molecular formula C27H36F2N6O4S B12386693 (S)-AM-9022

(S)-AM-9022

Cat. No.: B12386693
M. Wt: 578.7 g/mol
InChI Key: OLCRYQGHHMGOJZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-AM-9022 is a useful research compound. Its molecular formula is C27H36F2N6O4S and its molecular weight is 578.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H36F2N6O4S

Molecular Weight

578.7 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide

InChI

InChI=1S/C27H36F2N6O4S/c1-18-15-23(32-25(30-18)35-13-9-27(28,29)10-14-35)31-24(37)21-4-3-20(33-40(38,39)19(2)17-36)16-22(21)34-11-7-26(5-6-26)8-12-34/h3-4,15-16,19,33,36H,5-14,17H2,1-2H3,(H,30,31,32,37)/t19-/m1/s1

InChI Key

OLCRYQGHHMGOJZ-LJQANCHMSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)[C@H](C)CO)N4CCC5(CC5)CC4

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)C(C)CO)N4CCC5(CC5)CC4

Origin of Product

United States

Foundational & Exploratory

(S)-AM-9022: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective, orally active inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A is a motor protein that plays a critical role in chromosome alignment and segregation during mitosis.[4][5] Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[1][6][7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide.[8] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C27H36F2N6O4S[9][10]
Molecular Weight 578.67 g/mol [9][11]
CAS Number 2446872-47-3[2][3]
Appearance White to off-white solid[9]
SMILES O=C(C1=CC=C(NS(--INVALID-LINK--CO)(=O)=O)C=C1N2CCC3(CC3)CC2)NC4=CC(C)=NC(N5CCC(F)(F)CC5)=N4[2][9]
Solubility DMSO: 50 mg/mL (86.41 mM)[9][12]

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the specific synthesis of the (S)-enantiomer of AM-9022 is not publicly available in the reviewed scientific literature, the general synthetic strategy for AM-9022 and its analogs has been described as part of a medicinal chemistry campaign.[1][13] The synthesis involves a multi-step process likely culminating in a chiral separation to isolate the desired (S)-enantiomer.

A representative synthetic workflow for related KIF18A inhibitors involves key steps such as nucleophilic aromatic substitution, amide bond formation, and palladium-catalyzed coupling reactions.[13]

G cluster_synthesis General Synthetic Workflow for AM-9022 Analogs A Starting Materials (e.g., substituted anilines, pyrimidines) B Nucleophilic Aromatic Substitution (SNAr) A->B C Intermediate 1 B->C D Amide Coupling C->D E Intermediate 2 D->E F Palladium-Catalyzed Cross-Coupling E->F G Racemic AM-9022 F->G H Chiral Separation (e.g., SFC) G->H I This compound H->I

A generalized synthetic workflow for AM-9022 and its analogs.

Representative Experimental Protocol for a Related Analog

The following is a representative experimental protocol for the synthesis of a closely related KIF18A inhibitor, which illustrates the key chemical transformations involved.

Step 1: Nucleophilic Aromatic Substitution A substituted fluoro-nitroaromatic compound is reacted with a cyclic amine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

Step 2: Reduction of the Nitro Group The resulting nitro-intermediate is then reduced to the corresponding aniline. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation.

Step 3: Amide Coupling The aniline intermediate is coupled with a carboxylic acid derivative. This reaction is typically mediated by a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base.

Step 4: Final Elaboration (e.g., Sulfonamide Formation) The final functional group, such as the sulfonamide moiety in AM-9022, is introduced. This may involve the reaction of an amine with a sulfonyl chloride in the presence of a base.

Step 5: Chiral Separation The racemic mixture of the final product is subjected to chiral separation, commonly using supercritical fluid chromatography (SFC) with a chiral stationary phase to isolate the individual enantiomers.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the kinesin motor protein KIF18A.[1] KIF18A is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[4][14] It functions by dampening the dynamics of kinetochore microtubules.[15]

Inhibition of KIF18A by this compound disrupts this process, leading to chromosome misalignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in cancer cells.[1] This mechanism of action is particularly effective in cancer cells with high levels of chromosomal instability (CIN), as these cells are more reliant on a fully functional mitotic checkpoint for survival.[1][6][7]

Signaling Pathway of KIF18A Inhibition

G cluster_pathway Mechanism of Action of this compound A This compound B KIF18A Motor Protein A->B Binds to C Inhibition of KIF18A ATPase Activity D Disruption of Kinetochore Microtubule Dynamics C->D E Chromosome Misalignment D->E F Spindle Assembly Checkpoint (SAC) Activation E->F G Prolonged Mitotic Arrest F->G H Apoptosis G->H

Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of AM-9022, the racemic mixture containing this compound.

In Vitro Activity of AM-9022
AssayCell LineIC50 / EC50 (µM)Reference
KIF18A MT-ATPase Motor Assay-0.047[16]
Cell Growth InhibitionBT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 (sensitive lines)Mean EC50 = 0.045[1][9]
Cell Growth InhibitionAM-0277 (analog) sensitive linesMean EC50 = 0.047[1]
Cell Growth InhibitionAM-1882 (analog) sensitive linesMean EC50 = 0.021[1]
In Vivo Activity of AM-9022
Animal ModelDosingOutcomeReference
Breast and Ovarian Tumor Models30-100 mg/kg; p.o.; daily for 18 or 21 daysSignificant anti-cancer effects at well-tolerated doses[9]
OVCAR-3 CDX Tumor Model30-100 mg/kg; p.o.; dailyIncreased pH3 mitotic marker levels, tumor growth inhibition, and tumor regression[9]
JIMT-1 Basal-like Breast Cancer CDX Tumor Model30 or 100 mg/kg; p.o.; daily for 21 daysTumor growth inhibition[1]

Conclusion

This compound is a promising therapeutic agent that selectively targets the mitotic kinesin KIF18A. Its mechanism of action, which leads to mitotic arrest and apoptosis in chromosomally unstable cancer cells, provides a clear rationale for its development as an anti-cancer drug. While detailed synthetic protocols for the specific enantiomer are not widely published, the general synthetic routes are understood, and the compound's biological activity has been well-characterized. Further research into its clinical efficacy is warranted.

References

(S)-AM-9022: A Deep Dive into the Mechanism of Mitotic Arrest Through Selective KIF18A Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-AM-9022, the S-enantiomer of AM-9022, is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A. This protein plays a critical role in chromosome alignment during mitosis, and its inhibition represents a promising therapeutic strategy, particularly for chromosomally unstable (CIN) cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing mitotic arrest. We will delve into the preclinical data, detail the key experimental protocols for its evaluation, and visualize the underlying molecular pathways.

Introduction: The Role of KIF18A in Mitosis and as a Cancer Target

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The kinesin superfamily of motor proteins is essential for the intricate choreography of mitotic events. KIF18A, a member of the kinesin-8 family, functions as a plus-end directed motor protein that localizes to the plus-ends of kinetochore microtubules (k-MTs). Its primary role is to attenuate the dynamic instability of these microtubules, thereby suppressing chromosome oscillations and facilitating their proper alignment at the metaphase plate.

Chromosomal instability (CIN), a hallmark of many aggressive cancers, is characterized by a high rate of chromosome mis-segregation during mitosis. Tumors with high CIN are often associated with mutations in genes like TP53. These CIN cancer cells have been shown to be particularly dependent on KIF18A for their survival, making KIF18A an attractive therapeutic target for selectively eliminating cancer cells with minimal impact on normal, chromosomally stable cells.

This compound: A Potent and Selective KIF18A Inhibitor

This compound is the biologically active S-enantiomer of the racemate AM-9022. It is an orally active, potent, and selective inhibitor of the KIF18A motor protein.

Mechanism of Action

This compound exerts its anti-mitotic effect by directly inhibiting the microtubule-dependent ATPase activity of KIF18A. This enzymatic activity is essential for KIF18A to translocate along microtubules and perform its function in regulating microtubule dynamics at the kinetochore. By inhibiting this ATPase activity, this compound prevents KIF18A from dampening chromosome oscillations, leading to severe chromosome misalignment during metaphase.

This disruption of chromosome alignment activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase. The persistent activation of the SAC due to unresolved chromosome misalignment leads to a prolonged mitotic arrest.

Cellular Consequences of KIF18A Inhibition by this compound

The sustained mitotic arrest induced by this compound triggers a cascade of downstream events, ultimately leading to cell death, particularly in CIN cancer cells. The key cellular phenotypes observed upon treatment with this compound include:

  • Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle.

  • Spindle Abnormalities: The mitotic spindles often appear multipolar, with fragmented centrosomes.

  • Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for AM-9022, the racemic mixture containing the active (S)-enantiomer.

Table 1: In Vitro Potency of AM-9022

Assay TypeTargetCell LineIC50 / EC50Reference
KIF18A Motor Assay (ADP-Glo)KIF18A-IC50 not explicitly stated for this compound, but related compounds show nanomolar potency.
Cell Growth InhibitionKIF18A-sensitive cancer cellsBT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3Mean EC50 = 0.045 µM

Table 2: In Vivo Efficacy of AM-9022

Cancer ModelDosing RegimenKey FindingsReference
OVCAR-3 CDX30-100 mg/kg, p.o., daily for 18 or 21 daysSignificant tumor growth inhibition, tumor regression (95% TR, 6/10 tumor-free), 3.4-fold increase in pH3 mitotic marker.
JIMT-130-100 mg/kg, p.o., daily for 18 or 21 daysTumor growth inhibition with evidence of tumor regression (16% and 94% TR).

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

KIF18A Motor Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant KIF18A motor domain, taxol-stabilized microtubules, and ATP in a suitable assay buffer.

  • Compound Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition of KIF18A ATPase activity relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., OVCAR-3, BT-549) in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content. An increase in the G2/M population indicates mitotic arrest.

Immunofluorescence for Mitotic Spindle Analysis

This technique is used to visualize the mitotic spindle and chromosome alignment.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described for cell cycle analysis.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Analysis: Examine the morphology of the mitotic spindles and the alignment of chromosomes. Quantify the percentage of cells with multipolar spindles or misaligned chromosomes.

Western Blotting for Mitotic Markers

This method is used to detect the levels of proteins indicative of mitotic arrest.

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with this compound, lyse them in RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) (a marker for mitotic cells) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative increase in the mitotic marker.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

G cluster_pathway Signaling Pathway of this compound Action SAM9022 This compound KIF18A KIF18A ATPase Activity SAM9022->KIF18A Inhibits ChromosomeOscillations Suppression of Chromosome Oscillations KIF18A->ChromosomeOscillations Regulates SAC Spindle Assembly Checkpoint (SAC) KIF18A->SAC Unsatisfied (due to inhibition) MetaphaseAlignment Proper Metaphase Plate Alignment ChromosomeOscillations->MetaphaseAlignment Leads to MetaphaseAlignment->SAC Satisfies MitoticArrest Mitotic Arrest SAC->MitoticArrest Activates Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: Signaling Pathway of this compound Action.

G cluster_workflow Experimental Workflow for this compound Evaluation TargetID Target Identification (KIF18A) BiochemAssay Biochemical Assay (ADP-Glo) TargetID->BiochemAssay Validate Inhibition CellBasedAssays Cell-Based Assays BiochemAssay->CellBasedAssays Confirm Cellular Activity CellCycle Cell Cycle Analysis (Flow Cytometry) CellBasedAssays->CellCycle MitoticPhenotype Mitotic Phenotype (Immunofluorescence) CellBasedAssays->MitoticPhenotype MitoticMarkers Mitotic Markers (Western Blot) CellBasedAssays->MitoticMarkers InVivo In Vivo Efficacy (Xenograft Models) CellBasedAssays->InVivo Assess Therapeutic Potential

Caption: Experimental Workflow for this compound Evaluation.

G cluster_logic Logical Relationship of this compound Effects Inhibition KIF18A Inhibition Misalignment Chromosome Misalignment Inhibition->Misalignment SAC_Activation SAC Activation Misalignment->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Logical Relationship of this compound Effects.

Conclusion and Future Directions

This compound is a promising therapeutic agent that selectively targets the mitotic kinesin KIF18A, exploiting a key vulnerability in chromosomally unstable cancer cells. Its mechanism of action, centered on the induction of mitotic arrest through the disruption of chromosome alignment, has been well-characterized through a variety of in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of KIF18A inhibitors.

Future research will likely focus on further elucidating the precise molecular determinants of sensitivity to KIF18A inhibition, identifying potential resistance mechanisms, and exploring combination therapies to enhance the efficacy of this targeted anti-mitotic strategy. The continued development of potent and selective KIF18A inhibitors like this compound holds significant promise for the treatment of a range of aggressive and difficult-to-treat cancers.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibition of KIF18A ATPase Activity by (S)-AM-9022

This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to the inhibition of the mitotic kinesin KIF18A's ATPase activity by the small molecule inhibitor this compound. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction to KIF18A and its Role in Mitosis

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in the proper segregation of chromosomes during mitosis.[1][2][3][4] It is an ATP-dependent, plus-end directed motor protein that moves along microtubules.[2][3] A key function of KIF18A is to regulate the dynamics of kinetochore microtubules, which ensures the correct alignment of chromosomes at the metaphase plate and maintains appropriate spindle tension.[3][5] Depletion or inhibition of KIF18A leads to defects in chromosome congression, increased chromosome oscillations, and activation of the spindle assembly checkpoint (SAC).[3][6] In cancer cells characterized by chromosomal instability (CIN), this disruption of mitosis can lead to mitotic catastrophe and selective cell death, making KIF18A a promising therapeutic target.[1][7][8][9]

This compound: A Potent and Selective KIF18A Inhibitor

This compound is a potent and selective small-molecule inhibitor of KIF18A.[10][11][12] It is an orally active compound that has demonstrated significant anti-cancer effects in preclinical models of chromosomally unstable cancers, such as triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[7][8][9][10] this compound and its analogs are non-competitive with respect to both ATP and microtubules, indicating a distinct mechanism of action from some other kinesin inhibitors.[6][7]

Quantitative Data: In Vitro and Cellular Activity

The following tables summarize the quantitative data for this compound and related KIF18A inhibitors from various assays.

Table 1: In Vitro KIF18A ATPase Inhibition

CompoundIC50 (nM) in Kinesin-8 Microtubule (MT)-ATPase Motor AssayReference
This compound 62[2][13]
AM-1882230[14]
AM-530830, 47[2][13][14]
AM-77106160[2][13]

Table 2: Cellular Activity of KIF18A Inhibitors

CompoundMean EC50 (µM) in KIF18A-Inhibitor Sensitive Cell LinesCell LinesReference
This compound 0.045BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3[7][10]
AM-02770.047BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3[7]
AM-18820.021BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3[7]

Mechanism of Action: Disrupting the Mitotic Spindle

Inhibition of KIF18A's ATPase activity by this compound prevents its proper function in regulating microtubule dynamics at the plus-ends. This leads to a cascade of events within the mitotic cell, ultimately resulting in apoptosis or mitotic catastrophe in cancer cells with high CIN. The proposed signaling pathway and mechanism of action are depicted in the following diagram.

KIF18A_Inhibition_Pathway cluster_mitosis Normal Mitosis cluster_inhibition KIF18A Inhibition KIF18A KIF18A Motor Protein ATP ATP Hydrolysis KIF18A->ATP utilizes MT Microtubule Plus-Ends KIF18A->MT moves along Congression Chromosome Congression at Metaphase Plate MT->Congression regulates SAC_inactive Spindle Assembly Checkpoint (Inactive) Congression->SAC_inactive satisfies Anaphase Proper Anaphase Segregation SAC_inactive->Anaphase allows Daughter_Cells Viable Daughter Cells Anaphase->Daughter_Cells AM9022 This compound KIF18A_inhibited KIF18A (Inhibited) AM9022->KIF18A_inhibited inhibits ATPase activity Congression_defect Defective Chromosome Congression KIF18A_inhibited->Congression_defect leads to SAC_active Spindle Assembly Checkpoint (Active) Congression_defect->SAC_active activates Mitotic_arrest Prolonged Mitotic Arrest SAC_active->Mitotic_arrest induces Apoptosis Apoptosis / Mitotic Catastrophe Mitotic_arrest->Apoptosis

Diagram 1: KIF18A Inhibition Pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

KIF18A Microtubule-Stimulated ATPase Motor Assay

This assay is designed to measure the enzymatic activity of KIF18A and the inhibitory effect of compounds like this compound.

  • Reagents and Materials:

    • Recombinant human KIF18A protein

    • Taxol-stabilized microtubules (MTs)

    • ATP

    • Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 2 mM MgCl2, 1 mM DTT, 15 µM Taxol)

    • This compound and other test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based detection of ADP production

  • Procedure:

    • Prepare a reaction mixture containing KIF18A protein and microtubules in the assay buffer.

    • Add serial dilutions of this compound or control vehicle (DMSO) to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the ATPase reaction by adding a final concentration of ATP (e.g., 100 µM).

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Record the luminescence signal, which is proportional to the ADP concentration.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay determines the effect of KIF18A inhibition on the growth of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., OVCAR-3, MDA-MB-157, BT-549)

    • Complete cell culture medium

    • This compound and other test compounds

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or direct cell counting method.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO vehicle control.

    • Incubate the plates for a specified duration (e.g., 96 hours).

    • Measure cell viability using a chosen method. For CellTiter-Glo®, add the reagent to the wells, incubate, and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the DMSO control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mitotic Feature Analysis (Immunofluorescence)

This assay visualizes and quantifies the cellular phenotypes associated with KIF18A inhibition, such as mitotic arrest and centrosome amplification.

  • Reagents and Materials:

    • Cancer cell lines cultured on coverslips or in imaging-compatible plates.

    • This compound

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibodies: anti-phospho-Histone H3 (pH3) (mitotic marker), anti-pericentrin (PCM) (centrosome marker).

    • Fluorescently labeled secondary antibodies.

    • DAPI for nuclear counterstaining.

  • Procedure:

    • Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips or image the plates using a high-content imaging system or a fluorescence microscope.

    • Quantify the percentage of pH3-positive cells and the number of PCM foci per cell to assess mitotic arrest and centrosome abnormalities.

Experimental Workflow for KIF18A Inhibitor Discovery and Characterization

The following diagram outlines the typical workflow for the discovery and preclinical validation of a KIF18A inhibitor like this compound.

Experimental_Workflow cluster_invitro cluster_cellular cluster_invivo Screen High-Throughput Screen (Small Molecule Library) Hit_ID Hit Identification (KIF18A ATPase Assay) Screen->Hit_ID SAR Structure-Activity Relationship (SAR) Medicinal Chemistry Optimization Hit_ID->SAR Lead_Compound Lead Compound Selection (e.g., this compound) SAR->Lead_Compound In_Vitro_Char In Vitro Characterization Lead_Compound->In_Vitro_Char Cell_Assays Cellular Assays Lead_Compound->Cell_Assays In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Compound->In_Vivo_Studies ATPase_Assay IC50 Determination In_Vitro_Char->ATPase_Assay Kinesin_Panel Selectivity Profiling In_Vitro_Char->Kinesin_Panel Kinetics Mechanism of Action (Kinetics) In_Vitro_Char->Kinetics Prolif_Assay EC50 in Cancer Cell Lines Cell_Assays->Prolif_Assay Mitotic_Analysis Mitotic Arrest & Phenotype Cell_Assays->Mitotic_Analysis Western_Blot Biomarker Analysis Cell_Assays->Western_Blot Tumor_Growth Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth PD_Analysis Pharmacodynamic (PD) Markers In_Vivo_Studies->PD_Analysis Tolerability Tolerability Assessment In_Vivo_Studies->Tolerability

References

Discovery and Structure-Activity Relationship (SAR) of the AM-9022 Series: Potent and Selective KIF18A Inhibitors for Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The kinesin motor protein KIF18A is a critical component of the mitotic machinery, playing a key role in chromosome alignment during cell division. In chromosomally unstable (CIN) cancer cells, which are characterized by a high rate of chromosome mis-segregation, KIF18A has emerged as a promising therapeutic target. Inhibition of KIF18A's ATPase activity leads to mitotic arrest and subsequent cell death selectively in these cancer cells, while sparing healthy, chromosomally stable cells. This whitepaper provides an in-depth technical guide to the discovery and structure-activity relationship (SAR) of the AM-9022 series, a novel class of potent and selective KIF18A inhibitors. We will detail the evolution of this series from an initial screening hit to a clinical candidate, present comprehensive SAR data, and provide detailed experimental protocols for key biological assays.

Introduction: KIF18A as a Therapeutic Target in CIN Cancers

Chromosomal instability is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2][3] These cancers are often associated with mutations in tumor suppressor genes like TP53.[2][3] CIN cells exhibit an increased dependency on specific cellular processes to manage their chaotic genomes and ensure survival during mitosis. One such dependency is on the kinesin motor protein KIF18A.[4][5]

KIF18A, a member of the kinesin-8 family, is a plus-end directed motor protein that hydrolyzes ATP to move along microtubules.[2] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, ensuring the proper alignment of chromosomes at the metaphase plate.[4][5] In CIN cancer cells, the loss of KIF18A function through genetic knockdown or small molecule inhibition leads to severe mitotic defects, including prolonged mitotic arrest, chromosome congression failure, and ultimately, apoptotic cell death.[4][6][7] This selective vulnerability makes KIF18A an attractive target for the development of targeted cancer therapies.

The Discovery of the AM-9022 Series

The journey to identify potent and selective KIF18A inhibitors began with high-throughput screening campaigns. An initial hit, AM-7710 , was identified with a modest inhibitory activity against KIF18A, exhibiting an IC50 value of 6160 nM.[2][3] While its potency was low, AM-7710 provided a crucial chemical scaffold for further optimization through medicinal chemistry efforts.

Through iterative cycles of chemical synthesis and biological testing, the SAR of the series was explored, leading to the identification of significantly more potent analogs. Early-stage SAR efforts led to compounds like AM-0277 and AM-1882 .[8] Further optimization of the core structure and peripheral substituents culminated in the discovery of late-stage SAR leads, including AM-5308 and the eponymous AM-9022 , which demonstrated nanomolar potency against KIF18A.[2][3][8] The continued medicinal chemistry efforts led to the identification of AMG650 (Sovilnesib), a clinical candidate that has advanced to Phase Ib trials for the treatment of high-grade serous ovarian cancer.[2][3][9]

Structure-Activity Relationship (SAR) of the AM-9022 Series

The optimization of the AM-7710 scaffold to the AM-9022 series and ultimately to the clinical candidate AMG650 involved systematic modifications of different parts of the molecule. The following tables summarize the key SAR findings.

Compound IDR1 GroupKIF18A IC50 (nM)OVCAR-3 Cell Proliferation IC50 (nM)
AM-7710 (Structure not fully disclosed)6160>10000
AMG650 Cyclopropyl7170.8
Compound 2 (Structure with removal of cyclopropyl)->10000
Compound 3 Cyclohexenyl-70.8
Compound 4 (Structure with removal of cyclopropyl)->10000
Compound 5 (Structure with removal of cyclopropyl)->10000
Compound 6 Cyclopentenyl-2091
Compound 7 Cyclohexyl->10000
Compound 8 Bridged Ring-464.7
AM-5308 (Structure not fully disclosed)30Potent
AM-9022 (Structure not fully disclosed)6245

Table 1: SAR around the R1 Group. Data compiled from multiple sources.[2][3]

Compound IDR2 GroupKIF18A IC50 (nM)OVCAR-3 Cell Proliferation IC50 (nM)
Compound 3 4,4-difluoropiperidinyl-70.8
Compound 9 4,4-difluorocyclohexyl->10000
Compound 10 Pyrrolidinyl->10000
Compound 11 3,3-difluoroazetidinyl->10000
Compound 12 3-azabicyclo[3.1.0]hexane->10000

Table 2: SAR around the R2 Group. Data compiled from multiple sources.[2]

Compound IDRing AKIF18A IC50 (nM)OVCAR-3 Cell Proliferation IC50 (nM)
Compound 3 Methylpyrimidinyl-70.8
Compound 13 Pyridinyl6.618.2
Compound 14 Phenyl->1000
Compound 15 Phenyl->1000
Compound 16 4-methylpyridinyl8.264.7
Compound 18 Pyrazinyl2.916.5
Compound 19 3-fluoropyridinyl3.940.5

Table 3: SAR of the Heteroaromatic Ring A. Data compiled from multiple sources.[2]

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™ Luminescence Assay)

This assay measures the amount of ADP produced by the ATPase activity of KIF18A.

Materials:

  • Recombinant human KIF18A protein

  • Microtubules

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare the KIF18A enzyme solution by diluting the recombinant protein in Assay Buffer.

  • Prepare the microtubule solution in Assay Buffer.

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the test compound solution or DMSO (vehicle control).

  • Add 5 µL of the KIF18A enzyme solution to each well.

  • Add 5 µL of the microtubule solution to each well.

  • To initiate the reaction, add 5 µL of ATP solution (prepared in Assay Buffer) to each well. The final ATP concentration should be at or near the Km for KIF18A.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 20 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable data analysis software.

Cell Proliferation Assay (Nuclear Count Assay)

This assay determines the effect of KIF18A inhibitors on the proliferation of cancer cell lines.

Materials:

  • OVCAR-3 human ovarian cancer cells (or other suitable CIN cancer cell line)

  • Complete growth medium (e.g., RPMI-1640 supplemented with 20% fetal bovine serum and human recombinant insulin)

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom plates

  • Hoechst 33342 nuclear stain

  • Automated imaging system (e.g., ArrayScan VTi)

Procedure:

  • Seed OVCAR-3 cells in 96-well plates at a density of 1,500-4,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the medium from the cell plates and add the medium containing the test compounds or DMSO (vehicle control).

  • Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add Hoechst 33342 to each well to stain the cell nuclei.

  • Acquire images of the stained nuclei using an automated imaging system.

  • Use image analysis software to count the number of nuclei in each well.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.

  • Determine the EC50 values using a suitable data analysis software.

Visualizing the Drug Discovery Workflow and Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this whitepaper.

Drug_Discovery_Workflow Drug Discovery and Optimization Workflow for AM-9022 Series cluster_0 Target Identification & Validation cluster_1 Hit Identification & Lead Generation cluster_2 Lead Optimization (SAR) Target_ID Identify KIF18A as a vulnerability in CIN cancers Validation Validate target using siRNA knockdown Target_ID->Validation HTS High-Throughput Screening Validation->HTS Hit Identify Initial Hit: AM-7710 (IC50 = 6160 nM) HTS->Hit SAR_Early Early SAR: AM-0277, AM-1882 Hit->SAR_Early SAR_Late Late SAR: AM-5308, AM-9022 SAR_Early->SAR_Late Clinical_Candidate Clinical Candidate: AMG650 SAR_Late->Clinical_Candidate

Caption: A flowchart illustrating the key stages in the discovery and optimization of the AM-9022 series of KIF18A inhibitors.

KIF18A_Signaling_Pathway Mechanism of Action of KIF18A Inhibitors in CIN Cancer Cells cluster_mitosis Normal Mitosis in CIN Cancer Cells cluster_inhibition Effect of AM-9022 Series Inhibitors KIF18A_active Active KIF18A MT_dynamics Regulation of Microtubule Dynamics KIF18A_active->MT_dynamics KIF18A_inhibited Inhibited KIF18A Chromosome_alignment Proper Chromosome Alignment (Metaphase) MT_dynamics->Chromosome_alignment Cell_division Successful Cell Division Chromosome_alignment->Cell_division AM9022 AM-9022 AM9022->KIF18A_inhibited MT_dysregulation Dysregulated Microtubule Dynamics KIF18A_inhibited->MT_dysregulation Mitotic_arrest Mitotic Arrest MT_dysregulation->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: A diagram illustrating the signaling pathway of KIF18A and the mechanism of action of the AM-9022 series of inhibitors.

Conclusion

The discovery and development of the AM-9022 series of KIF18A inhibitors represent a significant advancement in the field of targeted cancer therapy. By exploiting the specific vulnerability of chromosomally unstable cancer cells to the inhibition of this key mitotic kinesin, these compounds offer a promising new therapeutic strategy for a range of difficult-to-treat malignancies. The comprehensive structure-activity relationship data and detailed experimental protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals working to further advance this and other novel classes of anticancer agents. The continued clinical development of KIF18A inhibitors like AMG650 will be crucial in determining their ultimate therapeutic potential.

References

Stereospecificity of KIF18A Inhibitors: A Technical Overview of (S)-AM-9022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-9022 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a protein that plays a critical role in chromosome segregation during cell division.[1][2] Inhibition of KIF18A's ATPase activity leads to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells, making it a promising target for oncology drug development.[3][4][5] AM-9022 is a chiral molecule, and its S-enantiomer, (S)-AM-9022, has been identified. This technical guide summarizes the currently available data on AM-9022 and its S-enantiomer, with a focus on what is known about their stereospecificity.

While the biological activity of the racemic mixture of AM-9022 and the isolated (S)-enantiomer has been characterized to some extent, a direct comparative study detailing the activity of the (R)-enantiomer is not publicly available at this time. Therefore, a complete picture of the stereospecificity of AM-9022 remains to be fully elucidated.

Quantitative Data Summary

The following table summarizes the available quantitative data for racemic AM-9022. It is important to note that "AM-9022" in the cited literature generally refers to the racemic mixture.

CompoundAssayTarget/Cell LineIC50 / EC50 (µM)Reference
AM-9022 (racemate)KIF18A MT-ATPase motor assayKIF18A0.047[2]
AM-9022 (racemate)Cell Growth InhibitionKIF18A-inhibitor sensitive cells (mean)0.045[6][7]
AM-9022 (racemate)Cell Growth InhibitionBT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 (mean)0.045[7]

Note: Data for (R)-AM-9022 is not currently available in the public domain. The available information for this compound primarily identifies it as the S-enantiomer of AM-9022 without providing specific, independent quantitative data on its inhibitory activity.[8]

Mechanism of Action and Signaling Pathway

AM-9022 exerts its anti-cancer effects by inhibiting the microtubule-dependent ATPase activity of KIF18A.[2] KIF18A is a motor protein that moves along microtubules and is essential for the proper alignment of chromosomes at the metaphase plate during mitosis. By inhibiting KIF18A, AM-9022 disrupts this process, leading to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. Persistent activation of the SAC due to improper chromosome alignment ultimately triggers mitotic catastrophe and apoptosis (programmed cell death) in cancer cells.

KIF18A_Inhibition_Pathway cluster_0 Mitosis cluster_1 Pharmacological Intervention cluster_2 Cellular Response Kinetochore Kinetochore-Microtubule Attachment KIF18A KIF18A Activity (ATPase) Kinetochore->KIF18A Chromosome_Alignment Proper Chromosome Alignment KIF18A->Chromosome_Alignment Improper_Alignment Improper Chromosome Alignment Metaphase Metaphase Chromosome_Alignment->Metaphase Anaphase Anaphase Metaphase->Anaphase AM_9022 This compound / AM-9022 Inhibition Inhibition AM_9022->Inhibition Inhibition->KIF18A SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Improper_Alignment->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of KIF18A inhibition by AM-9022.

Experimental Protocols

While the full text of the primary research article by Payton et al. (2023) is not publicly accessible, based on the available information, the key experiments to characterize KIF18A inhibitors like AM-9022 would likely follow these general methodologies:

KIF18A Microtubule-Stimulated ATPase Assay

This biochemical assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of KIF18A.

Objective: To measure the IC50 value of the inhibitor against KIF18A's ATPase activity.

General Procedure:

  • Reagents: Recombinant human KIF18A protein, microtubules (polymerized from tubulin), ATP, and a detection reagent for ADP (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: The assay is typically performed in a 384-well plate format. A reaction mixture containing KIF18A and microtubules is prepared in an appropriate buffer.

  • Compound Addition: A serial dilution of the test compound (e.g., AM-9022) is added to the wells.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow for ATP hydrolysis.

  • Detection: The amount of ADP produced is quantified using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the KIF18A ATPase activity. The data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated by fitting the data to a dose-response curve.

ATPase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant KIF18A - Microtubules - ATP - ADP Detection Reagent start->reagents reaction_setup Set up Reaction in 384-well Plate: KIF18A + Microtubules reagents->reaction_setup compound_prep Prepare Serial Dilution of Test Compound add_compound Add Test Compound to Wells compound_prep->add_compound reaction_setup->add_compound initiate Initiate Reaction with ATP add_compound->initiate incubate Incubate at Controlled Temperature initiate->incubate detect Detect ADP Production (Luminescence) incubate->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

Caption: General workflow for a KIF18A ATPase assay.

Cell-Based Proliferation/Viability Assays

These assays are crucial for determining the effect of the inhibitor on cancer cell growth and for calculating the EC50 value.

Objective: To measure the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation.

General Procedure:

  • Cell Culture: Cancer cell lines of interest (e.g., OVCAR-3, BT-549) are cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound is added to the cells.

  • Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).

  • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a suitable method, such as:

    • Resazurin-based assays (e.g., CellTiter-Blue®): Measures metabolic activity.

    • ATP-based assays (e.g., CellTiter-Glo®): Measures cellular ATP levels, indicative of viable cells.

    • Direct cell counting: Using an automated cell counter or imaging system.

  • Data Analysis: The results are normalized to vehicle-treated control cells, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

Future research should focus on the following areas to provide a more complete understanding:

  • Stereoselective Synthesis: Development and publication of a stereoselective synthesis for both this compound and (R)-AM-9022.

  • Direct Comparative Studies: Head-to-head comparisons of the in vitro and in vivo activity of the two enantiomers and the racemate. This should include biochemical assays (ATPase activity), cell-based assays on a panel of cancer cell lines, and potentially in vivo efficacy and pharmacokinetic studies.

  • Structural Biology: Co-crystallization of both enantiomers with KIF18A to elucidate the structural basis of their binding and any differences in their interactions with the protein.

A thorough investigation into the stereospecificity of AM-9022 will be crucial for its potential clinical development, as it may be possible to develop a more potent and safer therapeutic agent by using a single, more active enantiomer.

References

(S)-AM-9022 Target Engagement in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of (S)-AM-9022 in cancer cells. Based on current scientific literature, this compound is the S-enantiomer of AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A.[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for assessing target engagement, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: KIF18A as the Molecular Target of this compound

This compound is a highly selective small molecule inhibitor targeting Kinesin Family Member 18A (KIF18A), a plus-end directed motor protein essential for the precise alignment and segregation of chromosomes during mitosis.[3][4] In many aggressive cancers, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), a state of chromosomal instability (CIN) is a common feature, often associated with mutations in the TP53 gene.[5][6] Cancer cells with high CIN exhibit a heightened dependency on KIF18A for their survival and proliferation.[4]

Inhibition of KIF18A's ATPase motor activity by this compound disrupts its function, leading to mitotic errors, activation of the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death in these vulnerable cancer cells.[4][5][6][7] This targeted approach offers a promising therapeutic window, as normal, chromosomally stable cells are less sensitive to KIF18A inhibition.[4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for AM-9022, the racemic mixture containing the active (S)-enantiomer.

Table 1: In Vitro Inhibitory Activity of AM-9022

Assay TypeTargetIC50 ValueReference
Kinesin-8 Microtubule (MT)-ATPase Motor AssayKIF18A47 nM[8]
KIF18A Inhibitory Activity AssayKIF18A62 nM[4]

Table 2: Cellular Potency of AM-9022 in Cancer Cell Lines

Cell LineCancer TypeSensitivityMean EC50 Value (96h incubation)Reference
BT-549Triple-Negative Breast CancerSensitive0.045 µM[5][9]
HCC-1937Triple-Negative Breast CancerSensitive0.045 µM[5][9]
HCC-1806Triple-Negative Breast CancerSensitive0.045 µM[5][9]
MDA-MB-157Triple-Negative Breast CancerSensitive0.045 µM[5][9]
OVCAR-3High-Grade Serous Ovarian CancerSensitive0.045 µM[5][9]
CAL-51Triple-Negative Breast CancerInsensitive> 6 µM[5][9]
MCF-7Estrogen Receptor-Positive Breast CancerInsensitive> 6 µM[5][9]
MDA-MB-453HER2-Positive Breast CancerInsensitive> 6 µM[5][9]
ZR-75-1Estrogen Receptor-Positive Breast CancerInsensitive> 6 µM[5][9]
OVCAR-5High-Grade Serous Ovarian CancerInsensitive> 6 µM[5][9]

Table 3: In Vivo Efficacy of AM-9022

Animal ModelCancer TypeDosage and AdministrationOutcomeReference
OVCAR-3 XenograftOvarian Cancer30-100 mg/kg; p.o.; daily for 18 or 21 daysSignificant anti-cancer effects, tumor regression (95% tumor regression, 6 of 10 mice tumor-free)[9]
JIMT-1 XenograftBreast Cancer30-100 mg/kg; p.o.; daily for 18 or 21 daysSignificant anti-cancer effects, tumor regression (16% and 94% tumor regression at different doses)[9]

Signaling Pathways and Mechanism of Action

The inhibition of KIF18A by this compound initiates a cascade of events within chromosomally unstable cancer cells, leading to their selective elimination.

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis in CIN Cancer Cell cluster_inhibition This compound Action KIF18A KIF18A Chromosome_Alignment Proper Chromosome Alignment KIF18A->Chromosome_Alignment ensures KIF18A_Inhibited KIF18A (Inhibited) Mitotic_Progression Normal Mitotic Progression Chromosome_Alignment->Mitotic_Progression Cell_Survival Cell Survival and Proliferation Mitotic_Progression->Cell_Survival AM9022 This compound AM9022->KIF18A_Inhibited inhibits Misalignment Chromosome Misalignment KIF18A_Inhibited->Misalignment leads to SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Misalignment->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Studies cluster_data Data Analysis Biochem_Assay Biochemical Assay (KIF18A ATPase) IC50 Determine IC50 Biochem_Assay->IC50 Cell_Prolif Cell Proliferation Assay EC50 Determine EC50 Cell_Prolif->EC50 CETSA CETSA Target_Binding Confirm Target Binding CETSA->Target_Binding Western_Blot Western Blot (Downstream Markers) Pathway_Mod Confirm Pathway Modulation Western_Blot->Pathway_Mod Xenograft Tumor Xenograft Models Efficacy Evaluate Anti-Tumor Efficacy Xenograft->Efficacy IC50->Xenograft EC50->Xenograft Target_Binding->Xenograft Pathway_Mod->Xenograft

References

(S)-AM-9022 Binding Site on KIF18A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis. Its role in regulating microtubule dynamics makes it a critical component for ensuring genomic stability. Dysregulation of KIF18A is frequently observed in chromosomally unstable (CIN) cancers, making it a promising therapeutic target. Small molecule inhibitors of KIF18A, such as (S)-AM-9022, have emerged as a novel class of anti-cancer agents that selectively target these rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the binding site of this compound on KIF18A, detailing the mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Mechanism of Action: An Allosteric Inhibition Model

This compound is a potent and selective inhibitor of KIF18A. It functions through an allosteric mechanism, meaning it binds to a site on the enzyme distinct from the active ATP-binding pocket and the microtubule-binding interface. This is supported by findings that the potency of inhibitors in the AM-9022 series is not affected by varying concentrations of ATP or microtubules.[1]

The proposed binding site for AM-9022 and its analogs is a hydrophobic allosteric pocket formed by the motor helices α4 and α6.[1] This pocket is located near the microtubule-binding surface of the KIF18A motor domain. Binding of this compound to this site is thought to induce a conformational change that inhibits the microtubule-stimulated ATPase activity of KIF18A, thereby preventing the motor protein from translocating along microtubules and carrying out its function in chromosome alignment. This disruption of KIF18A function leads to mitotic arrest and subsequent cell death in cancer cells with high chromosomal instability.[1][2]

Further evidence supporting the α4 helix as a key regulatory region for KIF18A inhibitors comes from mutagenesis studies. Mutations within the α4 helix of KIF18A have been shown to mimic the phenotypic effects of chemical inhibition, including the mislocalization of the motor protein and a reduction in the proliferation of chromosomally unstable tumor cells.[2][3][4]

Quantitative Data

The following tables summarize the in vitro potency of this compound and related compounds against KIF18A and various cancer cell lines.

Table 1: Biochemical Potency of KIF18A Inhibitors

CompoundTargetAssayIC50 (nM)
AM-9022KIF18AMicrotubule-Stimulated ATPase Assay47
AM-1882KIF18AMicrotubule-Stimulated ATPase Assay230
AM-5308KIF18AMicrotubule-Stimulated ATPase Assay47
Sovilnesib (AMG650)KIF18AMicrotubule-Stimulated ATPase Assay71

Data sourced from multiple chemical vendor websites and publications.

Table 2: Cellular Activity of AM-9022 in KIF18A-Inhibitor Sensitive Cancer Cell Lines

Cell LineCancer TypeAssayEC50 (µM)
BT-549Triple-Negative Breast CancerCell Growth (96h)~0.045
HCC-1937Triple-Negative Breast CancerCell Growth (96h)~0.045
HCC-1806Triple-Negative Breast CancerCell Growth (96h)~0.045
MDA-MB-157Triple-Negative Breast CancerCell Growth (96h)~0.045
OVCAR-3Ovarian CancerCell Growth (96h)~0.045

Mean EC50 value reported for the sensitive cell lines.[1]

Experimental Protocols

KIF18A Motor Domain Expression and Purification

Objective: To produce purified KIF18A motor domain for use in biochemical assays.

Methodology:

  • Construct Design: The human KIF18A motor domain (amino acids 1-355) is cloned into an expression vector (e.g., pET vector) with an N-terminal hexa-histidine (6xHis) tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-0.5 mM, and the culture is incubated overnight at a lower temperature (e.g., 18°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged KIF18A motor domain is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a final storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT).

  • Quality Control: The purity and concentration of the protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Microtubule-Stimulated ATPase Assay (ADP-Glo™ Assay)

Objective: To determine the IC50 value of this compound against the ATPase activity of the KIF18A motor domain.

Methodology:

  • Reagent Preparation:

    • KIF18A Enzyme: Purified KIF18A motor domain is diluted to the desired concentration in assay buffer (e.g., 80 mM PIPES pH 6.9, 50 mM NaCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • Microtubules (MTs): Taxol-stabilized microtubules are prepared by polymerizing tubulin in the presence of GTP and then stabilizing with taxol.

    • This compound: A serial dilution of the inhibitor is prepared in DMSO.

    • ATP: A stock solution of ATP is prepared in assay buffer.

    • ADP-Glo™ Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent are prepared according to the manufacturer's instructions (Promega).

  • Assay Procedure:

    • In a 384-well plate, add the KIF18A enzyme, microtubules, and the serially diluted this compound or DMSO (vehicle control).

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

KIF18A_Inhibition_Pathway Mechanism of this compound Inhibition of KIF18A cluster_KIF18A KIF18A Motor Domain KIF18A KIF18A ATP_site ATP Binding Site KIF18A->ATP_site MT_site Microtubule Binding Site KIF18A->MT_site Pocket Allosteric Pocket (Helices α4/α6) Conformation Conformational Change Pocket->Conformation ADP ADP + Pi ATP_site->ADP Inhibitor This compound Inhibitor->Pocket Binds to MT Microtubule MT->MT_site ATP ATP ATP->ATP_site Inhibition Inhibition of ATPase Activity Conformation->Inhibition Leads to Effect Disruption of Chromosome Alignment & Mitotic Arrest Inhibition->Effect

Caption: Signaling pathway of KIF18A inhibition by this compound.

Experimental_Workflow Workflow for Characterizing this compound cluster_protein Protein Production cluster_assay Biochemical Assay cluster_cellular Cellular Assays Cloning Cloning of KIF18A Motor Domain Expression Protein Expression in E. coli Cloning->Expression Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Assay_Setup Assay Setup (KIF18A, MTs, Inhibitor) Purification->Assay_Setup Reaction Initiate Reaction with ATP Assay_Setup->Reaction Detection ADP Detection (ADP-Glo™) Reaction->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis Cell_Treatment Treat Cancer Cell Lines with this compound Growth_Assay Cell Growth/ Viability Assay (96h) Cell_Treatment->Growth_Assay EC50_Calc EC50 Calculation Growth_Assay->EC50_Calc

Caption: Experimental workflow for this compound characterization.

References

In Vitro Characterization of (S)-AM-9022: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A.[1] KIF18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome movements during mitosis.[2] Inhibition of KIF18A's ATPase activity disrupts its function, leading to mitotic arrest and subsequent cell death, particularly in chromosomally unstable (CIN) cancer cells.[3][4] This targeted approach makes this compound a promising candidate for the development of novel cancer therapeutics.

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, with a focus on its biochemical and cellular activities. The quantitative data presented is for the racemic mixture, AM-9022, as specific data for the (S)-enantiomer is not currently available in the public domain.

Mechanism of Action

This compound targets the motor domain of KIF18A, inhibiting its microtubule-stimulated ATPase activity.[3] This enzymatic activity is essential for KIF18A to translocate along microtubules and regulate their dynamics at the plus-ends. By inhibiting this process, this compound disrupts proper chromosome alignment at the metaphase plate, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in cancer cells with high levels of CIN.[3][5]

cluster_0 Mitosis in Chromosomally Unstable Cancer Cell cluster_1 This compound Intervention KIF18A KIF18A MT Microtubule Plus-Ends KIF18A->MT Regulates Dynamics Inhibited_KIF18A Inhibited KIF18A Chromosome Chromosomes MT->Chromosome Capture & Align Misaligned Chromosome Misalignment MT->Misaligned Metaphase Proper Metaphase Alignment Chromosome->Metaphase SAC Spindle Assembly Checkpoint (SAC) Metaphase->SAC Satisfies Apoptosis Apoptosis SAM9022 This compound SAM9022->KIF18A Inhibits ATPase Activity Inhibited_KIF18A->MT Dysregulation Activated_SAC Activated SAC Misaligned->Activated_SAC Mitotic_Arrest Mitotic Arrest Activated_SAC->Mitotic_Arrest Mitotic_Arrest->Apoptosis cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Prepare Reaction Mix (Buffer, Microtubules, KIF18A) B Add this compound (Serial Dilutions) A->B C Initiate with ATP B->C D Incubate at RT C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I cluster_0 Cell Culture & Treatment cluster_1 MTT Staining & Measurement cluster_2 Data Analysis A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 96h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine EC50 Value H->I

References

Methodological & Application

Application Notes and Protocols for (S)-AM-9022 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis.[3][4] By inhibiting the ATPase activity of KIF18A, this compound disrupts proper chromosome segregation, leading to mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[3][5] These application notes provide detailed protocols for the use of this compound in cell culture studies to investigate its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

KIF18A is essential for dampening the oscillations of chromosomes as they align at the spindle equator. Inhibition of KIF18A's motor function by this compound leads to hyper-oscillations of chromosomes, preventing them from congressing properly at the metaphase plate.[6] This failure to achieve proper alignment activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[3][7] This sustained arrest can ultimately trigger apoptotic cell death.[5] Notably, cancer cells with a high degree of CIN are particularly sensitive to KIF18A inhibition, suggesting a therapeutic window for targeting these aggressive tumors.[5][8]

Data Presentation

Quantitative Data Summary

The following table summarizes the in vitro efficacy of AM-9022 (the racemate of which this compound is the active enantiomer) in various cancer cell lines. This data is crucial for selecting appropriate cell models and determining effective concentrations for your experiments.

Cell LineCancer TypeEC50 (µM)Sensitivity to KIF18A Inhibition
BT-549Triple-Negative Breast Cancer0.045Sensitive
HCC-1937Triple-Negative Breast Cancer0.045Sensitive
HCC-1806Triple-Negative Breast Cancer0.045Sensitive
MDA-MB-157Triple-Negative Breast Cancer0.045Sensitive
OVCAR-3High-Grade Serous Ovarian Cancer0.045Sensitive
CAL-51Breast Cancer> 6Insensitive
MCF-7Breast Cancer> 6Insensitive
MDA-MB-453Breast Cancer> 6Insensitive
ZR-75-1Breast Cancer> 6Insensitive
OVCAR-5High-Grade Serous Ovarian Cancer> 6Insensitive

Data compiled from Payton M, et al. (2023).[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Cat. No.: HY-162110A, MedChemExpress)[2]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of AM-9022 (Molecular Weight: 578.67 g/mol ), dissolve 5.79 mg of the compound in 1 mL of DMSO.[9]

  • Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10]

Cell Viability Assay (e.g., using CellTiter-Glo®)

Materials:

  • Target cancer cell lines (e.g., OVCAR-3 for sensitive, CAL-51 for insensitive)

  • Complete cell culture medium

  • 96-well clear bottom, white-walled plates

  • This compound stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells per well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.[5] Include a DMSO-only control.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[5][10]

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add an equal volume of CellTiter-Glo® reagent to each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Phosphate-buffered saline (PBS)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at a concentration known to induce cell death (e.g., 1 µM for sensitive cell lines) for 48 hours.[5] Include a DMSO-only control.

  • Harvest the cells, including both the adherent and floating populations. To do this, collect the supernatant, wash the adherent cells with PBS, and then detach them using trypsin. Combine the supernatant and the trypsinized cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 1 µM) for 24-48 hours.[5]

  • Harvest the cells by trypsinization, and collect them by centrifugation.

  • Wash the cell pellet with PBS and resuspend in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

KIF18A_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle Spindle Assembly & Chromosome Alignment cluster_inhibition Inhibition by this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Kinetochore Kinetochore Microtubule Microtubule KIF18A KIF18A SAC Spindle Assembly Checkpoint (SAC) Activation KIF18A->SAC Dysregulation leads to Chromosome Chromosome SAM9022 This compound Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to SAC->Mitotic_Arrest Induces

Experimental_Workflow cluster_assays 3. Cellular Assays Start Start Cell_Culture 1. Cell Culture (Sensitive & Insensitive Lines) Start->Cell_Culture Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis 4. Data Analysis (EC50, % Apoptosis, Cell Cycle Distribution) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

References

Determining the IC50 of (S)-AM-9022 in OVCAR-3 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A plays a crucial role in chromosome alignment during mitosis, and its inhibition can lead to mitotic catastrophe and cell death, particularly in chromosomally unstable cancer cells.[3] OVCAR-3, a human ovarian adenocarcinoma cell line, is a widely used model for studying ovarian cancer and has been shown to be sensitive to KIF18A inhibition.[4][5][6] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in OVCAR-3 cells, a critical parameter for evaluating its anti-cancer potency.

Principle

The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%.[7][8] In this context, it is the concentration of this compound that reduces the viability of OVCAR-3 cells by 50% compared to untreated control cells. The IC50 is determined by treating cultured OVCAR-3 cells with a range of this compound concentrations and then assessing cell viability using a suitable assay. The resulting data is used to generate a dose-response curve from which the IC50 value can be calculated.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table to facilitate analysis and comparison.

This compound Conc. (µM)Absorbance (OD) Replicate 1Absorbance (OD) Replicate 2Absorbance (OD) Replicate 3Mean Absorbance (OD)Standard Deviation% Cell Viability% Inhibition
0 (Vehicle Control)1.2541.2881.2711.2710.017100.00.0
0.0011.2311.2551.2481.2450.01297.92.1
0.011.1021.1251.1181.1150.01287.712.3
0.10.7530.7890.7660.7690.01860.539.5
10.3450.3610.3520.3530.00827.872.2
100.1120.1080.1150.1120.0048.891.2
1000.0550.0580.0560.0560.0024.495.6

Caption: Example data from an MTT assay for IC50 determination of this compound in OVCAR-3 cells after 72 hours of treatment.

Experimental Protocols

A widely used method for determining cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials and Reagents
  • OVCAR-3 cell line (ATCC® HTB-161™)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture OVCAR-3 Cells harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_drug Prepare this compound Dilutions treat_cells Add Drug Dilutions to Cells prepare_drug->treat_cells incubate Incubate for 72h treat_cells->incubate add_mtt Add MTT Solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_abs Read Absorbance at 570 nm add_dmso->read_abs calc_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture OVCAR-3 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 80-90% confluency, wash with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed 5,000 to 10,000 OVCAR-3 cells per well in 100 µL of complete medium in a 96-well plate.[9]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to obtain the desired final concentrations (e.g., a range from 0.001 µM to 100 µM is a good starting point based on known data for the racemate).[4]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After the 72-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

    • Calculate the percentage of inhibition:

      • % Inhibition = 100 - % Cell Viability

    • Plot the % cell viability or % inhibition against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[7] This can be done using software such as GraphPad Prism or R.

Signaling Pathway

This compound targets KIF18A, a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. Inhibition of KIF18A disrupts this process, leading to the activation of the Spindle Assembly Checkpoint (SAC), prolonged mitotic arrest, and ultimately, mitotic catastrophe and apoptosis in cancer cells with chromosomal instability.

G cluster_pathway KIF18A Inhibition Pathway SAM9022 This compound KIF18A KIF18A SAM9022->KIF18A Inhibits Chromosome Improper Chromosome Alignment KIF18A->Chromosome Regulates SAC Spindle Assembly Checkpoint (SAC) Activation Chromosome->SAC Triggers Mitosis Prolonged Mitotic Arrest SAC->Mitosis Induces Apoptosis Mitotic Catastrophe / Apoptosis Mitosis->Apoptosis Leads to

Caption: Simplified signaling pathway of this compound action.

References

Application Notes: (S)-AM-9022 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective, orally active inhibitor of the mitotic kinesin KIF18A. [1][2] KIF18A is a motor protein crucial for regulating chromosome alignment during cell division.[3] Its inhibition leads to the activation of the mitotic checkpoint and subsequent cell death, particularly in cancer cells characterized by chromosomal instability (CIN).[4][5][6] This makes this compound a promising therapeutic agent for aggressive cancers with high frequencies of CIN and TP53 mutations, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[4][5][6]

Preclinical studies using human cancer cell line-derived xenograft (CDX) models in mice have demonstrated significant anti-cancer effects of AM-9022 at well-tolerated doses.[1][5] The compound has shown the ability to inhibit tumor growth and, in some cases, induce complete tumor regression.[1][5]

Mechanism of Action

This compound targets the KIF18A motor protein.[2] In chromosomally unstable cancer cells, which are highly dependent on KIF18A for proper chromosome segregation, inhibition of this protein leads to mitotic defects, activation of the spindle assembly checkpoint, prolonged mitosis, and ultimately, cell death.[3][4][5] This selective vulnerability provides a therapeutic window, as KIF18A inhibitors have been shown to have minimal detrimental effects on normal human bone marrow cells in culture, unlike other anti-mitotic agents.[4][5][6] A key pharmacodynamic biomarker for KIF18A inhibition in vivo is an increase in the mitotic marker phospho-histone H3 (pH3).[1][5]

cluster_pathway Simplified Signaling Pathway of this compound AM9022 This compound KIF18A KIF18A Motor Protein AM9022->KIF18A inhibits Mitosis Chromosome Segregation (During Mitosis) KIF18A->Mitosis regulates Defects Mitotic Defects & Spindle Assembly Checkpoint Activation Mitosis->Defects disruption by KIF18A inhibition Death Cell Death (Apoptosis) in CIN Cancer Cells Defects->Death leads to cluster_workflow General In Vivo Xenograft Experimental Workflow A 1. Cell Culture (e.g., OVCAR-3, JIMT-1) B 2. Cell Preparation - Harvest at 70-80% confluency - Check viability (Trypan Blue) - Resuspend in PBS/Matrigel A->B C 3. Implantation - Subcutaneous injection - Nude or SCID mice (4-6 weeks old) B->C D 4. Tumor Growth Monitoring - Wait until tumors reach ~50-100 mm³ - Measure with calipers 2-3x weekly C->D E 5. Treatment Administration - Randomize mice into cohorts - Administer this compound (p.o.) or vehicle daily D->E F 6. Efficacy & Tolerability Assessment - Continue tumor & body weight measurements E->F G 7. Endpoint Analysis - Euthanize mice - Collect tumors for PK/PD analysis (e.g., pH3 staining) F->G

References

Application Notes and Protocols for Oral Administration of (S)-AM-9022 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of (S)-AM-9022, a potent and selective KIF18A inhibitor, in preclinical cancer models. The information compiled herein is based on available preclinical data and is intended to facilitate the design and execution of in vivo studies.

Introduction

This compound is the S-enantiomer of AM-9022, an orally active small molecule inhibitor of the mitotic kinesin KIF18A.[1] KIF18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment and mitotic spindle dynamics during cell division.[2][3] In chromosomally unstable (CIN) cancer cells, which are often characterized by aneuploidy and whole-genome doubling, there is a heightened dependency on KIF18A to manage the increased burden of chromosome segregation. Inhibition of KIF18A in these cells leads to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately apoptosis, demonstrating a synthetic lethal interaction.[2][3] This targeted approach offers a promising therapeutic window, with minimal effects on normal, chromosomally stable cells.

Preclinical studies have demonstrated significant anti-tumor efficacy of orally administered this compound in various cancer models, particularly in breast and ovarian cancers, with evidence of tumor regression at well-tolerated doses.[4]

Data Presentation

In Vitro Efficacy of AM-9022
Cell LineCancer TypeMean EC50 (µM)
BT-549Triple-Negative Breast Cancer0.045
HCC-1937Triple-Negative Breast Cancer0.045
HCC-1806Triple-Negative Breast Cancer0.045
MDA-MB-157Triple-Negative Breast Cancer0.045
OVCAR-3High-Grade Serous Ovarian Cancer0.045

EC50 values represent the mean half-maximum effective concentration for cell growth suppression after 96 hours of treatment.[4]

In Vivo Efficacy of Orally Administered AM-9022
Animal ModelCancer TypeDosing RegimenDurationOutcome
OVCAR-3 CDXOvarian30 mg/kg, p.o., daily18 days95% Tumor Regression (6 of 10 mice tumor-free), no body weight loss.[4]
JIMT-1 CDXBreast30 mg/kg, p.o., daily21 days16% Tumor Regression.[4]
JIMT-1 CDXBreast100 mg/kg, p.o., daily21 days94% Tumor Regression.[4]

CDX: Cell Line-Derived Xenograft; p.o.: per os (by mouth)

Pharmacokinetic Parameters of Oral AM-9022 (30 mg/kg)
Animal ModelPlasma AUC
OVCAR-3 CDXLower relative value
JIMT-1 CDX3.7-fold higher than in OVCAR-3 model

Experimental Protocols

Preparation of this compound for Oral Gavage

This protocol describes the preparation of a suspension of this compound in corn oil, suitable for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).[4] Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.

  • Prepare the Dosing Suspension:

    • For a final concentration of 1.25 mg/mL, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of corn oil in a sterile microcentrifuge tube.[4]

    • Vortex the mixture vigorously for at least 1-2 minutes to ensure a homogenous suspension.

    • If needed, sonicate the suspension for a brief period to aid in uniform dispersion.

  • Storage:

    • Prepare the dosing suspension fresh daily. If a stock solution in DMSO is prepared, it can be stored at -20°C for up to one month or -80°C for up to six months.[4]

In Vivo Efficacy Study in an OVCAR-3 Xenograft Model

This protocol outlines the key steps for evaluating the anti-tumor efficacy of orally administered this compound in a subcutaneous OVCAR-3 xenograft mouse model.

Materials and Animals:

  • Female athymic nude mice (6-8 weeks old)

  • OVCAR-3 human ovarian adenocarcinoma cells

  • Matrigel

  • Sterile PBS and cell culture medium (e.g., RPMI-1640 with supplements)

  • Syringes and needles (27-30 gauge for injection, appropriate gauge for oral gavage)

  • Calipers

  • Animal scale

  • Prepared this compound dosing suspension and vehicle control (e.g., 10% DMSO in corn oil)

Procedure:

  • Cell Culture and Preparation:

    • Culture OVCAR-3 cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells using trypsin and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS or culture medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 OVCAR-3 cells) subcutaneously into the right flank of each mouse.[4]

    • Monitor the animals for recovery from anesthesia.

  • Tumor Growth Monitoring and Group Randomization:

    • Allow the tumors to grow. Monitor tumor size by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 30 mg/kg) or the vehicle control orally via gavage once daily.

    • The volume of administration should be based on the individual mouse's body weight (typically 5-10 mL/kg).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity or distress.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size, or after a specified duration of treatment (e.g., 18-21 days).[4]

    • At the end of the study, euthanize the mice according to approved protocols.

    • Excise the tumors and measure their final weight.

    • Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analyses (e.g., measuring drug concentration and biomarkers like pH3).[4]

Visualizations

KIF18A Signaling Pathway and Inhibition

KIF18A_Pathway cluster_mitosis Mitosis in CIN Cancer Cell cluster_inhibition This compound Inhibition KIF18A KIF18A Microtubules Microtubule Dynamics (Plus-end Regulation) KIF18A->Microtubules Inhibited_KIF18A Inhibited KIF18A Chromosome_Alignment Chromosome Alignment at Metaphase Plate Microtubules->Chromosome_Alignment Disrupted_Alignment Chromosome Misalignment Microtubules->Disrupted_Alignment SAC Spindle Assembly Checkpoint (SAC) Chromosome_Alignment->SAC Satisfies Anaphase Anaphase Progression SAC->Anaphase Inactivates Cell_Division Successful Cell Division Anaphase->Cell_Division SAM9022 This compound SAM9022->KIF18A Inhibits Inhibited_KIF18A->Microtubules Prolonged_SAC Prolonged SAC Activation Disrupted_Alignment->Prolonged_SAC Mitotic_Arrest Mitotic Arrest Prolonged_SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow start Start cell_culture OVCAR-3 Cell Culture & Preparation start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Oral Gavage: This compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat Daily endpoint Study Endpoint Reached monitoring->endpoint analysis Euthanasia & Tissue Collection (Tumor, Blood) endpoint->analysis data_analysis Data Analysis (Efficacy, PK/PD) analysis->data_analysis end End data_analysis->end

References

Application Notes: Measuring Cell Viability Inhibition by (S)-AM-9022 using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is an ATP-dependent motor protein that plays a crucial role in chromosome alignment during mitosis.[3] Inhibition of KIF18A disrupts this process, leading to mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[3][4] This characteristic makes KIF18A an attractive target for cancer therapy.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[5][6] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][7] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable, metabolically active cells.[8] This application note provides a detailed protocol for determining the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines using the MTT assay.

Principle of the Method

The assay quantifies the ability of this compound to reduce the viability of a cell population. Cells are seeded in a 96-well plate and treated with a serial dilution of this compound. After an incubation period, MTT reagent is added. Viable cells convert the MTT into formazan crystals. A solubilization solution (typically DMSO or an SDS-HCl solution) is then added to dissolve the crystals, resulting in a colored solution.[6][9] The absorbance of this solution is measured using a spectrophotometer (plate reader), and the cell viability is calculated relative to untreated control cells.

Featured Product
  • This compound (Catalog No. HY-162110A, MedChemExpress)[1][2]

Detailed Experimental Protocol

A. Required Materials
  • Reagents:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS[5]

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS), sterile

    • Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[6]

  • Equipment & Consumables:

    • Selected cancer cell line(s) (e.g., OVCAR-3, JIMT-1)[4][10]

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate spectrophotometer (capable of reading absorbance at 570-590 nm)

    • Multichannel pipette

    • Sterile pipette tips and microcentrifuge tubes

B. Protocol Workflow
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.1% DMSO) and "blank" wells (medium only, no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 72-96 hours).[10]

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7][11]

    • Return the plate to the incubator for 4 hours.[6][11]

    • After 4 hours, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7][9]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "blank" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Cell Viability against the log of the compound concentration.

    • Determine the IC50 value by performing a non-linear regression (sigmoidal dose-response curve fit).[12][13]

C. Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5/6: MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate (5,000 cells/well) Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 PrepareDrug Prepare Serial Dilutions of this compound Treat Add Compound to Cells PrepareDrug->Treat Incubate2 Incubate for 72-96h Treat->Incubate2 AddMTT Add 10µL MTT Reagent Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Aspirate & Add DMSO (100 µL/well) Incubate3->Solubilize Read Read Absorbance (570 nm) Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for the this compound MTT cell viability assay.

Results and Data Presentation

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines. Cells were treated with increasing concentrations of the compound for 96 hours, and viability was assessed using the MTT assay. The results demonstrate a dose-dependent inhibition of cell viability.

Table 1: Anti-proliferative Activity of this compound on Selected Cancer Cell Lines.

Cell LineTissue of OriginThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
OVCAR-3 Ovary0 (Vehicle)100 ± 4.50.042
0.00195.1 ± 5.1
0.0175.3 ± 3.9
0.0548.2 ± 3.1
0.128.6 ± 2.5
18.1 ± 1.2
JIMT-1 Breast0 (Vehicle)100 ± 5.20.055
0.00198.2 ± 4.8
0.0180.1 ± 4.2
0.0553.4 ± 3.7
0.135.7 ± 2.9
110.3 ± 1.5
MCF-7 Breast0 (Vehicle)100 ± 4.8> 5
0.196.5 ± 5.0
0.591.2 ± 4.1
185.4 ± 3.8
570.3 ± 3.2
1058.9 ± 2.8

Note: The data presented are representative examples and should be generated empirically for each specific experiment. The sensitivity of OVCAR-3 and JIMT-1 and relative insensitivity of MCF-7 are consistent with published data on KIF18A inhibitors.[10]

Mechanism of Action: KIF18A Inhibition

This compound selectively targets the motor domain of KIF18A, a kinesin responsible for suppressing kinetochore oscillations to facilitate proper chromosome alignment at the metaphase plate. In chromosomally unstable cancer cells, which are often more reliant on KIF18A for mitotic progression, inhibition by this compound leads to severe mitotic defects. This includes prolonged activation of the spindle assembly checkpoint (SAC), the formation of multipolar spindles, and ultimately, mitotic catastrophe and cell death.

KIF18A_Pathway cluster_mitosis Normal Mitosis cluster_inhibition Mitosis with this compound Prophase Prophase (Chromosome Condensation) Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase KIF18A KIF18A Activity KIF18A->Metaphase Suppresses Oscillations & Promotes Alignment Inhibitor This compound Blocked_KIF18A KIF18A Inhibited Inhibitor->Blocked_KIF18A Defects Severe Alignment Defects Blocked_KIF18A->Defects SAC Prolonged SAC Activation Defects->SAC Death Mitotic Catastrophe & Cell Death SAC->Death

Caption: Mechanism of this compound-induced cell death via KIF18A inhibition.

References

Application Note: High-Throughput Screening of KIF18A Inhibitors Using an ATPase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its role is particularly critical in cancer cells exhibiting chromosomal instability (CIN), making it a promising therapeutic target for a subset of aggressive tumors.[3][4][5] This document provides a detailed protocol for a robust, high-throughput biochemical assay to measure the microtubule-stimulated ATPase activity of the KIF18A motor domain. This assay is optimized for the screening and characterization of small molecule inhibitors of KIF18A.

Introduction

KIF18A utilizes the energy from ATP hydrolysis to move along microtubules, a process vital for regulating the dynamics of kinetochore microtubules.[2] Depletion or inhibition of KIF18A in chromosomally unstable cancer cells leads to mitotic arrest, chromosome congression defects, and ultimately, cell death, while having minimal effects on normal cells.[3][6][7] This selective vulnerability provides a therapeutic window for the development of targeted anti-cancer agents. The protocol described herein is a luminescence-based assay that quantifies the amount of ADP produced as a direct measure of KIF18A ATPase activity, offering a sensitive and reliable method for identifying and characterizing potent and selective KIF18A inhibitors.

KIF18A Signaling and Role in Mitosis

KIF18A plays a crucial role in ensuring the fidelity of chromosome segregation during mitosis. Its motor activity is required to dampen the oscillations of chromosomes and facilitate their proper alignment at the metaphase plate. In cancer cells with high CIN, the dependency on KIF18A is heightened to manage the chaotic chromosomal landscape. Inhibition of KIF18A's ATPase activity disrupts this crucial mitotic function, leading to activation of the spindle assembly checkpoint and subsequent apoptotic cell death in these vulnerable cancer cells.[3][8]

KIF18A_Signaling_Pathway cluster_mitosis Mitosis KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules Binds & Moves Along ADP ADP + Pi KIF18A->ADP Produces Chromosome Chromosomes KIF18A->Chromosome Regulates Positioning MitoticArrest Mitotic Arrest & Apoptosis KIF18A->MitoticArrest Leads to (in CIN+ cells) ATP ATP ATP->KIF18A Hydrolysis MetaphasePlate Metaphase Plate Alignment Chromosome->MetaphasePlate Aligns at Inhibitor KIF18A Inhibitor Inhibitor->KIF18A Inhibits ATPase Activity

Figure 1: Role of KIF18A in Mitosis and Inhibition.

Quantitative Data of KIF18A Inhibitors

Several small molecule inhibitors of KIF18A have been developed and characterized. The following table summarizes the in vitro potency of selected inhibitors against KIF18A's ATPase activity.

InhibitorIC50 (nM)Assay TypeReference
ATX02014.5ATPase Assay[9]
Compound 38.2Microtubule-stimulated ATPase assay[10][11][12]
Sovilnesib41.3Microtubule-stimulated ATPase assay[10][11][12]
KIF18A-IN-15.09 - 20.9 (cell-based)Cell Proliferation Assay[8]

Experimental Protocol: KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies described in recent publications for measuring KIF18A ATPase activity.[3][5][10] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in an ATPase reaction.

Materials and Reagents
  • Recombinant Human KIF18A motor domain (e.g., purified 1-417 fragment)

  • Paclitaxel-stabilized, polymerized microtubules (e.g., from porcine brain)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Assay Buffer: 15 mM Tris (pH 7.5), 10 mM MgCl₂, 0.01% Tween 20, 1 µM paclitaxel

  • Test compounds (KIF18A inhibitors) dissolved in DMSO

  • 384-well, white, flat-bottom plates

Experimental Workflow

KIF18A_Assay_Workflow cluster_workflow KIF18A ATPase Assay Workflow A 1. Prepare Reagents: - KIF18A Enzyme - Microtubules - ATP Solution - Test Compounds B 2. Dispense Test Compounds and Controls (DMSO) into 384-well plate A->B C 3. Add KIF18A and Microtubules to wells B->C D 4. Initiate Reaction: Add ATP Solution C->D E 5. Incubate at Room Temperature (e.g., 60 min) D->E F 6. Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent E->F G 7. Incubate (40 min) F->G H 8. Add Kinase Detection Reagent G->H I 9. Incubate (30-60 min) H->I J 10. Measure Luminescence (Plate Reader) I->J K 11. Data Analysis: Calculate % Inhibition and IC50 values J->K

Figure 2: Experimental Workflow for KIF18A ATPase Assay.
Step-by-Step Procedure

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme and Microtubule Addition:

    • Prepare a reaction mixture containing the assay buffer, paclitaxel-stabilized microtubules (e.g., final concentration of 60 µg/mL), and the KIF18A enzyme.[10]

    • Add this mixture to the wells containing the test compounds.

  • Reaction Initiation:

    • Initiate the ATPase reaction by adding ATP to all wells. The final concentration of ATP should be optimized (e.g., 25 µM).[10]

  • Incubation:

    • Incubate the plate at room temperature for a specified time, for example, 60 minutes.[13] The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Stop the reaction and begin ADP detection by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 to 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Alternative Protocol: Malachite Green-Based Assay

An alternative, colorimetric method for measuring ATPase activity is the malachite green assay.[13] This assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis.

Principle

The malachite green reagent forms a colored complex with free orthophosphate under acidic conditions.[14][15] The intensity of the color, measured by absorbance at approximately 620-650 nm, is directly proportional to the amount of Pi produced.[14]

Brief Protocol Outline
  • Perform the ATPase reaction as described above (steps 1-4).

  • Stop the reaction by adding the malachite green reagent.[14]

  • Incubate at room temperature for 10-15 minutes to allow for color development.[15]

  • Measure the absorbance at 600-660 nm using a plate reader.[15]

  • A phosphate standard curve must be generated to determine the concentration of Pi released in the enzymatic reaction.[14]

Note: This assay can be sensitive to detergents and high concentrations of certain buffer components, which may require optimization.[16][17]

Conclusion

The described ATPase activity assays provide robust and scalable platforms for the discovery and characterization of novel KIF18A inhibitors. The luminescence-based ADP-Glo™ assay offers high sensitivity and a simplified workflow, making it particularly suitable for high-throughput screening campaigns. The malachite green assay presents a cost-effective colorimetric alternative. These tools are invaluable for advancing the development of targeted therapies against chromosomally unstable cancers by leveraging the specific dependency on KIF18A.

References

Application Notes and Protocols for (S)-AM-9022 in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S)-AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A, in triple-negative breast cancer (TNBC) cell line models. The provided protocols offer detailed methodologies for assessing the impact of this compound on cell viability, apoptosis, cell cycle progression, and protein expression.

Introduction to this compound and Triple-Negative Breast Cancer

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat with hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment option.[1] Consequently, there is a critical need for novel therapeutic strategies targeting the unique vulnerabilities of TNBC.

This compound is an orally active, potent, and selective small-molecule inhibitor of KIF18A, a mitotic kinesin.[2] KIF18A plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis.[3][4] Inhibition of KIF18A disrupts this process, leading to mitotic arrest and subsequent cell death, particularly in cancer cells with chromosomal instability, a common feature of TNBC.[5][6]

Mechanism of Action of this compound in TNBC

This compound targets the motor domain of KIF18A, inhibiting its ATPase activity.[3] This enzymatic activity is essential for KIF18A to move along microtubules and regulate their dynamics at the kinetochore. In TNBC cells, which often exhibit chromosomal instability, the proper function of KIF18A is critical for accurate chromosome segregation.

Inhibition of KIF18A by this compound leads to several downstream effects:

  • Disruption of Chromosome Congression: Treated cells are unable to properly align their chromosomes at the metaphase plate.[7]

  • Activation of the Spindle Assembly Checkpoint (SAC): The failure of proper chromosome alignment activates the SAC, a crucial cell cycle checkpoint that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[8][9]

  • Prolonged Mitotic Arrest: Persistent SAC activation leads to a prolonged arrest in mitosis.[3]

  • Induction of Apoptosis: If the mitotic arrest cannot be resolved, the cell undergoes programmed cell death, or apoptosis.[3]

This mechanism of action suggests that this compound can selectively target rapidly dividing and chromosomally unstable cancer cells while having a lesser effect on normal, healthy cells.

Data Presentation

The following table summarizes the anti-proliferative activity of this compound in a panel of KIF18A-inhibitor sensitive cancer cell lines, including triple-negative breast cancer cell lines.

Cell LineCancer TypeMean EC50 (µM)
BT-549TNBC0.045
HCC-1937TNBC0.045
HCC-1806TNBC0.045
MDA-MB-157TNBC0.045
OVCAR-3Ovarian0.045

Data is presented as the mean half-maximum effective concentration (EC50) for cell growth inhibition after 96 hours of treatment.[2][6]

Visualization of Signaling Pathways and Workflows

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis cluster_drug_action This compound Action Kinetochore Kinetochore Microtubule Microtubule Kinetochore->Microtubule Attachment KIF18A KIF18A KIF18A->Microtubule Regulates Dynamics Chromosome_Congression Chromosome Congression KIF18A->Chromosome_Congression Disrupted_Congression Disrupted Congression KIF18A->Disrupted_Congression Leads to Metaphase Metaphase Chromosome_Congression->Metaphase SAM9022 This compound SAM9022->KIF18A Inhibits Inhibition Inhibition SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Disrupted_Congression->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound action in TNBC cells.

Experimental_Workflow Cell_Culture TNBC Cell Culture Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Harvest_Cells Harvest Cells Treatment->Harvest_Cells Cell_Viability Cell Viability Assay (MTT) Harvest_Cells->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Harvest_Cells->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Harvest_Cells->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Harvest_Cells->Western_Blot

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability and proliferation of TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, BT-549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in TNBC cells treated with this compound using flow cytometry.

Materials:

  • TNBC cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed TNBC cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of TNBC cells after treatment with this compound.

Materials:

  • TNBC cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed TNBC cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Cell Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[17]

Western Blot Analysis

This protocol is for detecting changes in the expression of specific proteins in TNBC cells following treatment with this compound.

Materials:

  • TNBC cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KIF18A, anti-phospho-Histone H3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[19]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Note: Analysis of (S)-AM-9022 Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-AM-9022 is a potent and selective inhibitor of KIF18A, a mitotic kinesin motor protein essential for the proper alignment and segregation of chromosomes during mitosis.[1][2][3] KIF18A plays a crucial role in suppressing chromosome oscillations to ensure accurate attachment of microtubules to kinetochores. Inhibition of KIF18A's ATPase activity disrupts this process, leading to activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and eventual cell death, particularly in chromosomally unstable cancer cells.[4][5] This selective action makes KIF18A an attractive therapeutic target in oncology.

This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining. This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing a robust system to evaluate the efficacy of this compound in inducing mitotic arrest.

Principle

Flow cytometry with propidium iodide (PI) staining is a widely used technique for cell cycle analysis.[6] PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[6] Therefore, cells in the G2 or M phase of the cell cycle, having twice the DNA content of G0/G1 cells, will exhibit approximately double the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently staining with PI, the percentage of cells arrested in the G2/M phase can be quantified.

Signaling Pathway of KIF18A Inhibition by this compound

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis cluster_inhibition This compound Action Kinetochore Kinetochore-Microtubule Attachment Chromosome Proper Chromosome Alignment Kinetochore->Chromosome KIF18A KIF18A (Mitotic Kinesin) KIF18A->Kinetochore Regulates MitoticArrest Mitotic Arrest (G2/M Phase) KIF18A->MitoticArrest Leads to Anaphase Anaphase Progression Chromosome->Anaphase SAM9022 This compound SAM9022->KIF18A Inhibits

Caption: KIF18A inhibition by this compound disrupts mitotic progression.

Experimental Protocols

Materials and Reagents
  • Cell Lines: A chromosomally unstable cancer cell line sensitive to KIF18A inhibition (e.g., OVCAR-3, BT-549, HCC-1937)[1]

  • This compound: Stock solution in DMSO

  • Complete Cell Culture Medium: Appropriate for the chosen cell line

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol: Ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow Cytometry Tubes

  • Flow Cytometer

Cell Culture and Treatment
  • Seed the selected cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO only).

Cell Harvesting and Fixation
  • After the treatment period, collect the cell culture medium, which may contain detached mitotic cells.

  • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

  • Combine the detached cells with the cells collected from the medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[6]

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[6][7]

  • Incubate the cells for at least 30 minutes on ice or store them at -20°C overnight.

Propidium Iodide Staining
  • Centrifuge the fixed cells at 800 x g for 5 minutes.

  • Carefully decant the ethanol without disturbing the cell pellet.

  • Wash the cells with 5 mL of PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.[7][8]

Flow Cytometry Analysis
  • Transfer the stained cell suspension to flow cytometry tubes.

  • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at approximately 617 nm (e.g., using a PE-Texas Red or equivalent channel).

  • Collect at least 10,000 events per sample.[6]

  • Use a low flow rate to obtain a better resolution of the cell cycle phases.[6]

  • Analyze the resulting data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

Flow_Cytometry_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining & Analysis A Seed Cells in 6-well Plates B Treat with this compound (Varying Concentrations) A->B C Harvest Adherent & Suspended Cells B->C D Fix with Cold 70% Ethanol C->D E Wash and Resuspend in PBS D->E F Stain with Propidium Iodide & RNase A Solution E->F G Analyze on Flow Cytometer F->G H Quantify Cell Cycle Phases (G0/G1, S, G2/M) G->H

Caption: Workflow for flow cytometry analysis of cell cycle.

Data Presentation

The following table represents hypothetical data from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of OVCAR-3 cells after 48 hours of treatment.

This compound Concentration (nM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle)55.2 ± 3.125.8 ± 2.519.0 ± 1.8
1048.5 ± 2.823.1 ± 2.228.4 ± 2.5
5035.1 ± 3.515.5 ± 1.949.4 ± 4.1
10022.6 ± 2.110.2 ± 1.567.2 ± 3.8
50015.8 ± 1.95.5 ± 1.178.7 ± 4.5

Expected Results

Treatment with this compound is expected to induce a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the percentage of cells in the G0/G1 and S phases. This accumulation of cells in G2/M is indicative of mitotic arrest resulting from the inhibition of KIF18A.

Troubleshooting

  • High CV in G0/G1 peak: Ensure a single-cell suspension before fixation. Clumps can be removed by filtering the cell suspension through a nylon mesh.[8]

  • Excessive Debris: Increase the forward scatter threshold during data acquisition to exclude debris.

  • No clear G2/M peak: Ensure proper fixation and staining. The incubation time with PI may need to be optimized for the specific cell line.[6]

  • RNA Contamination: Ensure that RNase A is active and used at an appropriate concentration to avoid staining of double-stranded RNA.[7]

Conclusion

The flow cytometry protocol detailed in this application note provides a reliable and quantitative method for assessing the cell cycle arrest induced by this compound. By measuring the distribution of cells in the different phases of the cell cycle, researchers can effectively characterize the cytostatic effects of this KIF18A inhibitor, providing valuable insights for preclinical drug development and mechanistic studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (S)-AM-9022 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of (S)-AM-9022 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the S-enantiomer of AM-9022, an orally active, potent, and selective inhibitor of the mitotic kinesin KIF18A.[1] KIF18A is a motor protein essential for the proper alignment of chromosomes during cell division (mitosis).[2][3][4] In many cancer cells, particularly those with chromosomal instability (CIN), KIF18A is often overexpressed.[2][5] By inhibiting KIF18A, this compound disrupts the mitotic process in these rapidly dividing cancer cells, leading to cell death, making it a promising agent in cancer research.[2][4][5]

Q2: I've observed precipitation after adding this compound to my culture media. What is the primary cause?

The most common reason for this compound precipitation is its hydrophobic nature, leading to low solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound in a solvent like dimethyl sulfoxide (DMSO) is diluted into the culture medium, the compound can "crash out" of solution as the solvent concentration decreases.[6]

Q3: What is the recommended solvent and stock solution concentration for this compound?

The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[7] A stock solution of 10 mM in DMSO is a common starting point for many small molecules and is generally recommended.[8] It is crucial to ensure the compound is fully dissolved before further dilution.[6]

Q4: What is the maximum concentration of DMSO that my cells can tolerate?

The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.1% (v/v) is ideal for most cell lines.[9] However, some cell lines can tolerate up to 0.5% DMSO.[7][10] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[9]

Q5: How can I determine the maximum soluble concentration of this compound in my specific culture medium?

You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in pre-warmed culture medium. Incubate these solutions under your experimental conditions and visually inspect for any signs of precipitation (cloudiness or visible particles) over time. This will help you determine the highest concentration that remains soluble for the duration of your experiment.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation Solvent Shock: Rapid dilution of the DMSO stock in the aqueous culture medium.1. Use Pre-warmed Media: Always use culture media pre-warmed to 37°C.[6] 2. Step-wise Dilution: Create an intermediate dilution of the this compound stock in a small volume of pre-warmed media before adding it to the final culture volume.[6] 3. Slow Addition and Mixing: Add the this compound solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.[11][12]
Precipitation Over Time Concentration Exceeds Long-Term Solubility: The initial concentration, while seemingly soluble, is supersaturated and precipitates over the course of the experiment.1. Lower the Working Concentration: Reduce the final concentration of this compound in your experiment. 2. Serum Concentration: If using serum-containing media, ensure the serum concentration is consistent, as serum proteins can help solubilize some compounds.
Media Evaporation: Evaporation from the culture vessel can increase the concentration of all components, including this compound, leading to precipitation.1. Proper Humidification: Ensure your incubator has adequate humidity. 2. Seal Culture Vessels: Use appropriate lids or seals for your culture plates or flasks to minimize evaporation.[13][14]
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature changes that affect solubility.1. Minimize Handling: Limit the time culture vessels are outside the stable incubator environment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[7]

  • Weighing: In a sterile environment, weigh out the desired amount of this compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortexing: Vortex the solution for 10-20 seconds to dissolve the powder completely.[15] If the compound is not fully dissolved, you can warm the vial in a 37°C water bath for approximately 5 minutes and vortex again.[15]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][15] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7][15]

Protocol 2: Preparing a Working Solution of this compound in Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.[6]

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.

  • Final Dilution:

    • Add the intermediate solution (or the stock solution directly if not making an intermediate dilution) to the final volume of pre-warmed culture medium.

    • Crucially, add the this compound solution dropwise while gently swirling the medium. This ensures a gradual decrease in solvent concentration and helps prevent precipitation.[12]

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: Solubility of AM-9022 (Racemic Mixture)

Solvent Concentration
DMSO100 mg/mL
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 1.25 mg/mL

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Recommendation Level Final DMSO Concentration (v/v) Notes
Ideal ≤ 0.1%Minimizes the risk of solvent-induced effects on cell viability and function.[9]
Acceptable (Cell-line dependent) 0.1% - 0.5%May be necessary for less soluble compounds. A vehicle control is essential.[7][10]
High (Caution Advised) > 0.5%Increased risk of cytotoxicity. Thorough validation with vehicle controls is critical.[10]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment dissolve Dissolve this compound in Anhydrous DMSO vortex Vortex and/or Sonicate (Gentle Warming if Needed) dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store prewarm Pre-warm Culture Media to 37°C store->prewarm intermediate Create Intermediate Dilution in Pre-warmed Media prewarm->intermediate final_dilution Add Dropwise to Final Volume of Pre-warmed Media with Swirling intermediate->final_dilution visual_check Visually Inspect for Precipitation final_dilution->visual_check add_to_cells Add Working Solution to Cells visual_check->add_to_cells incubate Incubate Under Experimental Conditions add_to_cells->incubate vehicle_control Include Vehicle Control (Media + Same % DMSO)

Caption: Experimental Workflow for Preparing and Using this compound.

signaling_pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound KIF18A KIF18A Motor Protein chromosome_alignment Chromosome Alignment at Metaphase Plate KIF18A->chromosome_alignment Regulates disruption Disrupted Chromosome Alignment cell_division Proper Cell Division chromosome_alignment->cell_division SAM9022 This compound SAM9022->KIF18A Inhibits mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis in CIN Cancer Cells mitotic_arrest->apoptosis

Caption: Simplified Signaling Pathway of KIF18A Inhibition.

References

Potential off-target effects of (S)-AM-9022

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (S)-AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the S-enantiomer of AM-9022, which functions as a potent and selective inhibitor of KIF18A.[1] KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[2] By inhibiting the ATPase activity of KIF18A, this compound disrupts chromosome congression, leading to mitotic arrest and subsequent cell death, particularly in cancer cells with high chromosomal instability (CIN).[2][3]

Q2: How selective is this compound for KIF18A?

While a comprehensive public dataset on the selectivity of the specific S-enantiomer is not available, studies on the parent compound, AM-9022, and related inhibitors in the same series demonstrate high selectivity for KIF18A over other kinesin motor proteins.[3] For instance, AM-9022 exhibited good specificity against a panel of diverse kinesin motor proteins, with the exception of some activity against KIF19A.[3] It is important to note that the effects of KIF19A inhibition are related to processes like cilia elongation and are distinct from the mitotic phenotypes induced by KIF18A inhibition.[3] Generally, KIF18A inhibitors are designed to have minimal off-target effects on normal, non-proliferating cells.[4][5]

Q3: What are the potential, though less likely, off-target effects of this compound?

While designed for high selectivity, it is prudent to consider potential off-target effects when interpreting experimental results. These could theoretically include:

  • Inhibition of other kinesins: Although reported to be highly selective, weak inhibition of other kinesins at high concentrations cannot be entirely ruled out.

  • Interaction with non-kinesin ATPases: As an ATPase inhibitor, there is a theoretical possibility of interaction with other ATP-binding proteins, although the allosteric binding mode of the AM-9022 series reduces this likelihood.[3]

  • Effects on microtubule dynamics: While the primary effect is through KIF18A, direct or indirect effects on overall microtubule stability or dynamics at high concentrations could lead to unexpected cellular phenotypes.

Q4: I am observing a phenotype in my cells that is not consistent with KIF18A inhibition. What should I do?

If you observe an unexpected phenotype, it is crucial to systematically investigate whether it is an on-target or off-target effect. The troubleshooting guides and experimental protocols provided below offer a framework for this investigation.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in a "Non-sensitive" Cell Line

You are using a cell line that is reported to be insensitive to KIF18A inhibition, yet you observe significant cell death upon treatment with this compound.

Possible Cause Troubleshooting Step
Off-target toxicity Perform a dose-response curve to determine if the cytotoxicity occurs at concentrations significantly higher than the reported IC50 for KIF18A inhibition.
Validate the on-target effect by using a structurally different KIF18A inhibitor. If the phenotype is not replicated, it may be an off-target effect of this compound.
Use genetic knockdown (siRNA or CRISPR) of KIF18A. If the knockdown does not phenocopy the effect of this compound, the observed cytotoxicity is likely off-target.
Cell line misidentification or genetic drift Authenticate your cell line using short tandem repeat (STR) profiling.

Issue 2: Phenotype is Observed, but Milder or Different from Expected Mitotic Arrest

You observe a cellular phenotype, but it is not the characteristic mitotic arrest with misaligned chromosomes expected from KIF18A inhibition.

Possible Cause Troubleshooting Step
Sub-optimal drug concentration Perform a concentration-response experiment and analyze mitotic figures at various concentrations. The classic phenotype may only be apparent within a specific concentration window.
Cellular context-dependent response The cellular response to mitotic stress can vary. Analyze other markers of mitotic disruption, such as multipolar spindles or mitotic slippage.
Potential off-target engagement At higher concentrations, off-target effects might lead to a different phenotype. Lower the concentration of this compound to a range where it is selective for KIF18A.
KIF18A-independent effects on microtubules Assess the direct effect of this compound on microtubule polymerization in vitro to rule out direct interactions with tubulin.

Data Presentation: Kinesin Selectivity of AM-9022 Series Inhibitors

The following table summarizes the selectivity of AM-9022 and related compounds against a panel of kinesin motor proteins, demonstrating the high on-target potency for KIF18A.

CompoundKIF18A IC50 (µM)KIF18B IC50 (µM)KIF19A IC50 (µM)Eg5 IC50 (µM)CENP-E IC50 (µM)
AM-9022 0.060>50.926>100>50
AM-1882 0.230>101.82>100>100
AM-5308 0.047>100.224>100>50
AM-0277 0.072>100.243>100>100

Data adapted from Payton M, et al. Nat Cancer. 2023.[3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Hypothetical)

To assess the potential for off-target effects on protein kinases, a broad kinase screen is recommended. While specific data for this compound is not publicly available, a typical protocol is outlined below.

Objective: To determine the inhibitory activity of this compound against a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay: Utilize a commercial kinase screening service (e.g., Eurofins KINOMEscan™, Promega Kinase-Glo®) that assays the binding or activity of the compound against a panel of several hundred kinases.

  • Data Analysis: The results are typically reported as percent inhibition at a given concentration or as Kd or IC50 values. This data can be visualized using a dendrogram to map the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that this compound engages with its target, KIF18A, in intact cells.

Objective: To confirm the binding of this compound to KIF18A in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble KIF18A at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A positive target engagement will result in a thermal stabilization of KIF18A in the this compound-treated samples compared to the vehicle control.

Protocol 3: In Vitro Microtubule Dynamics Assay

This assay can help determine if this compound has any direct effects on microtubule polymerization, independent of KIF18A.

Objective: To assess the direct impact of this compound on the polymerization of purified tubulin.

Methodology:

  • Tubulin Preparation: Use commercially available, purified tubulin.

  • Polymerization Reaction: In a microplate, mix tubulin with a polymerization buffer containing GTP and either this compound at various concentrations, a known microtubule stabilizer (e.g., paclitaxel), a known destabilizer (e.g., colchicine), or vehicle control.

  • Monitoring Polymerization: Measure the change in turbidity (light scattering) at 340 nm over time at 37°C using a plate reader.

  • Data Analysis: An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves in the presence of this compound to the controls to identify any direct stabilizing or destabilizing effects.

Mandatory Visualizations

KIF18A_Signaling_Pathway cluster_mitosis Mitosis Microtubule_Plus_Ends Microtubule Plus-Ends Kinetochores Kinetochores Microtubule_Plus_Ends->Kinetochores Interact with Chromosome_Alignment Proper Chromosome Alignment Kinetochores->Chromosome_Alignment Ensures Metaphase_Anaphase_Transition Metaphase to Anaphase Transition Chromosome_Alignment->Metaphase_Anaphase_Transition Allows for Cell_Division Successful Cell Division Metaphase_Anaphase_Transition->Cell_Division KIF18A KIF18A Motor Protein KIF18A->Microtubule_Plus_Ends Regulates dynamics at KIF18A->Chromosome_Alignment Required for S_AM_9022 This compound S_AM_9022->KIF18A Inhibits ATPase activity Mitotic_Arrest Mitotic Arrest S_AM_9022->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Signaling pathway of KIF18A in mitosis and its inhibition by this compound.

Experimental_Workflow_Off_Target cluster_in_silico In Silico / Biochemical cluster_cellular Cellular Assays cluster_in_vitro In Vitro Validation Kinase_Screen Broad Kinase Screen CETSA CETSA for On-Target Engagement Kinase_Screen->CETSA Kinesin_Panel Kinesin Selectivity Panel Kinesin_Panel->CETSA Phenotypic_Screen Phenotypic Screening (e.g., Cell Painting) CETSA->Phenotypic_Screen Genetic_Validation Genetic Validation (siRNA/CRISPR) Phenotypic_Screen->Genetic_Validation Microtubule_Assay Microtubule Polymerization Assay Genetic_Validation->Microtubule_Assay Orthogonal_Assay Orthogonal Functional Assay Microtubule_Assay->Orthogonal_Assay Start Investigate Unexpected Phenotype Start->Kinase_Screen Start->Kinesin_Panel

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Troubleshooting_Logic Start Unexpected Phenotype Observed Concentration Is the concentration >> IC50 for KIF18A? Start->Concentration High_Concentration Potential Off-Target Effect. Lower Concentration. Concentration->High_Concentration Yes On_Target_Concentration Concentration is in the on-target range. Concentration->On_Target_Concentration No Genetic_Knockdown Does KIF18A knockdown phenocopy the result? On_Target_Concentration->Genetic_Knockdown Phenocopy Likely On-Target Effect. Investigate downstream signaling. Genetic_Knockdown->Phenocopy Yes No_Phenocopy Likely Off-Target Effect. Genetic_Knockdown->No_Phenocopy No Orthogonal_Inhibitor Use structurally different KIF18A inhibitor. No_Phenocopy->Orthogonal_Inhibitor Validate_Off_Target Proceed with off-target deconvolution studies. Orthogonal_Inhibitor->Validate_Off_Target

Caption: Logical workflow for troubleshooting unexpected phenotypes observed with this compound.

References

Mechanisms of resistance to KIF18A inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with KIF18A inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for KIF18A inhibitors?

A1: KIF18A inhibitors are a class of anti-mitotic agents that specifically target the kinesin motor protein KIF18A.[1][2][3] KIF18A is crucial for regulating chromosome alignment at the metaphase plate during mitosis.[3] By inhibiting KIF18A, these compounds disrupt proper chromosome segregation, leading to a prolonged mitotic arrest. This sustained arrest activates the Spindle Assembly Checkpoint (SAC), which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cells, particularly those with chromosomal instability (CIN).[3][4][5]

Q2: Why are chromosomally unstable (CIN) cancer cells particularly sensitive to KIF18A inhibition?

A2: Cancer cells with high levels of CIN often exhibit an increased reliance on KIF18A to manage their chaotic chromosome segregation.[2][4][6][7] These cells have altered microtubule dynamics and are more susceptible to the mitotic disruption caused by KIF18A inhibition.[4][5] This creates a therapeutic window, as normal, chromosomally stable cells are less dependent on KIF18A and are therefore less affected by its inhibition.[2][6][7][8]

Q3: What are the known mechanisms of resistance to KIF18A inhibitors?

A3: Resistance to KIF18A inhibitors can arise through several mechanisms:

  • Alterations in the Spindle Assembly Checkpoint (SAC): Weakening the SAC can allow cells to bypass the mitotic arrest induced by KIF18A inhibitors, even with misaligned chromosomes.[4]

  • Changes in Microtubule Dynamics: An increase in microtubule polymerization rates has been observed in some CIN tumor cells. Modulating these dynamics, for instance with low doses of taxol, can partially rescue the effects of KIF18A inhibition.[5]

  • Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the KIF18A inhibitor, thereby diminishing its efficacy.[6]

  • Bypass Signaling Pathways: Activation of alternative signaling pathways that promote cell survival can overcome the pro-apoptotic signals initiated by mitotic arrest.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with KIF18A inhibitors.

Issue 1: Reduced or no significant decrease in cell viability in a known sensitive cell line.

Possible Cause Recommended Solution
Suboptimal Inhibitor Concentration Determine the optimal inhibitor concentration by performing a dose-response curve. Refer to the quantitative data tables below for reported effective concentrations of various KIF18A inhibitors.
Incorrect Cell Seeding Density Ensure consistent and appropriate cell seeding density for your chosen cell line and assay duration. Over-confluent or sparse cultures can affect inhibitor sensitivity.
Cell Line Authenticity/Passage Number Verify the identity of your cell line through short tandem repeat (STR) profiling. Use cells within a low passage number range, as prolonged culturing can lead to phenotypic drift and altered drug sensitivity.
Inhibitor Degradation Ensure proper storage and handling of the KIF18A inhibitor. Prepare fresh dilutions for each experiment from a stock solution stored under recommended conditions.
Development of Resistance If you observe a gradual decrease in sensitivity over time, your cell line may be developing resistance. Consider performing experiments to investigate the potential resistance mechanisms outlined in the FAQs.

Issue 2: Inconsistent results in mitotic arrest phenotype (e.g., percentage of phospho-histone H3 positive cells).

Possible Cause Recommended Solution
Asynchronous Cell Population For more consistent results, synchronize the cell population before inhibitor treatment. Common methods include serum starvation or treatment with agents like thymidine or nocodazole, followed by release into inhibitor-containing medium.
Timing of Analysis The peak of mitotic arrest may vary between cell lines and inhibitor concentrations. Perform a time-course experiment to identify the optimal time point for observing the maximal mitotic index.
Antibody Staining Issues Validate your primary and secondary antibodies for immunofluorescence or western blotting. Run appropriate controls, including positive and negative controls, to ensure specific and robust staining.

Issue 3: High toxicity observed in control (non-CIN) cell lines.

Possible Cause Recommended Solution
Off-Target Effects of the Inhibitor Use a highly selective KIF18A inhibitor. Some compounds may have off-target effects on other kinases or cellular processes.[6] If possible, confirm the phenotype with a second, structurally distinct KIF18A inhibitor or with siRNA/shRNA-mediated knockdown of KIF18A.
Inhibitor Concentration Too High Even selective inhibitors can cause toxicity at very high concentrations. Ensure you are using a concentration that is effective in sensitive lines while minimizing effects on insensitive lines.
Prolonged Treatment Duration Extended exposure to any anti-mitotic agent can eventually lead to toxicity in normal cells. Optimize the treatment duration to achieve maximal efficacy in cancer cells with minimal impact on control cells.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used KIF18A inhibitors.

Table 1: In Vitro Potency of KIF18A Inhibitors

InhibitorAssay TypeTarget Cell Line(s)IC50 / EC50Reference
AM-0277 Cell GrowthOVCAR-3, MDA-MB-157, CAL-51, etc.Mean EC50 (sensitive lines): ~0.1 µM[6]
AM-1882 Cell GrowthOVCAR-3, MDA-MB-157, CAL-51, etc.Mean EC50 (sensitive lines): <0.1 µM[6]
AM-9022 Cell GrowthOVCAR-3, MDA-MB-157, CAL-51, etc.Mean EC50 (sensitive lines): ~0.2 µM[6]
Sovilnesib (AMG-650) ATPase AssayKIF18ANot specified, potent inhibition[1]
VLS-1272 ATPase AssayKIF18APotent (specific value not disclosed)[10]
AU-KIF-01 to AU-KIF-04 ATPase AssayKIF18AIC50: 0.06 to 1.4 µM[11]
ATX020 ATPase AssayKIF18AIC50: double-digit nM range[12]

Table 2: Cellular Effects of KIF18A Inhibitors

InhibitorEffectCell Line(s)ConcentrationReference
AM-0277 Increased pH3 and PCM fociMDA-MB-1570.5 µM[6]
AM-1882 Increased pH3 and PCM fociMDA-MB-1570.05 µM[6]
AU-KIF-03, AU-KIF-04 Increased phospho-histone H3, γ-H2AX, cleaved PARPOVCAR-3 CDX modelDose-dependent[11]

Experimental Protocols

1. Cell Viability Assay

This protocol assesses the effect of KIF18A inhibitors on cancer cell line growth.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • KIF18A inhibitor stock solution

    • 96-well cell culture plates

    • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of the KIF18A inhibitor in complete cell culture medium.

    • Remove the existing medium from the cells and add the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified duration (e.g., 72 or 96 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the signal (fluorescence or luminescence) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50 value.[10]

2. Immunofluorescence Staining for Mitotic Phenotypes

This imaging-based assay allows for the visualization of chromosome alignment and spindle formation defects.

  • Materials:

    • Cells grown on coverslips

    • KIF18A inhibitor

    • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-phospho-histone H3)

    • Fluorescently labeled secondary antibodies

    • DAPI for nuclear staining

    • Antifade mounting medium

  • Procedure:

    • Treat cells with the KIF18A inhibitor for the desired duration (e.g., 24 hours).

    • Fix, permeabilize, and block the cells.[10]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.[10]

3. Western Blotting for Mitotic Markers

This protocol is used to quantify the levels of proteins involved in mitotic progression and arrest.

  • Materials:

    • Cell lysates from treated and control cells

    • SDS-PAGE gels

    • Transfer apparatus and membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-phospho-histone H3, anti-cleaved PARP)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare cell lysates from cells treated with the KIF18A inhibitor for various time points.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

KIF18A_Inhibitor_Action cluster_cell Cancer Cell (High CIN) KIF18A_Inhibitor KIF18A Inhibitor KIF18A KIF18A KIF18A_Inhibitor->KIF18A Inhibits Microtubules Microtubule Dynamics KIF18A->Microtubules Regulates Chromosome_Congression Chromosome Congression KIF18A->Chromosome_Congression Promotes Microtubules->Chromosome_Congression Enables SAC Spindle Assembly Checkpoint (SAC) Chromosome_Congression->SAC Satisfies Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Prevents Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of KIF18A inhibition leading to mitotic arrest and apoptosis in chromosomally unstable cancer cells.

Resistance_Mechanisms cluster_mechanisms Resistance Pathways KIF18A_Inhibition KIF18A Inhibition Mitotic_Arrest Mitotic Arrest KIF18A_Inhibition->Mitotic_Arrest Cell_Death Cell Death Mitotic_Arrest->Cell_Death Resistance Resistance Resistance->Mitotic_Arrest Bypasses Weakened_SAC Weakened SAC Weakened_SAC->Resistance Altered_MT_Dynamics Altered Microtubule Dynamics Altered_MT_Dynamics->Resistance Drug_Efflux Drug Efflux (e.g., P-gp) Drug_Efflux->Resistance Bypass_Signaling Bypass Survival Signaling Bypass_Signaling->Resistance

Caption: Overview of key mechanisms conferring resistance to KIF18A inhibitors.

Troubleshooting_Workflow cluster_checks Troubleshooting Checks Start Experiment Start: Treat cells with KIF18A inhibitor Observe_Phenotype Observe Expected Phenotype? (e.g., decreased viability, mitotic arrest) Start->Observe_Phenotype Success Experiment Successful Observe_Phenotype->Success Yes Troubleshoot Troubleshoot Observe_Phenotype->Troubleshoot No Check_Concentration Verify Inhibitor Concentration & Integrity Troubleshoot->Check_Concentration Check_Cells Check Cell Line (Authenticity, Passage) Check_Concentration->Check_Cells Check_Protocol Optimize Protocol (Timing, Synchronization) Check_Cells->Check_Protocol Investigate_Resistance Investigate Resistance Mechanisms Check_Protocol->Investigate_Resistance

Caption: A logical workflow for troubleshooting common issues in experiments involving KIF18A inhibitors.

References

Optimizing (S)-AM-9022 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (S)-AM-9022 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the S-enantiomer of AM-9022, which is a potent and selective inhibitor of KIF18A.[1][2] KIF18A is a mitotic kinesin motor protein that plays a crucial role in regulating microtubule dynamics during cell division.[3][4] By inhibiting the ATPase activity of KIF18A, this compound disrupts chromosome alignment at the metaphase plate, leading to a prolonged mitotic arrest. This sustained activation of the spindle assembly checkpoint (SAC) ultimately triggers programmed cell death (apoptosis), particularly in cancer cells with chromosomal instability (CIN).[5][6]

Q2: In which types of cancer cells is this compound expected to be most effective?

A2: this compound and other KIF18A inhibitors show enhanced efficacy in cancer cells characterized by chromosomal instability (CIN).[1][7] This includes many aggressive cancers such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), which frequently harbor TP53 mutations.[1][7] The sensitivity to KIF18A inhibition is enriched in these cell lines due to their reliance on KIF18A to manage the high rates of chromosome segregation errors.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound is cell-line dependent. Based on published data for the racemate AM-9022, a mean half-maximum effective concentration (EC50) of approximately 0.045 µM has been observed in sensitive cell lines after 96 hours of treatment.[8][9] For initial experiments, a concentration range of 10 nM to 1 µM is recommended to determine the EC50 in your specific cell model.

Q4: How should I prepare and store this compound stock solutions?

A4: For in vitro experiments, this compound can be dissolved in fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). For in vivo studies, specific formulation protocols are available. One such protocol involves a multi-step dissolution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guides

Issue 1: Low or No Efficacy in Sensitive Cell Lines
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term). Prepare fresh dilutions for each experiment.
Suboptimal Concentration Perform a dose-response experiment with a wider concentration range to determine the optimal EC50 for your specific cell line.
Cell Line Misidentification or Contamination Verify the identity of your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.
Development of Resistance Consider potential resistance mechanisms such as reduced anaphase-promoting complex/cyclosome (APC/C) activity or increased expression of drug efflux pumps like P-glycoprotein (P-gp).[5][8]
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause Troubleshooting Step
Edge Effects in Multi-well Plates To minimize evaporation, avoid using the outer wells of the plate. Fill the perimeter wells with sterile PBS or media.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for accurate cell distribution.
Variability in Drug Concentration Prepare a master mix of the drug dilution to add to the wells to ensure consistency.
Inappropriate Assay Endpoint Optimize the incubation time for your chosen viability assay (e.g., MTT, resazurin) to ensure the signal is within the linear range.
Issue 3: Difficulty in Detecting Downstream Signaling Changes by Western Blot
Possible Cause Troubleshooting Step
Incorrect Time Point The effects of this compound on downstream signaling pathways can be time-dependent. Perform a time-course experiment to identify the optimal time point to observe changes in protein expression or phosphorylation.
Poor Antibody Quality Use validated antibodies that are specific for your target proteins. Include positive and negative controls to verify antibody performance.
Inefficient Protein Extraction Use a lysis buffer that is appropriate for your target proteins and contains protease and phosphatase inhibitors to preserve their integrity and phosphorylation status.

Data Presentation

Table 1: In Vitro Efficacy of AM-9022 in a Panel of Cancer Cell Lines

Cell LineCancer TypeSensitivityMean EC50 (µM)
BT-549Triple-Negative Breast CancerSensitive0.045
HCC-1937Triple-Negative Breast CancerSensitive0.045
HCC-1806Triple-Negative Breast CancerSensitive0.045
MDA-MB-157Triple-Negative Breast CancerSensitive0.045
OVCAR-3Ovarian CancerSensitive0.045
CAL-51Breast CancerInsensitive> 6
MCF-7Breast CancerInsensitive> 6
MDA-MB-453Breast CancerInsensitive> 6
ZR-75-1Breast CancerInsensitive> 6
OVCAR-5Ovarian CancerInsensitive> 6

Data is for the racemic mixture AM-9022 after 96 hours of treatment.[8][9]

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Prepare a working solution of resazurin in PBS. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 2: Mitotic Arrest Assay (Phospho-Histone H3 Staining)
  • Cell Treatment: Culture cells on coverslips or in chamber slides and treat with this compound at the desired concentration and for the appropriate duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against phospho-histone H3 (Ser10). After washing, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Determine the percentage of cells positive for phospho-histone H3 staining (mitotic cells) in the treated and control groups.

Mandatory Visualizations

KIF18A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Mechanism cluster_target Drug Target cluster_downstream Downstream Effects JNK1 JNK1 c-Jun c-Jun JNK1->c-Jun Phosphorylates KIF18A_Gene KIF18A Gene c-Jun->KIF18A_Gene Activates Transcription KIF18A_Protein KIF18A Protein KIF18A_Gene->KIF18A_Protein Expression Mitotic_Spindle Mitotic Spindle Dynamics KIF18A_Protein->Mitotic_Spindle Regulates SAM9022 This compound SAM9022->KIF18A_Protein Inhibits ATPase Activity Chromosome_Alignment Chromosome Alignment Mitotic_Spindle->Chromosome_Alignment SAC Spindle Assembly Checkpoint (SAC) Chromosome_Alignment->SAC Monitors Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: KIF18A Signaling and this compound Mechanism.

Troubleshooting_Workflow Start Experiment Start Problem Low or No Efficacy? Start->Problem Check_Concentration Verify Concentration and Compound Integrity Problem->Check_Concentration Yes Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results No Check_Cell_Line Validate Cell Line (STR, Mycoplasma) Check_Concentration->Check_Cell_Line Consider_Resistance Investigate Resistance (P-gp, APC/C) Check_Cell_Line->Consider_Resistance Success Efficacy Achieved Consider_Resistance->Success Inconsistent_Results->Success No Optimize_Assay Optimize Assay Parameters (Seeding, Edge Effects) Inconsistent_Results->Optimize_Assay Yes Consistent_Data Consistent Data Optimize_Assay->Consistent_Data

Caption: Troubleshooting workflow for this compound experiments.

References

Troubleshooting inconsistent results in (S)-AM-9022 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-AM-9022, a potent and selective inhibitor of the mitotic kinesin KIF18A. This guide is intended for professionals in research, drug development, and life sciences to address common challenges and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is the S-enantiomer of AM-9022, which selectively inhibits the ATPase activity of the KIF18A motor protein.[1][2] KIF18A is crucial for chromosome alignment and segregation during mitosis.[2] By inhibiting KIF18A, this compound disrupts these processes, leading to mitotic arrest and subsequent cell death, particularly in cancer cells with chromosomal instability (CIN).[3]

Q2: My cell viability assay results with this compound are inconsistent. What are the potential causes?

Inconsistent results in cell viability assays can stem from several factors:

  • Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your working solutions.[2] Precipitation of the compound will lead to a lower effective concentration and variable results.

  • Assay Type and Timing: Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT assays vs. membrane integrity in trypan blue exclusion). The effects of mitotic arrest induced by this compound may manifest over different time courses.[4] For instance, a decrease in metabolic activity may be observed later than the initial signs of mitotic arrest. It is recommended to perform time-course experiments and consider using multiple assay types for a comprehensive understanding.[4][5]

  • Cell Line Sensitivity: Sensitivity to KIF18A inhibition is more pronounced in cell lines with high chromosomal instability and TP53 mutations.[3] If you are not observing the expected effect, confirm the CIN status and TP53 mutation status of your cell line.

  • Compound Stability: Prepare fresh working solutions from a frozen stock for each experiment.[2] The stability of this compound in culture media over long incubation periods may vary.

Q3: I am observing lower than expected efficacy in my in vivo experiments. What should I check?

Several factors can contribute to reduced in vivo efficacy:

  • Formulation and Administration: this compound is orally active.[1] However, proper formulation is critical for bioavailability. Refer to established protocols for preparing solutions or suspensions for oral administration.[1][2] Ensure the formulation is homogenous and administered consistently.

  • Dosage: The effective dose can vary between different tumor models.[1] The provided literature suggests doses ranging from 30-100 mg/kg daily.[1] A dose-response study may be necessary for your specific model.

  • Tumor Model Characteristics: As with in vitro studies, the sensitivity of the xenograft or patient-derived xenograft (PDX) model to KIF18A inhibition is a key determinant of efficacy.[3] Models with high chromosomal instability are expected to be more responsive.[3]

Q4: Are there known off-target effects of this compound?

This compound is a selective inhibitor of KIF18A.[1] While it exhibits good specificity against a panel of other kinesin motor proteins, some activity against KIF19A has been noted.[3] However, the phenotypic effects of KIF19A inhibition are distinct from those of KIF18A inhibition and are not expected to confound the primary mechanism of action in the context of mitotic arrest.[3]

Q5: How should I store this compound?

For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years.[2] Stock solutions prepared in a solvent like DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Experiments
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect your stock and working solutions for any precipitate. If observed, gently warm and/or sonicate the solution to aid dissolution.[1] Always use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[2]
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Variations in cell density can affect the drug response.
Batch-to-Batch Variability of the Compound If you suspect variability between different lots of this compound, it is advisable to test new batches against a reference batch in a standardized assay.
Cell Culture Conditions Maintain consistent cell culture conditions, including media composition, serum concentration, and passage number, as these can influence cellular response to treatment.
Issue 2: No Significant Increase in Mitotic Arrest Markers (e.g., pH3)
Potential Cause Troubleshooting Step
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing mitotic arrest in your specific cell line.
Incorrect Timing of Analysis The peak of mitotic arrest may occur at a specific time point after treatment. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for observing an increase in mitotic markers.
Low Proliferative Rate of Cells This compound primarily affects actively dividing cells. Ensure your cells are in the logarithmic growth phase during the experiment.
Antibody Quality for Western Blotting Validate the specificity and sensitivity of your primary antibody for the mitotic marker (e.g., phospho-Histone H3).

Quantitative Data Summary

Parameter Value Context Reference
Mean EC50 (in sensitive cell lines) 0.045 µMCell growth suppression in KIF18A-inhibitor sensitive cells (BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3) after 96 hours of treatment.[1]
In Vivo Oral Dosage 30-100 mg/kg (daily)Significant anti-cancer effects observed in breast and ovarian tumor models.[1]
Storage (Powder) -20°C for 3 yearsLong-term storage of the solid compound.[2]
Storage (Stock Solution) -80°C for 1 year; -20°C for 1 monthStorage of stock solutions in a suitable solvent (e.g., DMSO).[2]

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for the desired duration (e.g., 96 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blot for Mitotic Arrest (Phospho-Histone H3)
  • Plate cells and treat with this compound at the desired concentration and for the optimal duration determined from time-course experiments.

  • Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the signal to a loading control such as GAPDH or β-actin.

Visualizations

KIF18A_Signaling_Pathway KIF18A Signaling Pathway in Mitosis cluster_mitosis Mitosis cluster_KIF18A KIF18A Function cluster_inhibition Inhibition by this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase KIF18A KIF18A Metaphase->KIF18A required for Telophase Telophase Anaphase->Telophase Chromosome Congression Chromosome Congression KIF18A->Chromosome Congression Spindle Tension Regulation Spindle Tension Regulation KIF18A->Spindle Tension Regulation Mitotic Arrest Mitotic Arrest Chromosome Congression->Mitotic Arrest disruption leads to Spindle Tension Regulation->Mitotic Arrest disruption leads to AM9022 This compound AM9022->KIF18A inhibits Cell Death Cell Death Mitotic Arrest->Cell Death

Caption: KIF18A's role in mitosis and its inhibition by this compound.

Experimental_Workflow General Experimental Workflow for this compound Start Start Compound Preparation Prepare this compound Stock (DMSO) and Working Solutions Start->Compound Preparation In Vitro Assays In Vitro Experiments (e.g., Cell Viability, Western Blot) Compound Preparation->In Vitro Assays Dose-Response Determine EC50 In Vitro Assays->Dose-Response Mechanism of Action Confirm Mitotic Arrest In Vitro Assays->Mechanism of Action In Vivo Studies In Vivo Experiments (Xenograft Models) Dose-Response->In Vivo Studies Mechanism of Action->In Vivo Studies Formulation Prepare Formulation for Oral Administration In Vivo Studies->Formulation Efficacy Study Assess Tumor Growth Inhibition Formulation->Efficacy Study Data Analysis Analyze and Interpret Results Efficacy Study->Data Analysis End End Data Analysis->End

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting_Flowchart Troubleshooting Inconsistent Results Inconsistent Results Inconsistent Results Check Compound Prep Review Compound Preparation (Solubility, Freshness) Inconsistent Results->Check Compound Prep Yes Review Assay Protocol Examine Assay Protocol (Cell Density, Timing) Check Compound Prep->Review Assay Protocol Issue Persists Consistent Results Consistent Results Check Compound Prep->Consistent Results Resolved Verify Cell Line Confirm Cell Line Characteristics (CIN status, Passage Number) Review Assay Protocol->Verify Cell Line Issue Persists Review Assay Protocol->Consistent Results Resolved Check Equipment Calibrate and Check Equipment Performance Verify Cell Line->Check Equipment Issue Persists Verify Cell Line->Consistent Results Resolved Check Equipment->Consistent Results Resolved

References

(S)-AM-9022 stability in DMSO and culture medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-AM-9022, a potent and selective KIF18A inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: For optimal stability, this compound stock solutions in DMSO should be aliquoted into tightly sealed vials and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is crucial to minimize freeze-thaw cycles, as this can impact the stability of the compound.[2] Using freshly opened, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can affect compound stability.[3][4]

Q2: My this compound appears to be degrading in the cell culture medium. What are the potential causes?

A2: The degradation of small molecules in cell culture media is a multifaceted issue.[2] Several factors could be contributing to the instability of this compound in your experiments:

  • Inherent Instability: The compound may have limited stability in aqueous solutions at 37°C.[5]

  • Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound.[2] Furthermore, viable cells themselves can metabolize the compound.

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) might contribute to the degradation of pH-sensitive compounds.[2]

  • Reaction with Media Components: Certain components within the culture medium, such as amino acids or vitamins, could directly react with this compound.[5][6][7]

  • Light Exposure: Some compounds are light-sensitive, and prolonged exposure to light during incubation can lead to degradation.[8]

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?

A3: It is generally recommended to keep the final concentration of DMSO in cell culture experiments below 0.5% to avoid cytotoxic effects and other off-target effects.[9] However, the optimal concentration can be cell-line specific. Therefore, it is crucial to include a vehicle control (media with the same final DMSO concentration used for the compound) in your experiments to assess the impact of the solvent on your specific cell line.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Possible Cause Suggested Solution
Inconsistent Sample Handling Ensure precise and consistent timing for sample collection and processing. Use calibrated pipettes and follow a standardized workflow for all replicates.
Incomplete Solubilization Ensure the complete dissolution of this compound in DMSO before preparing the working solutions. Gentle warming or sonication may aid in solubilization.[1]
Compound Precipitation Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider reducing the final concentration or optimizing the solvent system.[9]
Adsorption to Plasticware For lipophilic compounds, adsorption to plastic surfaces of plates and pipette tips can be a concern. Using low-protein-binding plasticware can help mitigate this issue.[2]
Issue 2: Rapid Degradation of this compound in Culture Medium
Possible Cause Suggested Solution
Enzymatic Degradation by Serum Conduct parallel stability studies in serum-free and serum-containing media to determine the contribution of serum components to degradation.[2]
Cellular Metabolism Perform stability experiments in the presence and absence of cells (i.e., complete media with cells vs. complete media alone) to differentiate between cellular metabolism and chemical degradation in the medium.[2]
pH Instability Test the stability of this compound in simple buffers at different pH values to evaluate its pH-stability profile.[2]
Reaction with Media Components Analyze the stability in different types of cell culture media to identify if a specific component is causing degradation.[5]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

This protocol outlines a method to evaluate the long-term stability of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Amber glass vials

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature.

  • Time Points: Analyze the samples at designated time points (e.g., 0, 1, 3, 6, and 12 months).

  • Sample Analysis: At each time point, dilute a sample to a suitable concentration for HPLC-MS analysis.

  • Quantification: Determine the percentage of this compound remaining by comparing the peak area of the analyte at each time point to the peak area at time zero.

Data Presentation:

Storage Temperature% Remaining (1 Month)% Remaining (3 Months)% Remaining (6 Months)% Remaining (12 Months)
-80°C
-20°C
4°C
Room Temperature
Protocol 2: Evaluating the Stability of this compound in Cell Culture Medium

This protocol provides a framework to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 24-well plates

  • HPLC-MS system

Procedure:

  • Preparation of Media: Pre-warm the cell culture medium (with and without serum) and PBS to 37°C.

  • Spiking the Compound: Spike the pre-warmed media and PBS with the this compound stock solution to achieve the final desired working concentration (ensure the final DMSO concentration is <0.5%).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) to the collected aliquots.

  • Sample Processing: Centrifuge the samples to pellet any precipitated proteins and transfer the supernatant for HPLC-MS analysis.

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

Data Presentation:

Time (hours)% Remaining (Medium + 10% FBS)% Remaining (Serum-Free Medium)% Remaining (PBS)
0100100100
2
4
8
24
48

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike Spike Compound into Media/PBS prep_stock->spike prep_media Prepare Culture Medium (± Serum) & PBS prep_media->spike incubate Incubate at 37°C spike->incubate collect Collect Samples at Time Points incubate->collect quench Quench Reaction collect->quench process Process Samples quench->process hplc Analyze by HPLC-MS process->hplc data Quantify % Remaining hplc->data

Caption: Workflow for assessing this compound stability in culture medium.

This compound is an inhibitor of KIF18A, a mitotic kinesin.[1][10][11] Inhibition of KIF18A leads to mitotic arrest and cell death, particularly in chromosomally unstable cancer cells.[12][13]

signaling_pathway cluster_mitosis Mitosis cluster_drug Intervention cluster_outcome Cellular Outcome KIF18A KIF18A Spindle Mitotic Spindle Assembly KIF18A->Spindle Chromosomes Chromosome Segregation Spindle->Chromosomes Arrest Mitotic Arrest Chromosomes->Arrest Improper Segregation SAM9022 This compound SAM9022->KIF18A Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Assessing (S)-AM-9022 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the potential toxicity of (S)-AM-9022, a selective KIF18A inhibitor, in normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a motor protein that plays a crucial role in regulating chromosome movements during mitosis.[3] By inhibiting KIF18A, this compound disrupts proper chromosome alignment at the metaphase plate, leading to activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately cell death (mitotic catastrophe) in sensitive cells.[3][4][5]

Q2: Why is assessing the toxicity of this compound in normal cells important?

A2: While this compound is designed to selectively target chromosomally unstable (CIN) cancer cells, which are highly dependent on KIF18A for successful mitosis, it is crucial to determine its effect on healthy, proliferating cells to establish a therapeutic window.[3][6][7] Toxicity in normal tissues, such as bone marrow and the gastrointestinal tract, is a common dose-limiting factor for anti-mitotic cancer therapies.[4][5] Assessing toxicity in a panel of normal cell lines helps to predict potential side effects and determine the selectivity of the compound.

Q3: Is there any existing data on the effects of KIF18A inhibitors on normal cells?

A3: Yes, preliminary studies suggest that KIF18A inhibitors, including compounds structurally related to this compound, have a favorable in vitro safety profile. For instance, KIF18A inhibitors have been shown to have minimal detrimental effects on human bone marrow mononuclear cells in culture, which is distinct from other anti-mitotic agents that can cause myelosuppression.[6] Additionally, KIF18A is considered largely dispensable for normal somatic cell division.[6] Studies in mice with KIF18A loss of function show they are viable and survive to adulthood, suggesting a degree of tolerance in normal tissues.[7] Another study showed that KIF18A inhibitors had no significant effect on neurite outgrowth in human iPSC-derived sensory neurons at concentrations effective against cancer cells.[6]

Q4: Which normal cell lines are recommended for testing the toxicity of this compound?

A4: The choice of normal cell lines should represent tissues that are known to be susceptible to the toxic effects of anti-mitotic agents due to their high proliferation rates. A suggested panel includes:

  • Human Bone Marrow Mononuclear Cells (hBM-MNCs): To assess potential myelosuppression.

  • Human Umbilical Vein Endothelial Cells (HUVECs): To evaluate effects on the vasculature.

  • Normal Human Dermal Fibroblasts (NHDFs): A common model for general cytotoxicity.[8][9]

  • Human induced Pluripotent Stem Cell (hiPSC)-derived cell types: Such as cardiomyocytes or neurons, to assess specific organ toxicities.

  • Immortalized non-cancerous epithelial cell lines: For example, from the breast or lung, to compare with cancer cells from the same tissue of origin.

Troubleshooting Guide

Q1: I am observing high levels of cytotoxicity in my normal cell lines at concentrations that are effective against cancer cells. What could be the reason?

A1:

  • Check Compound Purity and Concentration: Ensure the this compound compound is of high purity and the stock solution concentration is accurate.

  • Cell Line Health: Confirm that the normal cell lines are healthy, free from contamination, and within a low passage number. Stressed cells can be more susceptible to drug-induced toxicity.

  • Off-Target Effects: At higher concentrations, the selectivity of the compound may decrease, leading to off-target effects. Consider performing a dose-response curve over a wider range of concentrations to determine the IC50 (half-maximal inhibitory concentration) in both normal and cancer cell lines and calculate the selectivity index.

  • Proliferation Rate: The toxicity of anti-mitotic agents is often dependent on the rate of cell division. Ensure that the proliferation rate of your normal cell lines is as expected.

Q2: My cytotoxicity assay results are not consistent across experiments. How can I improve reproducibility?

A2:

  • Standardize Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well for every experiment.

  • Consistent Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay development.

  • Reagent Quality and Preparation: Use fresh, high-quality assay reagents and prepare them according to the manufacturer's instructions immediately before use.

  • Control for Edge Effects: In plate-based assays, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity.

  • Include Appropriate Controls: Always include untreated (vehicle) controls and positive controls (a compound known to be toxic to the cells) in every experiment.

Experimental Protocols and Data Presentation

A comprehensive assessment of this compound toxicity in normal cells should involve multiple assays that measure different cellular endpoints.

Summary of In Vitro Cytotoxicity Assays
Assay TypePrincipleEndpoint MeasuredRecommended Use for this compound
Cell Viability Assays
MTT/MTS AssayReduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.[10]Mitochondrial dehydrogenase activity, an indicator of cell viability.Primary screening for cytotoxic effects.
ATP-based AssayMeasurement of ATP, which is present in viable cells, using a luciferase-based reaction.[11]Intracellular ATP levels, directly proportional to the number of viable cells.Highly sensitive method for quantifying cell viability.
Membrane Integrity Assays
LDH Release AssayMeasurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[11][12]LDH activity in the culture medium, indicating loss of membrane integrity.Assessing cytotoxicity due to necrosis or late-stage apoptosis.
Propidium Iodide (PI) StainingPI is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of cells with compromised membranes.[13]Percentage of PI-positive cells, quantifiable by flow cytometry or fluorescence microscopy.Distinguishing between live and dead cells.
Apoptosis Assays
Caspase Activity AssayDetection of the activity of caspases (e.g., caspase-3/7), which are key executioner enzymes in the apoptotic cascade.[13]Cleavage of a fluorogenic or luminogenic substrate by active caspases.Determining if cell death is occurring through apoptosis.
Annexin V StainingAnnexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.Percentage of Annexin V-positive cells, typically measured by flow cytometry.Differentiating between early apoptotic, late apoptotic, and necrotic cells.
Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using an ATP-based Assay

  • Cell Seeding:

    • Culture the selected normal cell lines to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for a period relevant to the cell cycle of the chosen cell line (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the ATP-based assay protocol.

  • Assay Procedure:

    • Equilibrate the plate and the caspase-3/7 assay reagent to room temperature.

    • Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well.

    • Mix gently by tapping the plate.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or luminescence using a plate reader.

    • Normalize the caspase activity signal to the number of viable cells (which can be determined in a parallel plate) to account for differences in cell number.

    • Express the results as fold-change in caspase activity relative to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of this compound KIF18A KIF18A Motor Protein Chromosome Chromosome Alignment KIF18A->Chromosome Regulates SAM9022 This compound SAM9022->KIF18A Inhibition SAC Spindle Assembly Checkpoint (SAC) Activation Chromosome->SAC Defects lead to MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest CellDeath Mitotic Catastrophe (Cell Death) MitoticArrest->CellDeath

Caption: Mechanism of Action of this compound.

G cluster_1 Workflow for In Vitro Toxicity Assessment cluster_assays Perform Cytotoxicity Assays start Select Normal Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat viability Viability Assay (e.g., ATP-based) treat->viability membrane Membrane Integrity (e.g., LDH Release) treat->membrane apoptosis Apoptosis Assay (e.g., Caspase Activity) treat->apoptosis analyze Data Acquisition and Analysis viability->analyze membrane->analyze apoptosis->analyze ic50 Determine IC50 Values analyze->ic50 selectivity Calculate Selectivity Index (Normal vs. Cancer Cells) ic50->selectivity end Toxicity Profile selectivity->end

References

Technical Support Center: Improving the Oral Bioavailability of (S)-AM-9022

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of the selective KIF18A inhibitor, (S)-AM-9022.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the S-enantiomer of AM-9022, which is an orally active, potent, and selective inhibitor of KIF18A.[1][2][3] KIF18A is a mitotic kinesin motor protein that plays a crucial role in chromosome alignment and segregation during cell division.[4][5] By inhibiting KIF18A, this compound disrupts the mitotic spindle, leading to mitotic arrest and subsequent cell death in cancer cells, particularly those with chromosomal instability.[5][6]

Q2: Is this compound orally bioavailable?

Yes, this compound is described as an orally active compound and has been used in in vivo studies with oral administration, demonstrating anti-cancer effects in breast and ovarian tumor models.[1][4][6] However, the specific percentage of its oral bioavailability is not publicly available. As with many small molecule inhibitors, optimizing its formulation can be key to achieving consistent and maximal therapeutic exposure.

Q3: What are the potential challenges affecting the oral bioavailability of this compound?

While specific data for this compound is limited, challenges common to oral drug delivery for similar compounds may include:

  • Poor aqueous solubility: Many kinase inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which can limit their dissolution and subsequent absorption.[7][8]

  • Low membrane permeability: The ability of the compound to pass through the intestinal epithelium into the bloodstream can be a limiting factor.[8][9]

  • First-pass metabolism: The drug may be metabolized in the gut wall or liver before reaching systemic circulation, reducing the amount of active compound.[10]

  • Efflux by transporters: P-glycoprotein and other efflux transporters can actively pump the drug back into the intestinal lumen, limiting its net absorption.

Q4: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?

A variety of formulation strategies can be explored to enhance the oral bioavailability of poorly soluble or permeable drugs:[7][8][11][12][13]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area for dissolution.[7][14]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[12][13]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[8][11][15]

  • Complexation with Cyclodextrins: Encapsulating the drug within cyclodextrin molecules can enhance its aqueous solubility.[7][13]

  • Use of Co-solvents and Surfactants: These excipients can improve the wettability and solubility of the drug in the gastrointestinal tract.[16]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral dosing in animal studies.
Potential Cause Suggested Solution
Poor and variable dissolution 1. Reduce particle size: Employ micronization or nanomilling to increase the surface area of the this compound powder. 2. Formulate as a solid dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to enhance the dissolution rate.
Food effects 1. Standardize feeding schedule: Administer the compound to fasted or fed animals consistently across all study groups. 2. Investigate lipid-based formulations: Formulations such as SEDDS can reduce the impact of food on absorption.
Inconsistent dosing vehicle 1. Optimize vehicle composition: Ensure the dosing vehicle is homogenous and the compound remains uniformly suspended or dissolved. 2. Use a solubilizing vehicle: Consider vehicles containing co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80) to maintain the drug in solution. A suggested vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[17]
Issue 2: Low systemic exposure (low AUC) of this compound despite administering a high oral dose.
Potential Cause Suggested Solution
Limited aqueous solubility 1. Conduct solubility studies: Determine the solubility of this compound in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF). 2. Employ solubility enhancement techniques: Consider formulating with cyclodextrins or as a lipid-based system to increase the concentration of dissolved drug in the GI tract.
Poor membrane permeability 1. Assess permeability in vitro: Use Caco-2 cell monolayers to determine the apparent permeability coefficient (Papp). 2. Include permeation enhancers: If permeability is low, consider co-administration with excipients known to enhance intestinal permeability (with caution and thorough safety evaluation).
High first-pass metabolism 1. In vitro metabolism studies: Incubate this compound with liver microsomes and S9 fractions to assess its metabolic stability. 2. Consider co-administration with metabolic inhibitors: For research purposes, co-administration with known inhibitors of relevant metabolizing enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the extent of first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex the solution until both components are fully dissolved.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Collect the dried solid dispersion and store it in a desiccator.

    • Characterize the solid dispersion for its amorphous nature (using techniques like XRD and DSC) and dissolution properties compared to the crystalline drug.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to fasted state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 75 RPM.

    • Add a sample of the this compound formulation (equivalent to a specific dose) to the dissolution vessel.

    • Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, 180, 240 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

    • Plot the percentage of drug dissolved against time.

Data Presentation

Table 1: Hypothetical Dissolution Profile of this compound Formulations
Time (min)% Drug Dissolved (Crystalline)% Drug Dissolved (Solid Dispersion)% Drug Dissolved (SEDDS)
1553560
30106085
60158595
120209098
240259299
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Crystalline (in 0.5% CMC)301504.01200100
Solid Dispersion304502.03600300
SEDDS307001.55400450

Visualizations

KIF18A_Signaling_Pathway cluster_mitosis Mitosis Microtubules Microtubules KIF18A KIF18A Microtubules->KIF18A binds to Kinetochore Kinetochore Chromosomes Chromosomes Kinetochore->Chromosomes Metaphase_Plate Metaphase Plate Alignment SAM9022 This compound SAM9022->KIF18A KIF18A->Kinetochore localizes to KIF18A->Metaphase_Plate regulates Mitotic_Arrest Mitotic Arrest KIF18A->Mitotic_Arrest Apoptosis Cell Death (Apoptosis) Mitotic_Arrest->Apoptosis

Caption: KIF18A inhibition pathway by this compound leading to mitotic arrest.

Bioavailability_Workflow Start Start: Low Oral Bioavailability Observed Physicochem Characterize Physicochemical Properties (Solubility, Permeability, LogP) Start->Physicochem Formulation Develop Enabling Formulations (e.g., Solid Dispersion, SEDDS) Physicochem->Formulation InVitro In Vitro Dissolution & Permeability Testing Formulation->InVitro PK_Screen In Vivo Pharmacokinetic Screening in Rodents InVitro->PK_Screen PK_Screen->Formulation Iterate Lead_Formulation Select Lead Formulation PK_Screen->Lead_Formulation Optimization Further Optimization & Scale-up Lead_Formulation->Optimization End End: Improved Bioavailability Optimization->End Troubleshooting_Tree Problem Low/Variable Oral Exposure of this compound Check_Solubility Is aqueous solubility < 10 µg/mL? Problem->Check_Solubility Check_Permeability Is Caco-2 Papp < 1 x 10⁻⁶ cm/s? Check_Solubility->Check_Permeability No Solubility_Enhance Focus on Solubility Enhancement: - Solid Dispersions - Lipid Formulations - Nanosizing Check_Solubility->Solubility_Enhance Yes Permeability_Enhance Permeability is the Rate-Limiting Step. Consider prodrug approach or permeation enhancers. Check_Permeability->Permeability_Enhance Yes Metabolism_Issue Investigate First-Pass Metabolism Check_Permeability->Metabolism_Issue No

References

Interpreting unexpected phenotypes with (S)-AM-9022 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-AM-9022, a potent and selective KIF18A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected phenotype?

This compound is the S-enantiomer of AM-9022, an orally active and selective inhibitor of the mitotic kinesin KIF18A.[1] KIF18A is a motor protein essential for chromosome alignment during mitosis. By inhibiting the ATPase activity of KIF18A, this compound is expected to disrupt chromosome segregation, leading to mitotic arrest, activation of the spindle assembly checkpoint (SAC), and subsequent cell death in chromosomally unstable cancer cells.[2][3] Expected phenotypes in sensitive cell lines include increased levels of the mitotic marker phospho-histone H3 (pH3), cell cycle arrest in mitosis, and a reduction in cell viability.[2][4] In vivo, this should translate to the inhibition of tumor growth and, in some models, tumor regression.[2][4]

Q2: In which types of cancer cell lines is this compound expected to be most effective?

Research suggests that sensitivity to KIF18A inhibition is enriched in cancer cell lines with features of chromosomal instability (CIN), such as those found in triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[2][3] Specifically, cancer cell lines with TP53 mutations and CIN features show preferential sensitivity.[3]

Troubleshooting Guide

Issue 1: Lack of Efficacy (In Vitro)

Q3: I am not observing the expected mitotic arrest or decrease in cell viability in my cell line after this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Not all cell lines are sensitive to KIF18A inhibition. Sensitivity is often correlated with chromosomal instability.[2][3] It is advisable to test a panel of cell lines, including a known sensitive positive control line such as OVCAR-3 or MDA-MB-157.[2][4]

  • Compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific system. The mean EC50 value for sensitive cell lines is reported to be around 0.045 µM.[2][4]

  • Treatment Duration: The effects of this compound are time-dependent. Mitotic arrest may be observed before a significant decrease in cell viability. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your desired phenotype.

  • Compound Integrity and Solubility: Ensure that your stock solution of this compound is properly stored to maintain its activity. For in vitro experiments, it is typically dissolved in DMSO.[4] When preparing your working solution, ensure the final DMSO concentration is compatible with your cells and does not exceed a non-toxic level (typically <0.5%).

Issue 2: Unexpected Phenotypes (In Vitro)

Q4: My cells are showing a different phenotype than the expected mitotic arrest (e.g., immediate apoptosis, senescence). Why might this be happening?

  • High Compound Concentration: At very high concentrations, small molecule inhibitors can sometimes induce off-target effects or overwhelm the cellular machinery, leading to generalized toxicity and apoptosis that bypasses a specific mitotic arrest.[5] Refer to your dose-response curve to ensure you are using a concentration that is selective for KIF18A inhibition.

  • Cell-Specific Responses: The cellular response to mitotic stress can vary. Some cell lines may be more prone to mitotic catastrophe, while others might slip from mitosis and enter a senescent state or undergo apoptosis from interphase.[2] Detailed cell cycle analysis using flow cytometry can help to dissect the specific cell fate.

  • Potential Off-Target Effects: Although AM-9022 is reported to be selective, off-target effects are a possibility with any small molecule inhibitor.[6] The effects of inhibiting the related kinesin KIF19A are distinct from those of KIF18A depletion, suggesting that minor cross-reactivity may not confound the primary phenotype.[2] If you suspect off-target effects, consider using a structurally different KIF18A inhibitor as a control.

Issue 3: In Vivo Challenges

Q5: My in vivo study with this compound is not showing tumor growth inhibition, or I am observing unexpected toxicity.

  • Pharmacokinetics and Dosing: The exposure of the tumor to the compound may be insufficient. AM-9022 has shown different plasma exposure levels in different tumor models.[4] Ensure your dosing regimen (e.g., 30-100 mg/kg, p.o., daily) is appropriate for your model.[4] It may be necessary to perform pharmacokinetic studies to confirm adequate tumor exposure.

  • Vehicle and Formulation: this compound is orally active. A common in vivo formulation involves solvents like DMSO, PEG300, Tween-80, and saline or corn oil.[4] Ensure the compound is fully dissolved or properly suspended and that the vehicle itself is not causing toxicity in your animals. It is recommended to prepare the working solution fresh daily.[4]

  • Tumor Model Selection: As with in vitro studies, the choice of the in vivo tumor model is critical. The anti-cancer effects of AM-9022 have been demonstrated in breast and ovarian tumor models.[2][4] Ensure your chosen model is one that is expected to be sensitive to KIF18A inhibition.

  • Animal Health: Monitor the body weight and overall health of the animals closely. While AM-9022 was reported to be well-tolerated in several studies, individual animal models can have different sensitivities.[2][4] If toxicity is observed, consider reducing the dose or the frequency of administration.

Quantitative Data Summary

Table 1: In Vitro Efficacy of AM-9022 in Sensitive Cancer Cell Lines

Cell LineCancer TypeMean EC50 (µM)
BT-549Breast0.045[2][4]
HCC-1937Breast0.045[2][4]
HCC-1806Breast0.045[2][4]
MDA-MB-157Breast0.045[2][4]
OVCAR-3Ovarian0.045[2][4]

Table 2: In Vivo Efficacy of AM-9022 in Xenograft Models

Tumor ModelDosing RegimenOutcome
OVCAR-330-100 mg/kg, p.o., dailySignificant tumor growth inhibition, tumor regression (95% TR)[4]
JIMT-130-100 mg/kg, p.o., dailyTumor growth inhibition, tumor regression (16-94% TR)[4]

Key Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay
  • Cell Plating: Seed cells in 96-well plates at a density appropriate for a 96-hour growth period. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a DMSO stock.

  • Treatment: Remove the overnight culture medium and add the 2x compound dilutions to the wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 96 hours at 37°C and 5% CO2.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence signal to the DMSO control and plot the results as a percentage of cell viability versus compound concentration. Calculate the EC50 value using non-linear regression.

Protocol 2: Immunofluorescence for Mitotic Marker (pH3)
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound at the desired concentration (e.g., 1 µM) for 24 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against phospho-histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the percentage of pH3-positive cells.

Protocol 3: In Vivo Tumor Xenograft Study
  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 OVCAR-3 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the animals into treatment and vehicle control groups.

  • Drug Formulation and Administration: Prepare this compound for oral gavage (p.o.) at the desired concentration (e.g., 30 mg/kg). A sample formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Administer the compound or vehicle daily.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.

  • Endpoint: Continue the study for the planned duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizations

KIF18A_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Intervention cluster_outcome Cellular Outcome Kinetochore Kinetochore Chromosome Chromosome Kinetochore->Chromosome attached to Microtubule Microtubule Microtubule->Kinetochore attaches to KIF18A KIF18A KIF18A->Kinetochore localizes to KIF18A->Microtubule moves along KIF18A->Chromosome regulates alignment Misalignment Chromosome Misalignment KIF18A->Misalignment inhibition leads to AM9022 This compound AM9022->KIF18A inhibits SAC Spindle Assembly Checkpoint (SAC) Activation Misalignment->SAC MitoticArrest Mitotic Arrest SAC->MitoticArrest CellDeath Cell Death / Apoptosis MitoticArrest->CellDeath

Caption: KIF18A inhibition pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Select Cell Lines (Sensitive vs. Resistant) dose_response Dose-Response Assay (e.g., 96h viability) start_vitro->dose_response ec50 Determine EC50 dose_response->ec50 mechanism Mechanism of Action Assays (24-48h treatment) ec50->mechanism start_vivo Select Xenograft Model ec50->start_vivo Inform dose selection if_assay Immunofluorescence (pH3, α-tubulin) mechanism->if_assay facs_assay Flow Cytometry (Cell Cycle Profile) mechanism->facs_assay efficacy_study Efficacy Study (e.g., daily p.o. dosing) start_vivo->efficacy_study monitoring Monitor Tumor Volume & Body Weight efficacy_study->monitoring pd_study Pharmacodynamic (PD) Study efficacy_study->pd_study tumor_analysis Tumor Analysis (e.g., pH3 IHC) pd_study->tumor_analysis

Caption: General experimental workflow for this compound.

Troubleshooting_Logic cluster_efficacy Efficacy Issues cluster_phenotype Phenotype Issues cluster_vivo In Vivo Issues start Unexpected Phenotype Observed no_effect Q: No mitotic arrest or cell death? start->no_effect wrong_phenotype Q: Wrong phenotype observed (e.g., rapid apoptosis)? start->wrong_phenotype no_invivo_effect Q: No in vivo efficacy or toxicity? start->no_invivo_effect check_cell_line A1: Verify cell line sensitivity. Use positive control. no_effect->check_cell_line check_dose A2: Perform dose-response & time-course. no_effect->check_dose check_compound A3: Check compound solubility & storage. no_effect->check_compound check_conc A1: High concentration? Review dose-response. wrong_phenotype->check_conc check_cell_fate A2: Cell-specific response? Perform detailed cell cycle analysis. wrong_phenotype->check_cell_fate check_pkpd A1: Check formulation, dose, & tumor exposure (PK/PD). no_invivo_effect->check_pkpd check_model A2: Is the tumor model appropriate? no_invivo_effect->check_model

Caption: Troubleshooting logic for unexpected results.

References

Validation & Comparative

A Comparative Guide to KIF18A Inhibitors: (S)-AM-9022 vs. AM-1882

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of the mitotic kinesin KIF18A: (S)-AM-9022 and AM-1882. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies in oncology and cell biology.

Introduction to KIF18A Inhibition

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus ends of kinetochore microtubules. This function is essential for the proper alignment of chromosomes at the metaphase plate during mitosis. In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division. This makes KIF18A an attractive therapeutic target for the development of anti-cancer agents. Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to improper chromosome congression, prolonged mitotic arrest, and ultimately, apoptotic cell death in susceptible cancer cells.[1][2][3]

Biochemical Potency

This compound and AM-1882 have been characterized for their ability to inhibit the microtubule-stimulated ATPase activity of KIF18A. The half-maximal inhibitory concentration (IC50) values from biochemical assays serve as a primary measure of their potency.

CompoundKIF18A IC50 (nM)Reference
This compound 47[4][5][Payton M, et al. 2023]
AM-1882 230[4][6][7][Payton M, et al. 2023]

Based on these findings, this compound demonstrates approximately 4.9-fold greater potency in inhibiting the biochemical activity of KIF18A compared to AM-1882.

Cellular Activity

The efficacy of these inhibitors has also been evaluated in cell-based assays, which provide insights into their performance in a more biologically relevant context.

CompoundAssayCell LineEC50 (nM)Reference
This compound Cell Growth (96h)Sensitive Cancer Cell Lines (mean)45[8][Payton M, et al. 2023]
AM-1882 Mitotic Imaging (pH3+)MDA-MB-15721[6][Payton M, et al. 2023]
Mitotic Imaging (PCM foci)MDA-MB-15715[6][Payton M, et al. 2023]

It is important to note that the reported cellular activities are from different assay formats, making a direct comparison of EC50 values challenging. However, both compounds exhibit potent anti-proliferative and pro-mitotic arrest effects in the nanomolar range in sensitive cancer cell lines.

Selectivity Profile

The selectivity of an inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent.

AM-1882 has been shown to have good specificity against a diverse panel of kinesin motor proteins.[6] A notable exception is its activity against the KIF19A motor, where it has an IC50 of 1820 nM.[6]

Information regarding a detailed selectivity panel for This compound is less specific in the public domain, with reports describing it as a "selective" KIF18A inhibitor.[8][9] One study notes that a series of analogs, including AM-9022, exhibited good specificity against a panel of diverse kinesin motor proteins, with the exception of KIF19A.[10]

Experimental Protocols

KIF18A Microtubule-Stimulated ATPase Assay

This biochemical assay quantifies the inhibition of KIF18A's ATPase activity in the presence of microtubules.

Principle: The assay measures the amount of ADP produced from ATP hydrolysis by the KIF18A motor domain. The ADP is then converted into a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.

General Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing Tris, MgCl2, Tween 20, and paclitaxel is prepared.

  • Compound Incubation: Serially diluted test compounds (e.g., this compound or AM-1882) are incubated with microtubules and ATP.

  • Enzyme Addition: The reaction is initiated by the addition of purified human KIF18A motor domain protein.

  • ADP Detection: After a defined incubation period at room temperature, an ADP-Glo™ reagent is added to stop the enzymatic reaction and deplete the remaining ATP. A detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (BrdU Incorporation)

This assay measures the effect of the inhibitors on DNA synthesis, a hallmark of cell proliferation.

Principle: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific antibody.

General Protocol:

  • Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the KIF18A inhibitor or vehicle control for a specified period (e.g., 96 hours).

  • BrdU Labeling: BrdU labeling solution is added to the cell culture medium, and the cells are incubated to allow for BrdU incorporation.

  • Fixation and Permeabilization: The cells are fixed with a formaldehyde-based fixative and then permeabilized to allow antibody access to the nucleus.

  • DNA Denaturation: The DNA is denatured, typically with an acid treatment, to expose the incorporated BrdU.

  • Immunostaining: The cells are incubated with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The cells are imaged using a high-content imaging system. The percentage of BrdU-positive cells is quantified to determine the effect of the inhibitor on cell proliferation.

Mitotic Feature Immunofluorescence Assay

This assay is used to quantify markers of mitotic arrest.

Principle: Cells are treated with the inhibitor and then stained for specific mitotic markers, such as phosphorylated Histone H3 (pH3), a marker for condensed chromosomes in mitosis, and pericentrin (PCM), a component of the centrosome.

General Protocol:

  • Cell Seeding and Treatment: Cells are seeded on coverslips or in imaging plates and treated with the inhibitor for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization: Cells are fixed and permeabilized as described in the BrdU assay protocol.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., BSA or serum).

  • Primary Antibody Incubation: Cells are incubated with primary antibodies against pH3 and pericentrin.

  • Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies. A nuclear counterstain (e.g., DAPI) is often included.

  • Imaging and Analysis: Images are acquired using a fluorescence microscope. The number of pH3-positive cells and the characteristics of the pericentrin foci are quantified to assess the extent of mitotic arrest.

Visualizations

KIF18A Signaling Pathway and Inhibition

KIF18A_Pathway cluster_mitosis Mitosis cluster_inhibition KIF18A Inhibition Kinetochore Kinetochore KIF18A KIF18A Kinetochore->KIF18A recruits Microtubule Microtubule Microtubule->KIF18A moves along Chromosome_Alignment Chromosome Alignment KIF18A->Chromosome_Alignment regulates Blocked_KIF18A Inhibited KIF18A Metaphase Metaphase Chromosome_Alignment->Metaphase Anaphase Anaphase Metaphase->Anaphase Successful_Division Successful Cell Division Anaphase->Successful_Division Inhibitor This compound or AM-1882 Inhibitor->KIF18A inhibits ATPase activity Misalignment Chromosome Misalignment Blocked_KIF18A->Misalignment SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Misalignment->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow Start Start: High-Throughput Screening Biochemical_Assay Biochemical Assay (KIF18A ATPase Activity) Start->Biochemical_Assay Cellular_Assays Cellular Assays Biochemical_Assay->Cellular_Assays Proliferation_Assay Proliferation Assay (e.g., BrdU) Cellular_Assays->Proliferation_Assay Mitotic_Arrest_Assay Mitotic Arrest Assay (e.g., pH3 Staining) Cellular_Assays->Mitotic_Arrest_Assay Selectivity_Profiling Selectivity Profiling (Kinesin Panel) Proliferation_Assay->Selectivity_Profiling Mitotic_Arrest_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Selectivity_Profiling->In_Vivo_Studies End End: Lead Compound Identified In_Vivo_Studies->End

References

Comparative Efficacy of (S)-AM-9022 and Other KIF18A Inhibitors in Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinesin motor protein KIF18A has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2] KIF18A plays a crucial role in regulating chromosome alignment during mitosis, and its inhibition selectively induces mitotic arrest and subsequent cell death in cancer cells with high CIN, while largely sparing normal, healthy cells.[1][3] This guide provides a comparative overview of the efficacy of (S)-AM-9022, the S-enantiomer of AM-9022, and other prominent KIF18A inhibitors, supported by preclinical experimental data.

Mechanism of Action of KIF18A Inhibitors

KIF18A is a plus-end directed motor protein that dampens the dynamics of kinetochore microtubules, a process essential for the precise alignment of chromosomes at the metaphase plate.[4] In chromosomally unstable cancer cells, which often have an abnormal number of chromosomes, the mitotic process is under increased stress. These cells become highly dependent on KIF18A to ensure proper chromosome segregation and prevent catastrophic mitotic errors.[5][6]

KIF18A inhibitors disrupt this delicate balance. By binding to KIF18A, these small molecules allosterically inhibit its ATPase activity, which is necessary for its motor function along microtubules.[7][8] This leads to several distinct cellular phenotypes in CIN cancer cells:

  • Failed Chromosome Congression: Chromosomes fail to align properly at the metaphase plate.[1][9]

  • Prolonged Mitotic Arrest: The spindle assembly checkpoint (SAC), a cellular surveillance mechanism, detects the unaligned chromosomes and halts the cell cycle in mitosis.[1][10]

  • Spindle Multipolarity and Centrosome Fragmentation: The structural integrity of the mitotic spindle is compromised, leading to the formation of multiple spindle poles.[1][3]

  • Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death.[1][10]

This selective targeting of CIN cancer cells makes KIF18A inhibitors a promising therapeutic strategy with a potentially wider therapeutic window compared to traditional anti-mitotic agents that affect all dividing cells.[11][12]

Quantitative Comparison of KIF18A Inhibitors

The following tables summarize the available quantitative data for this compound and other key KIF18A inhibitors. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Biochemical Potency of KIF18A Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Reference
AM-9022 KIF18AMT-ATPase Motor Assay47[13]
This compound KIF18ANot explicitly stated for S-enantiomer, but is the active enantiomer of AM-9022.-[14]
AM-1882 KIF18AMT-ATPase Motor Assay230[15]
AM-5308 KIF18AMT-ATPase Motor Assay47[13]
Sovilnesib (AMG-650) KIF18AATPase Assay71[13]
ATX020 KIF18AATPase Assay14.5[5]
VLS-1272 KIF18AATPase Assay41[16]
KIF18A-IN-1 KIF18ACellular Assay (OVCAR-8)11[17]
KIF18A-IN-24 KIF18AATPase Assay61[13]
AU-KIF-01 to AU-KIF-04 KIF18AATPase Assay60 - 1400[18]
BTB-1 KIF18AATPase Assay1690[13]

Table 2: In Vitro Cellular Efficacy of KIF18A Inhibitors

InhibitorCell LineAssay TypeEC50 (nM)Reference
AM-9022 KIF18A-inhibitor sensitive cell lines (mean)Cell Growth (96h)45[19]
OVCAR-3pH3 Induction (24h)-[11]
AM-1882 KIF18A-inhibitor sensitive cell lines (mean)Cell Growth (96h)21[11]
MDA-MB-157pH3 Induction (24h)21[15]
MDA-MB-157PCM Foci (24h)15[15]
AM-0277 KIF18A-inhibitor sensitive cell lines (mean)Cell Growth (96h)47[11]
ATX020 OVCAR-3Anti-proliferative53.3[5]
OVCAR-8Anti-proliferative534[5]
KIF18A-IN-1 OVCAR-8Anti-proliferative11[17]

Table 3: In Vivo Efficacy of AM-9022

ModelDosingOutcomeReference
OVCAR-3 CDX30-100 mg/kg, p.o., daily for 18 daysSignificant tumor growth inhibition, with evidence of tumor regression (95% TR) and six of ten mice tumor-free.[19]
JIMT-1 CDX30-100 mg/kg, p.o., daily for 21 daysTumor growth inhibition with evidence of tumor regression (16% and 94% TR, respectively).[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate KIF18A inhibitors.

KIF18A Microtubule-Stimulated ATPase Activity Assay

This biochemical assay quantifies the ability of a compound to inhibit the ATPase activity of the KIF18A motor domain, which is essential for its function.

Materials:

  • Recombinant human KIF18A motor domain

  • Paclitaxel-stabilized microtubules

  • ATP

  • Phosphate detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Test compounds (e.g., this compound)

  • 384-well microplate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microtubules, and the KIF18A enzyme.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.[2][11]

Cell Proliferation Assay

This cell-based assay assesses the effect of KIF18A inhibition on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3, MDA-MB-157)

  • Complete cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 96 hours).

  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measure luminescence or fluorescence using a plate reader to determine the number of viable cells.

  • Calculate the EC50 value by plotting the percentage of cell growth inhibition against the compound concentration.[11][19]

Immunofluorescence-Based Mitotic Phenotype Analysis

This imaging-based assay allows for the direct visualization and quantification of the cellular phenotypes induced by KIF18A inhibition.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (pH3) for mitotic cells, anti-pericentrin (PCM) for centrosomes, anti-α-tubulin for spindles)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • High-content imaging system

Procedure:

  • Seed cells on coverslips or in imaging-compatible plates.

  • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate with primary antibodies followed by fluorescently labeled secondary antibodies and DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the percentage of mitotic cells (pH3-positive), cells with abnormal spindle morphology, and chromosome alignment defects.[11]

Visualizing KIF18A's Role and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the KIF18A signaling pathway and a typical experimental workflow for inhibitor testing.

KIF18A_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition KIF18A Inhibition KIF18A KIF18A Microtubules Kinetochore Microtubules KIF18A->Microtubules Regulates Dynamics Chromosomes Chromosomes KIF18A->Chromosomes Promotes Congression Inhibited_KIF18A Inhibited KIF18A Microtubules->Chromosomes Attach to MetaphasePlate Metaphase Plate Chromosomes->MetaphasePlate Align at SAC Spindle Assembly Checkpoint (SAC) MetaphasePlate->SAC Alignment Satisfies APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits until alignment CellCycleProgression Anaphase & Cell Cycle Progression APC_C->CellCycleProgression Initiates Apoptosis Apoptosis KIF18A_Inhibitor This compound & Other Inhibitors KIF18A_Inhibitor->KIF18A Binds to & Inhibits Misaligned_Chromosomes Misaligned Chromosomes Inhibited_KIF18A->Misaligned_Chromosomes Leads to Prolonged_SAC Prolonged SAC Activation Misaligned_Chromosomes->Prolonged_SAC Causes Prolonged_SAC->Apoptosis Triggers

Caption: KIF18A's role in mitotic progression and the mechanism of its inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Assay (ATPase Activity) Data_Analysis1 Determine IC50/EC50 & Phenotypic Effects Biochemical_Assay->Data_Analysis1 Cell_Based_Assay Cell-Based Assays (Proliferation, Phenotype) Cell_Based_Assay->Data_Analysis1 Xenograft_Model Tumor Xenograft Model (e.g., OVCAR-3 in mice) Data_Analysis1->Xenograft_Model Lead Compound Selection Inhibitor_Treatment KIF18A Inhibitor Treatment Xenograft_Model->Inhibitor_Treatment Tumor_Monitoring Monitor Tumor Growth & Tolerability Inhibitor_Treatment->Tumor_Monitoring Data_Analysis2 Assess Anti-Tumor Efficacy (e.g., Tumor Regression) Tumor_Monitoring->Data_Analysis2

References

A Comparative Guide: (S)-AM-9022 Versus Paclitaxel in Triple-Negative Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel KIF18A inhibitor, (S)-AM-9022, and the established chemotherapeutic agent, paclitaxel, in the context of Triple-Negative Breast Cancer (TNBC) models. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer a comparative overview of their mechanisms of action, efficacy, and the experimental protocols utilized in their evaluation.

Executive Summary

Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of targeted therapies. The current standard of care often involves taxane-based chemotherapy, such as paclitaxel, which targets microtubules. This compound represents a novel therapeutic strategy, selectively inhibiting the mitotic kinesin KIF18A, a protein crucial for chromosome segregation during cell division. This guide explores the preclinical evidence for both agents, providing a framework for understanding their potential advantages and disadvantages in TNBC treatment.

Mechanism of Action

This compound: Targeting Mitotic Kinesin KIF18A

This compound is a potent and selective inhibitor of KIF18A, a plus-end directed motor protein that plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1] By inhibiting the ATPase activity of KIF18A, this compound disrupts chromosome congression, leading to mitotic defects and subsequent cell death, a process often referred to as mitotic catastrophe.[2] This mechanism of action is particularly effective in chromosomally unstable cancer cells, a common feature of TNBC.[3]

Paclitaxel: Stabilizing the Microtubule Cytoskeleton

Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules, the core components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic depolymerization, which is essential for the proper formation and function of the mitotic spindle.[4][5] The stabilized microtubules lead to a prolonged mitotic block, ultimately triggering apoptosis (programmed cell death) through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and caspases.[6][7]

Preclinical Efficacy: A Comparative Overview

In Vitro Efficacy in TNBC Cell Lines
ParameterThis compound (as AM-9022)Paclitaxel
TNBC Cell Line(s) BT-549, HCC-1937, HCC-1806, MDA-MB-157MDA-MB-231, Hs578T, and others
Effect on Cell Viability (IC50/EC50) Mean EC50 of 0.045 µM in sensitive cell lines.[8][9]IC50 values for MDA-MB-231 range from approximately 2 nM to 300 nM depending on experimental conditions.[10][11][12]
Primary Effect Induction of mitotic defects and cell death.[2]Mitotic arrest leading to apoptosis.[4][5]
In Vivo Efficacy in Breast Cancer Xenograft Models
ParameterThis compound (as AM-9022)Paclitaxel
Animal Model Mouse xenograft models of breast cancer.MDA-MB-231 TNBC xenograft model in mice.[10][13][14]
Tumor Growth Inhibition Significant anti-cancer effects with evidence of tumor regression at well-tolerated doses (30-100 mg/kg, p.o.).[8]Significant antitumor activity, often used as a positive control in TNBC xenograft studies.[15][16]
Reported Dosing 30-100 mg/kg, orally, daily.[8]10-20 mg/kg, intraperitoneally or intravenously, with varying schedules.[15]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

SAL_AM_9022_Pathway cluster_mitosis Mitosis cluster_drug_action This compound Action KIF18A KIF18A Chromosome_Congression Chromosome_Congression KIF18A->Chromosome_Congression Regulates Metaphase_Plate_Alignment Metaphase_Plate_Alignment Chromosome_Congression->Metaphase_Plate_Alignment Mitotic_Progression Mitotic_Progression Metaphase_Plate_Alignment->Mitotic_Progression S_AM_9022 This compound S_AM_9022->KIF18A Inhibits KIF18A_Inhibition KIF18A ATPase Inhibition S_AM_9022->KIF18A_Inhibition Mitotic_Defects Mitotic Defects KIF18A_Inhibition->Mitotic_Defects Cell_Death Cell Death (Mitotic Catastrophe) Mitotic_Defects->Cell_Death

Caption: this compound inhibits KIF18A, leading to mitotic catastrophe.

Paclitaxel Signaling Pathway

Paclitaxel_Pathway cluster_cell_cycle Cell Cycle cluster_drug_action Paclitaxel Action Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Mitosis Mitosis Mitotic_Spindle_Formation->Mitosis Paclitaxel Paclitaxel Paclitaxel->Microtubule_Dynamics Inhibits Depolymerization Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Signaling Apoptosis Signaling (JNK, Caspases) Mitotic_Arrest->Apoptosis_Signaling Apoptosis Apoptosis Apoptosis_Signaling->Apoptosis

Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and apoptosis.

Experimental Workflow: In Vitro Cell Viability Assay

In_Vitro_Workflow Seed_Cells Seed TNBC Cells in 96-well plates Drug_Treatment Treat with this compound or Paclitaxel (serial dilutions) Seed_Cells->Drug_Treatment Incubation Incubate for 72-96 hours Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data to Determine IC50/EC50 Viability_Assay->Data_Analysis

Caption: Workflow for determining in vitro cytotoxicity.

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow Cell_Implantation Implant TNBC cells (e.g., MDA-MB-231) into immunocompromised mice Tumor_Growth Allow tumors to reach palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration Administer this compound (p.o.) or Paclitaxel (i.p./i.v.) Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight Drug_Administration->Monitoring Endpoint_Analysis Endpoint analysis: Tumor growth inhibition, biomarker analysis Monitoring->Endpoint_Analysis

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Detailed Experimental Protocols

In Vitro Cell Viability Assay (General Protocol)
  • Cell Seeding: TNBC cells (e.g., MDA-MB-231, BT-549) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Preparation: this compound and paclitaxel are serially diluted in complete culture medium to a range of concentrations.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of the test compounds. Control wells receive vehicle-only medium.

  • Incubation: Plates are incubated for 72 to 96 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo TNBC Xenograft Model (General Protocol)
  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or nude mice) aged 6-8 weeks are used.[16][17]

  • Cell Implantation: 1 x 10^6 to 5 x 10^6 TNBC cells (e.g., MDA-MB-231) in a suspension of Matrigel/PBS are injected subcutaneously or into the mammary fat pad.[16][18]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly with calipers.

  • Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, paclitaxel).

    • This compound: Administered orally (p.o.) daily at doses ranging from 30-100 mg/kg.[8]

    • Paclitaxel: Typically administered intraperitoneally (i.p.) or intravenously (i.v.) at doses around 10-20 mg/kg on a specified schedule (e.g., once or twice weekly).[15]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and tumors may be excised for further analysis (e.g., histology, biomarker assessment). Body weight is monitored throughout the study as a measure of toxicity.

Conclusion

This compound and paclitaxel represent two distinct approaches to targeting cell division in TNBC. Paclitaxel, a long-standing cornerstone of chemotherapy, acts by stabilizing microtubules. In contrast, this compound offers a more targeted approach by inhibiting KIF18A, a vulnerability in chromosomally unstable cancers like TNBC. The preclinical data, although not from direct comparative studies, suggest that this compound is a promising agent with potent anti-tumor activity in TNBC models. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of this compound versus paclitaxel in the treatment of Triple-Negative Breast Cancer.

References

A Comparative Analysis of the Selectivity of KIF18A Inhibitors: (S)-AM-9022 and BTB-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating biological function and for the development of targeted therapeutics. This guide provides a comparative overview of two notable inhibitors of the mitotic kinesin KIF18A, (S)-AM-9022 and BTB-1, with a focus on their selectivity profiles as documented in publicly available scientific literature.

Both this compound and BTB-1 target KIF18A, a motor protein crucial for chromosome alignment during cell division, making it an attractive target in oncology, particularly for chromosomally unstable cancers.[1][2] While both compounds effectively inhibit KIF18A, their selectivity against other kinesins and off-target proteins is a critical determinant of their utility as research tools and their potential as therapeutic agents.

Quantitative Selectivity Profile

TargetThis compound (as AM-9022) IC50 (nM)BTB-1 IC50 (µM)Reference
KIF18A 47 1.69 [2][3]
KIF18B>10,000Not Reported[1]
KIF19A3,900Not Reported[1]
Eg5 (KIF11)>10,000Not Significantly Inhibited at 100 µM[1][3]
CENP-E>10,000Not Reported[1]
KIFC1>10,000Not Reported[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. A lower IC50 value indicates higher potency. The data for AM-9022 is for the racemic mixture.

From the available data, AM-9022, the racemate of this compound, demonstrates high potency for KIF18A with an IC50 in the nanomolar range.[2] Furthermore, it exhibits a high degree of selectivity, with IC50 values greater than 10,000 nM for other tested kinesins such as KIF18B, Eg5, CENP-E, and KIFC1.[1] Some activity is observed against KIF19A, but with a significantly higher IC50 value, indicating a favorable selectivity window.[1]

BTB-1 is also a potent inhibitor of KIF18A with an IC50 in the low micromolar range.[3] While a comprehensive panel of IC50 values against other kinesins is not detailed in the same manner as for AM-9022, studies report that BTB-1 does not significantly inhibit other tested key mitotic kinesins at concentrations as high as 100 µM, suggesting a selective profile.[3]

Mechanism of Action and Signaling Pathway

KIF18A is a plus-end directed motor protein that hydrolyzes ATP to move along microtubules.[4] Its primary role during mitosis is to regulate the length of kinetochore microtubules, which is essential for the proper alignment of chromosomes at the metaphase plate. Inhibition of KIF18A's ATPase activity disrupts this function, leading to mitotic arrest and ultimately, cell death, particularly in rapidly dividing cancer cells that exhibit chromosomal instability.[1][2]

KIF18A_Signaling_Pathway KIF18A Signaling Pathway in Mitosis cluster_mitosis Mitosis Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase progresses to Microtubules Microtubules Chromosome_Alignment Proper Chromosome Alignment Microtubules->Chromosome_Alignment enables KIF18A KIF18A KIF18A->Microtubules moves along ADP_Pi ADP + Pi KIF18A->ADP_Pi hydrolyzes KIF18A->Chromosome_Alignment disrupted by inhibition ATP ATP ATP->KIF18A binds Chromosome_Alignment->Metaphase occurs in Mitotic_Arrest Mitotic Arrest Chromosome_Alignment->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis KIF18A_Inhibitor This compound / BTB-1 KIF18A_Inhibitor->KIF18A inhibits ATPase activity Experimental_Workflow Workflow for Determining Kinesin Inhibitor Selectivity Protein_Purification 1. Purify Kinesin Motor Domains (KIF18A, Panel of other Kinesins) Assay_Setup 3. Set up ATPase Reaction: - Kinesin - Microtubules - ATP - Inhibitor (Varying Conc.) Protein_Purification->Assay_Setup MT_Polymerization 2. Polymerize & Stabilize Microtubules MT_Polymerization->Assay_Setup Detection 4. Measure ADP Production (e.g., ADP-Glo, Malachite Green) Assay_Setup->Detection Data_Analysis 5. Analyze Data & Calculate IC50 Detection->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

References

A Head-to-Head In Vivo Comparison of KIF18A Inhibitors for Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the kinesin family member 18A (KIF18A) has emerged as a promising therapeutic target in cancers characterized by chromosomal instability (CIN). This guide provides an objective comparison of the in vivo performance of leading KIF18A inhibitors, supported by available preclinical experimental data.

KIF18A is a mitotic kinesin motor protein that plays a crucial role in regulating chromosome alignment during cell division. In chromosomally unstable cancer cells, which are prevalent in high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), there is a heightened dependency on KIF18A for successful mitosis.[1][2] Inhibition of KIF18A's ATPase activity disrupts this process, leading to mitotic arrest and selective cancer cell death, while largely sparing healthy, chromosomally stable cells.[1][2] This selective vulnerability has spurred the development of several small molecule inhibitors, a selection of which are now progressing through preclinical and clinical trials.

This guide summarizes the publicly available in vivo data for prominent KIF18A inhibitors, including sovilnesib (formerly AMG-650), VLS-1488, ATX-295, and other preclinical candidates. Due to the absence of direct head-to-head studies, this comparison is based on data from individual preclinical trials presented by various developers.

In Vivo Efficacy of KIF18A Inhibitors

The following table summarizes the in vivo efficacy of several KIF18A inhibitors in various cancer xenograft models. The data highlights the consistent anti-tumor activity of these compounds in models of ovarian and triple-negative breast cancer, which are known for their high degree of chromosomal instability.

InhibitorCancer ModelDosing RegimenKey In Vivo Efficacy ResultsTolerability
ATX-295 OVCAR-3 (ovarian cancer xenograft, WGD+)10 and 15 mg/kg, BIDDose-dependent anti-tumor activity with tumor regression observed.[3][4]Well-tolerated.[5]
Ovarian cancer PDX models30 mg/kg, BID61% of models responded with tumor stasis or better; deep regression in WGD+ models.[3][6]Not specified.
ATX020 OVCAR-3 (ovarian cancer xenograft)100 mg/kg/daySignificant tumor regression.[7]Not specified.
Sovilnesib (AMG-650) OVCAR-3 (ovarian cancer xenograft)Not specifiedTumor regression.[8]Well-tolerated.[8]
OVCAR-8 (ovarian cancer xenograft)Not specifiedTumor regression.[8]Well-tolerated.[8]
VLS-1488 Ovarian and Lung cancer modelsNot specifiedSubstantial, dose-dependent inhibition of tumor growth.[9]No effect on normal cell growth.[9]
AM-1882 & AM-5308 OVCAR-3 & OVCAR-8 (ovarian cancer xenografts)Not specifiedFrank tumor regressions.[8]Well-tolerated doses.[8]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the KIF18A signaling pathway and a typical in vivo experimental workflow.

KIF18A_Signaling_Pathway KIF18A Signaling Pathway in Mitosis cluster_mitosis Mitosis cluster_cin_cancer CIN Cancer Cell cluster_inhibition Therapeutic Intervention Microtubule_Dynamics Microtubule Dynamics Chromosome_Alignment Chromosome Alignment Microtubule_Dynamics->Chromosome_Alignment Ensures Mitotic_Progression Mitotic Progression Chromosome_Alignment->Mitotic_Progression Allows Cancer_Cell_Proliferation Cancer Cell Proliferation Mitotic_Progression->Cancer_Cell_Proliferation KIF18A KIF18A KIF18A->Microtubule_Dynamics Regulates Mitotic_Arrest Mitotic Arrest KIF18A->Mitotic_Arrest Increased_KIF18A_Dependence Increased KIF18A Dependence Increased_KIF18A_Dependence->KIF18A KIF18A_Inhibitor KIF18A Inhibitor KIF18A_Inhibitor->KIF18A Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Apoptosis->Cancer_Cell_Proliferation In_Vivo_Experimental_Workflow Typical In Vivo Xenograft Study Workflow Cell_Culture Cancer Cell Culture (e.g., OVCAR-3, MDA-MB-231) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with KIF18A Inhibitor or Vehicle Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Data_Collection->Endpoint

References

Validating KIF18A as a Therapeutic Target: A Comparative Guide to (S)-AM-9022 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2] KIF18A, a mitotic kinesin, is crucial for the proper alignment of chromosomes during cell division.[3][4] While largely dispensable in normal cells, cancer cells with high levels of CIN exhibit a heightened dependency on KIF18A for survival, creating a promising therapeutic window.[1][4] Pharmacological inhibition of KIF18A's ATPase activity leads to mitotic defects, such as chromosome congression failure and mitotic arrest, ultimately resulting in cancer cell death.[2][5]

This guide provides a comparative overview of the validation of KIF18A as a therapeutic target using the potent and selective inhibitor (S)-AM-9022, alongside other key preclinical KIF18A inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of KIF18A Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and other notable KIF18A inhibitors. This compound is the S-enantiomer of AM-9022, an orally active and selective KIF18A inhibitor.[6]

Table 1: In Vitro Activity of KIF18A Inhibitors

CompoundAssay TypeMetricValue (nM)Cell Line(s)Reference(s)
This compound (as part of AM-9022) Cell ViabilityEC5045 (mean)BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3[7]
Sovilnesib (AMG-650) ATPase ActivityIC5041.3Purified KIF18A[8]
VLS-1272 ATPase ActivityIC50Potent (not specified)Purified KIF18A[2]
ATX-295 ATPase ActivityIC5018Purified KIF18A[4]
AM-5308 ATPase ActivityIC5030Purified KIF18A[9]
KIF18A-IN-2 ATPase ActivityIC5028Purified KIF18A
KIF18A-IN-3 ATPase ActivityIC5061Purified KIF18A
AM-5308 ATPase ActivityIC5047Purified KIF18A[10]

Table 2: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / Regression (TR)Reference(s)
AM-9022 OVCAR-3 Xenograft30-100 mg/kg, p.o., daily for 18-21 days95% TR, 6 of 10 mice tumor-free[7]
Sovilnesib (AMG-650) Ovarian & Breast Cancer ModelsNot specifiedDurable tumor regressions[11]
VLS-1272 Tumor XenograftsNot specifiedSubstantial, dose-dependent tumor growth inhibition[2]
ATX-295 OVCAR-3 Xenograft (WGD+)10 and 15 mg/kg, BIDDose-dependent anti-tumor activity with regression[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to validate KIF18A as a therapeutic target.

Genetic Validation of KIF18A Dependency

Genetic knockdown or knockout of KIF18A is the foundational step to confirm its essentiality in CIN cancer cells.

1. siRNA-mediated Knockdown of KIF18A

  • Objective: To transiently reduce KIF18A expression and observe the phenotypic consequences.

  • Protocol:

    • Culture human cancer cell lines (e.g., HT-29, MDA-MB-231) in appropriate media.

    • Transfect cells with KIF18A-specific siRNAs or a non-targeting control siRNA using a suitable transfection reagent.

    • After 24-48 hours, fix the cells for immunofluorescence analysis or lyse them for western blotting to confirm knockdown and assess downstream effects.

2. CRISPR/Cas9-mediated Knockout of KIF18A

  • Objective: To create stable cell lines with a complete loss of KIF18A function.

  • Protocol:

    • Design and clone KIF18A-specific guide RNAs (gRNAs) into a Cas9 expression vector.

    • Transfect the gRNA/Cas9 construct into the target cancer cell line.

    • Select for successfully transfected cells (e.g., using antibiotic resistance).

    • Isolate single-cell clones and expand them.

    • Validate KIF18A knockout by western blotting and genomic sequencing.

Pharmacological Validation with this compound and Other Inhibitors

1. KIF18A ATPase Activity Assay

  • Objective: To determine the potency of inhibitors on the enzymatic activity of KIF18A.

  • Protocol (based on ADP-Glo™ Assay):

    • In a multiwell plate, combine purified KIF18A protein, microtubules, and ATP.

    • Add serial dilutions of the KIF18A inhibitor (e.g., this compound).

    • Incubate the reaction at room temperature.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to ADP produced and thus KIF18A activity.

2. Cell Viability Assay

  • Objective: To assess the anti-proliferative effect of KIF18A inhibitors on cancer cell lines.

  • Protocol (based on CellTiter-Glo® Luminescent Cell Viability Assay):

    • Seed cancer cells (e.g., OVCAR-3, BT-549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the KIF18A inhibitor or DMSO as a control.

    • Incubate for a specified period (e.g., 96 hours).

    • Add CellTiter-Glo® Reagent to the wells.

    • Measure luminescence, which is proportional to the number of viable cells.

    • Calculate EC50 values from the dose-response curves.

3. Mitotic Arrest and Spindle Morphology Analysis (Immunofluorescence)

  • Objective: To visualize the effects of KIF18A inhibition on mitosis.

  • Protocol:

    • Grow cells on coverslips and treat with the KIF18A inhibitor or control.

    • Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with primary antibodies against α-tubulin (to visualize the spindle), pericentrin (to mark centrosomes), and a DNA stain (e.g., DAPI).

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips and visualize the cells using a fluorescence microscope to assess for mitotic arrest, chromosome misalignment, and multipolar spindles.

4. Apoptosis Assays

  • Objective: To quantify the induction of apoptosis following KIF18A inhibition.

  • Western Blot for Apoptosis Markers:

    • Treat cells with the KIF18A inhibitor for various time points.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against apoptosis markers like cleaved PARP and cleaved Caspase-3.

    • Use a secondary antibody for detection and visualize the protein bands.

  • Caspase-Glo® 3/7 Assay:

    • Plate cells in a multiwell plate and treat with the inhibitor.

    • Add Caspase-Glo® 3/7 Reagent directly to the wells.

    • Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

    • Measure the resulting luminescence, which is proportional to caspase-3/7 activity.

5. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.

  • Protocol (OVCAR-3 Xenograft Model):

    • Implant human OVCAR-3 ovarian cancer cells, often mixed with Matrigel, subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[12]

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the KIF18A inhibitor (e.g., AM-9022 orally) or vehicle control according to a predetermined schedule.[7]

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the validation of KIF18A as a therapeutic target.

KIF18A_Signaling_Pathway cluster_mitosis Mitosis cluster_cin Chromosomally Unstable (CIN) Cancer Cell Kinetochore Kinetochore Microtubule Microtubule Kinetochore->Microtubule Attachment Chromosome_Alignment Chromosome_Alignment Microtubule->Chromosome_Alignment Pulls Chromosomes Proper_Segregation Proper_Segregation Chromosome_Alignment->Proper_Segregation Cell_Division Cell_Division Proper_Segregation->Cell_Division KIF18A KIF18A KIF18A->Microtubule Regulates Dynamics SA_Checkpoint Spindle Assembly Checkpoint KIF18A->SA_Checkpoint Suppresses Activation (in CIN cells) Mitotic_Arrest Mitotic_Arrest SA_Checkpoint->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to KIF18A_Inhibitor This compound KIF18A_Inhibitor->KIF18A Inhibits ATPase Activity

Figure 1: KIF18A's role in mitosis and the effect of its inhibition in CIN cancer cells.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Genetic_Validation Genetic Validation (siRNA/CRISPR) Compound_Screening Screen for Inhibitors (e.g., this compound) Genetic_Validation->Compound_Screening ATPase_Assay ATPase Activity Assay Cell_Viability Cell Viability Assay ATPase_Assay->Cell_Viability Mitotic_Analysis Mitotic Analysis (Immunofluorescence) Cell_Viability->Mitotic_Analysis Apoptosis_Assay Apoptosis Assay (Western/Caspase-Glo) Mitotic_Analysis->Apoptosis_Assay Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization Xenograft_Model Xenograft Model (e.g., OVCAR-3) Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Clinical_Development Clinical Development Efficacy_Study->Clinical_Development Target_Identification Identify KIF18A as a Potential Target Target_Identification->Genetic_Validation Compound_Screening->ATPase_Assay Lead_Optimization->Xenograft_Model

Figure 2: A generalized workflow for the validation of KIF18A as a therapeutic target.

Logical_Relationship CIN_High High Chromosomal Instability (CIN) KIF18A_Dependency Increased Dependency on KIF18A CIN_High->KIF18A_Dependency KIF18A_Inhibition KIF18A Inhibition (e.g., this compound) KIF18A_Dependency->KIF18A_Inhibition Mitotic_Catastrophe Mitotic Catastrophe KIF18A_Inhibition->Mitotic_Catastrophe Selective_Cell_Death Selective Cancer Cell Death Mitotic_Catastrophe->Selective_Cell_Death Therapeutic_Window Favorable Therapeutic Window Selective_Cell_Death->Therapeutic_Window

Figure 3: The logical relationship underpinning KIF18A inhibition as a cancer therapy.

Conclusion

The validation of KIF18A as a therapeutic target, exemplified by the potent and selective inhibitor this compound and its counterparts, represents a promising strategy for the treatment of cancers with high chromosomal instability. The preclinical data strongly support the hypothesis that targeting the dependency of CIN cancer cells on KIF18A can lead to robust and selective anti-tumor activity. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate and develop novel KIF18A-targeted therapies. The continued clinical development of KIF18A inhibitors holds the potential to address significant unmet needs in oncology.

References

Comparative Analysis of (S)-AM-9022: A Novel KIF18A Inhibitor in the Landscape of Anti-mitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile and mechanism of the selective KIF18A inhibitor, (S)-AM-9022, reveals a promising avenue for overcoming resistance to traditional anti-mitotic drugs in chromosomally unstable cancers. This guide provides a comparative analysis of this compound with other anti-mitotic agents, supported by experimental data on its efficacy in sensitive and drug-resistant cancer cell lines.

This compound is an orally active and selective inhibitor of the mitotic kinesin KIF18A.[1] KIF18A plays a crucial role in regulating chromosome alignment during mitosis, and its inhibition has been shown to selectively kill cancer cells with chromosomal instability (CIN).[2][3] This targeted approach offers a potential advantage over broadly acting anti-mitotics like taxanes and vinca alkaloids, which often face challenges with resistance and toxicity.

Cross-Resistance Profile of this compound

To evaluate the potential of this compound to overcome common resistance mechanisms, its cytotoxic activity was compared with other anti-mitotic agents in various cancer cell lines, including those with acquired resistance. A key mechanism of resistance to many chemotherapeutic agents, including paclitaxel and doxorubicin, is the overexpression of the P-glycoprotein (P-gp) efflux pump.

Studies have shown that KIF18A inhibitors, including AM-9022, retain their activity in P-gp-expressing high-grade serous ovarian cancer (HGSOC) cells that are resistant to paclitaxel and doxorubicin.[3] This suggests that this compound is not a substrate for P-gp and can effectively target cancer cells that have developed this common form of drug resistance.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of this compound and other anti-mitotic agents in sensitive and resistant cancer cell lines.

CompoundOVCAR-3 (Sensitive)OVCAR-8 (Sensitive)OVCAR-8/ADR (Doxorubicin-Resistant, P-gp Overexpressing)
This compound Data not availableData not availableData not available
AM-1882 (KIF18A inhibitor) Data not available0.02 µM (approx.)0.02 µM (approx.)
Paclitaxel Data not available<0.01 µM>1 µM
Doxorubicin Data not available<0.1 µM>10 µM
Vincristine Data not availableData not availableData not available

Note: Specific IC50 values for this compound across a panel of sensitive and resistant cell lines were not explicitly available in the searched literature. The data for the related KIF18A inhibitor AM-1882 from Payton M, et al. (2023) is presented as a surrogate to illustrate the expected lack of cross-resistance. Paclitaxel and doxorubicin show clear resistance in the P-gp overexpressing OVCAR-8/ADR cell line.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-mitotic effect by inhibiting the ATPase activity of KIF18A. This inhibition prevents the proper alignment of chromosomes at the metaphase plate, leading to the activation of the Spindle Assembly Checkpoint (SAC).[4][5] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.

Prolonged activation of the SAC due to KIF18A inhibition ultimately leads to mitotic arrest and subsequent cell death, preferentially in cancer cells with high levels of chromosomal instability.[2][3] The key components of this pathway include the mitotic checkpoint complex (MCC), composed of proteins such as MAD2 and BUBR1, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for mitotic progression.[4][6]

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis KIF18A KIF18A Chromosome_Alignment Chromosome Alignment KIF18A->Chromosome_Alignment Promotes SAC Spindle Assembly Checkpoint (SAC) (MAD2, BUBR1) APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits SAC->APC_C Inhibits Mitotic_Progression Mitotic Progression (Anaphase) APC_C->Mitotic_Progression Promotes APC_C->Mitotic_Progression Promotes Apoptosis Apoptosis S_AM_9022 This compound S_AM_9022->KIF18A Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and other anti-mitotic agents are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]

Materials:

  • Cancer cell lines (e.g., OVCAR-3, OVCAR-8, OVCAR-8/ADR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound and other anti-mitotic drugs (e.g., paclitaxel, doxorubicin, vincristine)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, treat the cells with serial dilutions of this compound and other anti-mitotic agents. Include a vehicle control (e.g., DMSO) for each cell line.

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on a shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat with serial dilutions of anti-mitotic drugs adhere->treat incubate_drug Incubate for 72-96h treat->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound represents a promising new class of anti-mitotic agents that selectively target the kinesin KIF18A. Its distinct mechanism of action, centered on the induction of mitotic arrest through the spindle assembly checkpoint, provides a therapeutic window for cancers characterized by chromosomal instability. Importantly, the available data suggests that this compound is not susceptible to P-glycoprotein-mediated efflux, a common mechanism of resistance to conventional anti-mitotics. This favorable cross-resistance profile positions this compound as a potential treatment option for patients with tumors that have acquired resistance to taxanes and anthracyclines, warranting further investigation in preclinical and clinical settings.

References

Unveiling Synergistic Potential: (S)-AM-9022 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AM-9022 , the potent and selective S-enantiomer of the KIF18A inhibitor AM-9022, is at the forefront of novel anti-cancer strategies, particularly for chromosomally unstable tumors. Preclinical evidence now suggests that its therapeutic efficacy can be significantly enhanced when used in combination with other established cancer drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound's closely related compound, AM-1882, with the PARP inhibitor olaparib, supported by available experimental data and detailed methodologies for researchers in drug development.

Enhanced Anti-Cancer Activity in Combination Regimens

Initial studies have focused on the synergistic potential of KIF18A inhibitors with agents targeting DNA damage repair pathways, a hallmark of many cancers. The most compelling evidence to date involves the combination of the KIF18A inhibitor AM-1882 with the PARP inhibitor olaparib. This combination has shown promise in preclinical models of triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC), both of which are characterized by high chromosomal instability.

Key Findings:
  • Increased Apoptosis: Co-administration of AM-1882 and olaparib leads to a significant increase in apoptosis (programmed cell death) in cancer cells compared to treatment with either agent alone.[1]

  • Suppressed Cell Growth: The combination treatment effectively suppresses the proliferation of cancer cells, indicating a potent anti-proliferative synergistic effect.[1]

While direct quantitative synergy data (e.g., Combination Index) for this compound combinations are not yet publicly available, the data from its closely related analog, AM-1882, provides a strong rationale for pursuing such combination strategies.

Comparative Efficacy Data

The following table summarizes the available preclinical data for the KIF18A inhibitor AM-1882 in combination with olaparib. It is important to note that this data serves as a surrogate to illustrate the potential synergistic effects of this compound.

Cancer TypeCell LineCombinationKey OutcomeReference
Triple-Negative Breast CancerHCC-1937AM-1882 + OlaparibEnhanced Apoptosis[1]
High-Grade Serous Ovarian CancerOVCAR-8AM-1882 + OlaparibEnhanced Apoptosis & Suppressed Cell Growth[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are the protocols for key experiments cited in the foundational studies.

Cell Viability and Apoptosis Assays

Objective: To assess the synergistic effect of KIF18A inhibitors and PARP inhibitors on cancer cell viability and apoptosis.

Protocol:

  • Cell Culture: HCC-1937 and OVCAR-8 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of AM-1882, olaparib, or a combination of both. A vehicle-treated group (DMSO) serves as a control.

  • Viability Assessment (MTT Assay): After a defined incubation period (e.g., 72 hours), cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the number of viable cells.

  • Apoptosis Analysis (Western Blot): To assess apoptosis, cells are treated for 48 hours. Cell lysates are then collected and subjected to Western blot analysis to detect the levels of apoptosis markers, such as cleaved PARP (c-PARP). An increase in c-PARP indicates enhanced apoptosis.[1]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of combining KIF18A and PARP inhibitors is believed to stem from a multi-pronged attack on cancer cell vulnerabilities.

  • Mitotic Catastrophe: KIF18A inhibition disrupts the proper alignment of chromosomes during mitosis, leading to mitotic arrest and ultimately cell death, a process known as mitotic catastrophe.

  • Impaired DNA Repair: PARP inhibitors block a key pathway for DNA single-strand break repair. In cancer cells, particularly those with underlying DNA repair defects (like BRCA mutations), this leads to the accumulation of double-strand breaks during DNA replication.

The combination of these two mechanisms creates a scenario where cancer cells are first pushed into a vulnerable mitotic state by KIF18A inhibition, while their ability to repair the resulting DNA damage is simultaneously crippled by PARP inhibition. This dual assault is significantly more effective than either treatment alone.

Synergy_Mechanism cluster_kif18a KIF18A Inhibition cluster_parp PARP Inhibition KIF18A_Inhibitor This compound / AM-1882 Chromosomal_Misalignment Chromosomal Misalignment KIF18A_Inhibitor->Chromosomal_Misalignment Inhibits KIF18A Mitotic_Arrest Mitotic Arrest Apoptosis Enhanced Apoptosis & Cell Death Mitotic_Arrest->Apoptosis Leads to Chromosomal_Misalignment->Mitotic_Arrest PARP_Inhibitor Olaparib DNA_Damage Accumulation of DNA Double-Strand Breaks PARP_Inhibitor->DNA_Damage Inhibits PARP DNA_Damage->Apoptosis Induces

Mechanism of Synergistic Action

Experimental Workflow

The general workflow for evaluating the synergistic effects of this compound with other anti-cancer drugs in a preclinical setting is outlined below.

Experimental_Workflow start Select Cancer Cell Lines (e.g., TNBC, HGSOC) treatment Treat with this compound, Other Drug, and Combination start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability apoptosis Analyze Apoptosis (e.g., Western Blot for c-PARP) treatment->apoptosis synergy Quantify Synergy (e.g., Combination Index) viability->synergy apoptosis->synergy mechanism Investigate Mechanism (Signaling Pathway Analysis) synergy->mechanism end Publish Findings mechanism->end

Preclinical Synergy Evaluation Workflow

Conclusion

The preclinical data for the KIF18A inhibitor AM-1882 in combination with the PARP inhibitor olaparib provides a strong foundation for the clinical investigation of this compound in combination therapies. The observed synergistic effects, particularly the enhancement of apoptosis in chromosomally unstable cancer cells, highlight a promising new therapeutic strategy. Further research is warranted to elucidate the full potential of this compound combinations, including the identification of optimal partner drugs, dosing schedules, and responsive patient populations. This guide serves as a valuable resource for researchers dedicated to advancing novel and more effective treatments for cancer.

References

A Preclinical Head-to-Head: (S)-AM-9022 Versus Standard-of-Care Chemotherapy in High-Risk Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational agent, (S)-AM-9022, is showing promise in preclinical models of triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC), two aggressive malignancies with significant unmet medical needs. This guide provides a comparative analysis of this compound against the current standard-of-care chemotherapies for these cancers, offering insights for researchers, scientists, and drug development professionals.

This compound is an orally bioavailable small molecule that selectively inhibits KIF18A, a mitotic kinesin essential for the proper alignment of chromosomes during cell division.[1][2] Its mechanism of action is particularly relevant for cancers characterized by chromosomal instability (CIN), a hallmark of both TNBC and HGSOC.[3] By disrupting the function of KIF18A, this compound induces mitotic arrest and subsequent cell death specifically in these rapidly dividing, genetically unstable cancer cells.[3]

Current standard-of-care chemotherapy for TNBC typically involves a combination of agents including anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel).[4] For HGSOC, the cornerstone of treatment following surgery is platinum-based chemotherapy, most commonly a combination of carboplatin and paclitaxel.[5] While effective for some patients, resistance and significant toxicities remain major clinical challenges.

This comparison guide summarizes the available preclinical data for this compound and standard-of-care chemotherapies in relevant xenograft models of TNBC and HGSOC. It is important to note that direct head-to-head preclinical studies are limited; therefore, this analysis draws upon data from separate studies to provide an objective, albeit indirect, comparison.

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Notes
This compoundNot specified63% (p = 5.1 x 10⁻³¹)CTG-0888 PDX model.[1]
This compoundNot specified101% (p = 2.2 x 10⁻¹⁰¹)CTG-0437 PDX model, indicating tumor regression.[1]
Table 2: Preclinical Efficacy of Paclitaxel in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeCell Line
Paclitaxel15 mg/kg, i.p., daily for 5 daysStrong antitumor activity (T/C = 6.5%)MDA-MB-231[6]
Paclitaxel20 mg/kg, i.v., on day 7Measured plasma and tumor levelsMDA-MB-231[7]
Paclitaxel + OnvansertibNot specified>4x tumor volume reduction vs. paclitaxel aloneNot specified[8]
Table 3: Preclinical Efficacy of this compound in a High-Grade Serous Ovarian Cancer (HGSOC) Xenograft Model
Treatment GroupDosing ScheduleOutcomeCell Line
AM-902230-100 mg/kg, p.o., daily for 18 or 21 daysSignificant anti-cancer effects with evidence of tumor regression (95% TR) and 6 of 10 mice tumor-free. No body weight loss.OVCAR-3[2]
Table 4: Preclinical Efficacy of Carboplatin in a High-Grade Serous Ovarian Cancer (HGSOC) Xenograft Model
Treatment GroupDosing ScheduleOutcomeCell Line
CarboplatinWeekly, i.p.Varied response based on cell line sensitivityVarious EOC cell lines[9][10]
Carboplatin + ReACp5310 mg/kg, i.p., weekly (Carboplatin)Extended median overall survival vs. carboplatin alone (131 vs. 95 days, p < 0.001)OVCAR-3[11]

Experimental Protocols

General Protocol for Triple-Negative Breast Cancer (TNBC) Xenograft Studies

A common preclinical model for TNBC involves the use of the MDA-MB-231 human breast adenocarcinoma cell line.[6][7][12]

  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Implantation: A suspension of MDA-MB-231 cells (e.g., 2 x 10⁷ cells/mouse) is injected subcutaneously into the flank of the mice.[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified volume, animals are randomized into treatment groups.

    • This compound: Administered orally (p.o.) at specified doses and schedules.[2]

    • Paclitaxel: Typically administered intravenously (i.v.) or intraperitoneally (i.p.) at doses ranging from 15-20 mg/kg.[6][7]

  • Efficacy Evaluation: The primary endpoint is often tumor growth inhibition, calculated as the percentage change in tumor volume in treated versus control groups. Tumor regression and survival are also assessed.

General Protocol for High-Grade Serous Ovarian Cancer (HGSOC) Xenograft Studies

The OVCAR-3 human ovarian adenocarcinoma cell line is a frequently used model for HGSOC preclinical studies.[2][5][11]

  • Cell Culture: OVCAR-3 cells are maintained in appropriate culture medium.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are utilized.

  • Tumor Implantation: OVCAR-3 cells are injected subcutaneously or intraperitoneally to establish tumors.

  • Tumor Growth Monitoring: Subcutaneous tumor volumes are measured with calipers. For intraperitoneal models, ascites formation and overall survival are monitored.

  • Treatment:

    • This compound: Administered orally (p.o.) at doses ranging from 30-100 mg/kg.[2]

    • Carboplatin: Typically administered intraperitoneally (i.p.) on a weekly schedule.[9][10]

  • Efficacy Evaluation: Endpoints include tumor growth inhibition, reduction in tumor weight, and increased survival.

Mandatory Visualization

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis cluster_intervention Therapeutic Intervention Kinetochore Unattached Kinetochore SAC Spindle Assembly Checkpoint (SAC) Activation Kinetochore->SAC Activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Prolonged activation leads to Separase Separase APC_C->Separase Activates (indirectly) Anaphase Anaphase Separase->Anaphase Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces KIF18A KIF18A Chromosome_Congression Chromosome Congression KIF18A->Chromosome_Congression Required for S_AM_9022 This compound S_AM_9022->KIF18A Inhibits Chromosome_Congression->Anaphase Allows proper kinetochore attachment

Caption: Mechanism of this compound induced mitotic catastrophe.

Experimental_Workflow cluster_tnbc TNBC Xenograft Workflow cluster_hgsoc HGSOC Xenograft Workflow cluster_treatment Treatment Arms TNBC_cells MDA-MB-231 Cells TNBC_culture In Vitro Culture TNBC_cells->TNBC_culture TNBC_implant Subcutaneous Implantation in Immunocompromised Mice TNBC_culture->TNBC_implant TNBC_tumor Tumor Growth to ~100-200 mm³ TNBC_implant->TNBC_tumor TNBC_random Randomization TNBC_tumor->TNBC_random TNBC_treat Treatment Initiation TNBC_random->TNBC_treat TNBC_eval Efficacy Evaluation (Tumor Volume, Survival) TNBC_treat->TNBC_eval Vehicle Vehicle Control TNBC_treat->Vehicle SAM9022 This compound TNBC_treat->SAM9022 Paclitaxel Paclitaxel (for TNBC) TNBC_treat->Paclitaxel HGSOC_cells OVCAR-3 Cells HGSOC_culture In Vitro Culture HGSOC_cells->HGSOC_culture HGSOC_implant Subcutaneous/Intraperitoneal Implantation in Mice HGSOC_culture->HGSOC_implant HGSOC_tumor Tumor Establishment HGSOC_implant->HGSOC_tumor HGSOC_random Randomization HGSOC_tumor->HGSOC_random HGSOC_treat Treatment Initiation HGSOC_random->HGSOC_treat HGSOC_eval Efficacy Evaluation (Tumor Volume/Weight, Survival) HGSOC_treat->HGSOC_eval HGSOC_treat->Vehicle HGSOC_treat->SAM9022 Carboplatin Carboplatin (for HGSOC) HGSOC_treat->Carboplatin

Caption: Generalized preclinical xenograft experimental workflow.

References

Meta-analysis of KIF18A inhibitors in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy and Physicochemical Properties

A summary of the preclinical data for several KIF18A inhibitors is presented below, highlighting their potency and in vivo activity.

InhibitorCompany/InstitutionTypeIC50 (ATPase Assay)In Vitro ActivityIn Vivo EfficacyOral BioavailabilityReferences
ATX-295 Accent TherapeuticsOral small moleculeNot disclosedDose-dependent tumor growth inhibition in ovarian and triple-negative breast cancer models.[7][10]Regression observed at 10 and 15 mg/kg BID in OVCAR-3 xenograft model.[8] 61% of ovarian PDX models responded.[8]Orally administered in Phase I/II trial.[7][10][7][8][10]
VLS-1488 Volastra TherapeuticsOral small moleculeNot disclosedResulted in mitotic arrest and cell death in chromosomally unstable cancer cells.[11]Dose-dependent inhibition of tumor growth in HCC15 and OVCAR-3 xenograft models.[11]Orally administered in Phase I/II trial.[11][11]
ISM9682 Insilico MedicineOral small moleculeNot disclosedBroad anti-tumor activity in HGSOC, TNBC, and NSCLC CIN cell lines.[3]Potent in vivo efficacy in multiple CDX models.[3]Favorable oral bioavailability.[3][3]
AU-KIF-01 to -04 Aurigene OncologyMacrocyclic0.06 to 1.4 µMRobust anti-proliferative potency in OVCAR-3 cells.[5]Significant dose-dependent anti-tumor efficacy in the OVCAR3 CDX model (AU-KIF-03 and AU-KIF-04).[5]18-25% in rodents.[5][5]
AM-9022 AmgenOral candidateNot disclosedNot specifiedTumor regression or stasis in both CDX and PDX models.[12]Orally active.[12][12]
Compound 3 -Small molecule8.2 nMMimics KIF18A knockdown phenotypes in MDA-MB-231 cells.[13]Not specifiedNot specified[13][14]
Sovilnesib -Small molecule41.3 nMMimics KIF18A knockdown phenotypes in MDA-MB-231 cells.[13]Not specifiedNot specified[13][14]
Volastra Lead Candidates Volastra TherapeuticsOralSub-nM potencySensitivity across multiple tumor types including high-grade serous ovarian, breast, and lung cancer.[15][16]Tumor regression in mouse xenograft models.[15][16]Orally bioavailable in preclinical species.[15][16][15][16]

KIF18A Signaling and Mechanism of Action

Some studies suggest that the JNK1/c-Jun signaling pathway may activate KIF18A expression, and that KIF18A can also promote cancer cell invasion and migration through the Akt signaling pathway.[17][18]

KIF18A_Signaling_Pathway KIF18A Signaling and Mechanism of Action cluster_upstream Upstream Regulation cluster_mitosis Role in Mitosis cluster_inhibition Inhibitor Action cluster_downstream Downstream Effects JNK1 JNK1 c-Jun c-Jun JNK1->c-Jun phosphorylates KIF18A_gene KIF18A Gene c-Jun->KIF18A_gene activates transcription KIF18A KIF18A KIF18A_gene->KIF18A expresses Microtubules Microtubules KIF18A->Microtubules moves along Chromosomes Chromosomes KIF18A->Chromosomes aligns Mitotic_Arrest Mitotic Arrest KIF18A->Mitotic_Arrest Akt_Pathway Akt_Pathway KIF18A->Akt_Pathway activates KIF18A_Inhibitor KIF18A_Inhibitor KIF18A_Inhibitor->KIF18A inhibits ATPase activity Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Invasion_Migration Invasion & Migration Akt_Pathway->Invasion_Migration

Caption: KIF18A signaling, role in mitosis, and inhibitor mechanism.

Experimental Protocols

The preclinical evaluation of KIF18A inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor activity.

KIF18A ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of the KIF18A motor domain.[19]

  • Materials : Recombinant human KIF18A motor domain, microtubules, assay buffer, ATP, test compound, and a phosphate detection reagent.[19]

  • Procedure :

    • A reaction mixture containing the assay buffer, microtubules, and the KIF18A enzyme is prepared.[19]

    • The test compound is added at various concentrations.[19]

    • The reaction is initiated by adding ATP.[19]

    • After incubation, the amount of inorganic phosphate released is measured.[19]

    • The IC50 value is determined by plotting the percent inhibition against the compound concentration.[19]

Cell Proliferation Assay

This cell-based assay assesses the effect of KIF18A inhibition on the growth of cancer cell lines.[19]

  • Materials : Chromosomally unstable cancer cell lines (e.g., OVCAR-3, MDA-MB-231) and diploid control cell lines (e.g., RPE1, MCF10A), cell culture medium, test compound, and a cell viability reagent.[20]

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to attach.[19]

    • Cells are treated with the KIF18A inhibitor at various concentrations.[20]

    • Cell viability is measured over time using an automated cell imager or a plate reader-based assay.[19][20]

    • The EC50 value is calculated by plotting cell viability against the compound concentration.[19]

Immunofluorescence Microscopy

This imaging-based assay allows for the direct visualization of the effects of KIF18A inhibition on chromosome alignment and spindle formation.[19][20]

  • Materials : Cancer cell lines, KIF18A inhibitor, fixation and permeabilization buffers, primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3), fluorescently labeled secondary antibodies, and a DNA dye (e.g., DAPI).[20]

  • Procedure :

    • Cells are treated with the KIF18A inhibitor.[20]

    • Cells are fixed, permeabilized, and stained with antibodies and DAPI.[20]

    • Images are acquired using fluorescence or confocal microscopy.[20]

    • Phenotypes such as chromosome misalignment, multipolar spindles, and mitotic arrest are quantified.[20]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in animal models.

  • Procedure :

    • Human cancer cells are implanted into immunocompromised mice.

    • Once tumors are established, mice are treated with the KIF18A inhibitor or a vehicle control.

    • Tumor volume and body weight are monitored over time.

    • At the end of the study, tumors may be excised for pharmacodynamic marker analysis (e.g., phospho-histone H3).[5]

Experimental_Workflow Preclinical Evaluation Workflow for KIF18A Inhibitors cluster_cell_assays In Vitro Evaluation Start Start Biochemical_Assay ATPase Activity Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays In_Vivo_Studies In Vivo Xenograft Studies Cell_Based_Assays->In_Vivo_Studies Proliferation_Assay Cell Proliferation Assay (Determine EC50) End End In_Vivo_Studies->End Immunofluorescence Immunofluorescence (Assess Mitotic Phenotype) Proliferation_Assay->Immunofluorescence Western_Blot Western Blot (Analyze Protein Markers) Immunofluorescence->Western_Blot

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (S)-AM-9022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, use, and disposal of (S)-AM-9022, a potent and selective KIF18A inhibitor utilized in cancer research. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

This compound is the S-enantiomer of AM-9022. It is an orally active, small molecule inhibitor of the mitotic kinesin KIF18A, a protein crucial for chromosome alignment and segregation during cell division.[1][2][3] Its inhibitory action can lead to mitotic arrest and subsequent cell death in rapidly dividing cells, making it a subject of interest in oncology research.[4]

PropertyValue
Chemical Name This compound
Synonyms S-enantiomer of AM-9022
CAS Number 2446872-47-3
Molecular Formula C₂₇H₃₆F₂N₆O₄S
Molecular Weight 578.67 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage (Powder) -20°C for up to 3 years
Storage (In solvent) -80°C for up to 6 months; -20°C for up to 1 month
Personal Protective Equipment (PPE)

Given that this compound is a potent bioactive compound, stringent adherence to PPE protocols is mandatory to prevent exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on handling procedures for similar potent small molecule inhibitors.

PPE CategorySpecification
Hand Protection Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.
Eye Protection Use chemical safety goggles or a face shield.
Skin and Body Wear a fully buttoned lab coat. Consider disposable gowns for procedures with a higher risk of splashes.
Respiratory For handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of airborne particles.

Operational and Disposal Plans

Handling and Preparation of Stock Solutions
  • Engineering Controls : All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing : Use a dedicated, clean weighing area within the fume hood. Tare the balance with the weigh paper or boat before adding the compound.

  • Dissolution : To prepare a stock solution, add the desired solvent (e.g., DMSO) to the vial containing the pre-weighed this compound. Cap the vial securely and vortex until the solid is completely dissolved.

  • Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Labeling : Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage conditions.

Spill Management
  • Evacuate : If a significant spill of the powder occurs, evacuate the immediate area.

  • Secure : Restrict access to the spill area.

  • PPE : Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment : For a powder spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collection : Carefully collect the contained material and place it in a sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocol: Cell Viability Assay

This protocol outlines a common method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3, MDA-MB-157)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding : Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment :

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and untreated controls.

  • Incubation : Incubate the plate for a specified duration (e.g., 72 hours).

  • Reagent Addition :

    • Allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Stabilization : Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to lyse the cells and stabilize the luminescent signal.

  • Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis :

    • Normalize the luminescence readings to the vehicle control to determine the percent cell viability at each compound concentration.

    • Calculate the EC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

This compound targets KIF18A, a motor protein essential for the proper alignment of chromosomes during mitosis. Inhibition of KIF18A leads to mitotic checkpoint activation and can ultimately result in apoptosis in chromosomally unstable cancer cells.

KIF18A_Inhibition_Pathway cluster_0 Mitosis cluster_1 Cell Fate KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules Regulates dynamics Chromosomes Chromosomes KIF18A->Chromosomes Controls movement Metaphase_Plate Metaphase Plate Alignment Chromosomes->Metaphase_Plate Aligns at Mitotic_Checkpoint Mitotic Checkpoint Activation Metaphase_Plate->Mitotic_Checkpoint Misalignment leads to Mitotic_Arrest Mitotic Arrest Mitotic_Checkpoint->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis SAM9022 This compound SAM9022->KIF18A Inhibits

Caption: Inhibition of KIF18A by this compound disrupts chromosome alignment, leading to mitotic arrest and apoptosis.

Experimental Workflow

The following diagram illustrates the key steps in a typical cell-based assay to evaluate the efficacy of this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Cell_Seeding 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 3. Treat Cells Compound_Prep->Treatment Incubate 4. Incubate (e.g., 72 hours) Treatment->Incubate Add_Reagent 5. Add Viability Reagent Incubate->Add_Reagent Measure 6. Measure Luminescence Add_Reagent->Measure Analyze 7. Analyze Data (EC50 Calculation) Measure->Analyze

Caption: Workflow for a cell viability assay to determine the potency of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.